molecular formula C10H9NO B3029962 5-Methylquinolin-4-ol CAS No. 848128-81-4

5-Methylquinolin-4-ol

Cat. No.: B3029962
CAS No.: 848128-81-4
M. Wt: 159.18
InChI Key: NXFXMHVIKJFZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylquinolin-4-ol (CAS RN: 848128-81-4) is a functionalized quinoline derivative of significant interest in advanced chemical and pharmaceutical research. With a molecular formula of C 10 H 9 NO and a molecular weight of 159.18 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide range of biological activities. The specific substitution pattern of a methyl group at the 5-position and a hydroxyl group at the 4-position on the quinoline ring makes this compound a valuable precursor in the development of potential pharmacologically active agents, including antibacterial, anticancer, and anti-malarial candidates . Researchers utilize this compound in metal-organic coordination chemistry and as a key intermediate in organic synthesis. Its structure allows for further functionalization, enabling the exploration of structure-activity relationships. For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to store the material sealed in a dry environment at room temperature. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-3-2-4-8-10(7)9(12)5-6-11-8/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFXMHVIKJFZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C=CNC2=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699349
Record name 5-Methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848128-81-4
Record name 5-Methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 5-Methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylquinolin-4-ol

Introduction

This compound is a heterocyclic aromatic compound built upon the quinoline scaffold. This bicyclic system, consisting of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry and drug discovery.[1][2] Quinoline derivatives exhibit a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The specific substitution pattern and physicochemical properties of these derivatives are critical determinants of their therapeutic potential.

This guide provides a comprehensive examination of the core physicochemical properties of this compound. Understanding these characteristics—such as its tautomeric nature, pKa, solubility, and spectroscopic profile—is fundamental for researchers in organic synthesis, medicinal chemistry, and drug development. These properties govern the molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with molecular targets. A crucial aspect of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding quinolin-4(1H)-one form, a phenomenon that profoundly impacts their chemical and biological identity.[5][6][7]

Molecular Structure and Tautomerism

A defining feature of this compound is its existence as a mixture of two tautomers in equilibrium: the enol form (this compound) and the keto form (5-Methyl-1H-quinolin-4-one).

  • Enol Form: this compound

  • Keto Form: 5-Methyl-1H-quinolin-4-one

The equilibrium between these two forms is sensitive to the compound's physical state and solvent environment. The keto tautomer is generally more stable, particularly in the solid state and in polar solvents, due to favorable amide resonance.[6][7] This tautomerism is not merely a structural curiosity; it dictates the molecule's hydrogen bonding capabilities, aromaticity, and reactivity, which in turn affects its biological activity and pharmacokinetic profile.[6]

tautomerism cluster_enol Enol Form (this compound) cluster_keto Keto Form (5-Methyl-1H-quinolin-4-one) enol enol keto keto enol->keto Equilibrium

Caption: Keto-Enol Tautomerism of this compound.

Synthesis via Conrad-Limpach-Knorr Reaction

The synthesis of 4-hydroxyquinolines is classically achieved through methods like the Conrad-Limpach-Knorr synthesis.[8] This pathway involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization to form the quinolone ring system.[3][8]

The synthesis of this compound would logically proceed from 3-methylaniline and an appropriate β-ketoester like ethyl acetoacetate. The process is illustrated below.

synthesis_workflow start Reactants: 3-Methylaniline Ethyl Acetoacetate step1 Step 1: Condensation (Acid Catalyst, Heat) start->step1 intermediate Intermediate: Ethyl 3-((3-methylphenyl)amino)but-2-enoate step1->intermediate step2 Step 2: Thermal Cyclization (High Temp, e.g., Dowtherm A) intermediate->step2 product Product: This compound step2->product purification Purification: Base wash, Acid precipitation, Recrystallization product->purification

Caption: Generalized Conrad-Limpach-Knorr Synthesis Workflow.

Experimental Protocol: Generalized Synthesis

This protocol is based on established methodologies for analogous compounds.[3][8]

  • Condensation: Combine 1.0 equivalent of 3-methylaniline with 1.1 equivalents of ethyl acetoacetate in a round-bottom flask. Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄). Heat the mixture (e.g., 140-150°C) for 2-3 hours, monitoring the disappearance of the aniline starting material by Thin Layer Chromatography (TLC).

  • Cyclization: The crude intermediate from Step 1 is added to a high-boiling point solvent like Dowtherm A or mineral oil. The mixture is heated to a high temperature (typically ~250°C) to induce intramolecular cyclization. The reaction is monitored until completion.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with a solvent like petroleum ether to precipitate the crude product. The solid is filtered and then dissolved in a dilute aqueous solution of sodium hydroxide. This basic solution is washed with an organic solvent (e.g., diethyl ether) to remove non-acidic impurities. The aqueous layer is then acidified with an acid like HCl to precipitate the final this compound product. The purified solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) yields the pure product.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized below. Where direct experimental data is unavailable, values are estimated based on closely related structural analogs.

PropertyValue / DescriptionSignificance in Drug Development
Molecular Formula C₁₀H₉NODefines the elemental composition and molecular weight.
Molecular Weight 159.19 g/mol Influences diffusion, solubility, and membrane transport.
pKa ~5.2 (pyridinium N)Determines the ionization state at physiological pH, affecting solubility, permeability, and target binding.[9][10]
Solubility Poorly soluble in water; soluble in organic solvents (ethanol, DMSO).[11]Critical for bioavailability, formulation, and administration routes.
Melting Point Estimated > 200 °CAn indicator of purity, lattice energy, and thermal stability. The related 4-methylquinolin-2-ol melts at 221-223 °C.[12]
LogP ~1.2 (for tautomer)Measures lipophilicity, which correlates with membrane permeability and metabolic stability.[13]

Analytical Characterization and Experimental Protocols

Acidity and Basicity (pKa)

The pKa value is essential for predicting how a molecule will behave in different pH environments, such as the stomach or bloodstream. This compound has two ionizable centers: the basic nitrogen on the pyridine ring and the acidic hydroxyl group.

  • Preparation: Accurately weigh ~5 mg of this compound and dissolve it in a co-solvent system (e.g., methanol/water) to ensure solubility.

  • Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of 0.1 M HCl to determine the pKa of the basic nitrogen. Subsequently, titrate a separate sample with 0.1 M NaOH to determine the pKa of the acidic hydroxyl group.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Solubility Determination

Solubility is a gatekeeper for oral bioavailability. Poor aqueous solubility is a major challenge in drug development.

  • Preparation: Add an excess amount of solid this compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a calibrated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

solubility_workflow start Add excess solid to buffer (pH 7.4) step1 Agitate at constant temperature (24-48 hours) start->step1 step2 Centrifuge to separate undissolved solid step1->step2 step3 Extract clear supernatant step2->step3 step4 Quantify concentration (e.g., HPLC, UV-Vis) step3->step4 result Determine Thermodynamic Solubility step4->result

Caption: Workflow for Shake-Flask Solubility Measurement.

Spectroscopic Analysis

Spectroscopy is indispensable for confirming the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) provides detailed information about the atomic framework of a molecule. Due to the keto-enol tautomerism, the observed spectrum may show signals for one or both forms depending on the solvent and temperature. The keto form is expected to predominate in common NMR solvents like DMSO-d₆.[14]

Predicted NMR Data (for Keto Tautomer in DMSO-d₆)

¹H NMR Predicted Shift (ppm)Description
~11.5Singlet, broadN-H proton
7.2 - 8.0MultipletsAromatic protons on quinoline ring
~6.0SingletC6-H proton
~2.4SingletC5-CH₃ protons
¹³C NMR Predicted Shift (ppm)Description
~178C4 (C=O)
115 - 145Aromatic carbons
~20C5-CH₃ carbon
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[14][15]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard single-pulse sequence with a relaxation delay of 1-2 seconds.[15]

  • ¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse program. A longer acquisition time (more scans) may be necessary due to the lower natural abundance of ¹³C.[15]

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-2800N-H StretchAmide (keto form)
3100-3000C-H StretchAromatic
~1660C=O StretchKetone/Amide (keto form)
1600-1450C=C & C=N StretchesAromatic Ring
  • Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.[15]

  • Sample Scan: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically scanning from 4000 to 400 cm⁻¹. The final spectrum is presented as absorbance or transmittance versus wavenumber.[15]

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within conjugated systems.

Expected UV-Vis Absorption

The quinoline ring system is expected to show characteristic π → π* and n → π* transitions in the UV region, typically between 200-400 nm.[15][16]

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol).[15][17]

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Measurement: Place the sample solution in the spectrophotometer and scan the absorbance across a wavelength range of 200-500 nm. Identify the wavelength(s) of maximum absorbance (λmax).[15]

Conclusion

This compound is a molecule of significant interest due to its foundational quinoline core, a scaffold renowned for its diverse biological activities. This guide has detailed its key physicochemical properties, emphasizing the central role of its keto-enol tautomerism. The provided protocols for synthesis and analysis offer a practical framework for researchers working with this compound. A thorough understanding of its solubility, pKa, and spectroscopic fingerprint is not merely academic; it is a prerequisite for the rational design and development of novel therapeutic agents derived from this versatile chemical entity.

References

Quantum Chemical Blueprint of 5-Methylquinolin-4-ol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Therapeutics

In the landscape of modern drug discovery, the integration of computational chemistry has become indispensable. It provides a lens to scrutinize molecular behavior at a quantum level, offering predictive insights that accelerate the identification and optimization of novel therapeutic agents. Quinoline derivatives, a cornerstone in medicinal chemistry, exhibit a vast spectrum of biological activities, and understanding their electronic and structural nuances is paramount for targeted drug design.[1][2][3] This technical guide focuses on 5-Methylquinolin-4-ol, a member of this vital chemical family. While experimental data lays the foundation of our understanding, quantum chemical calculations provide a theoretical framework to rationalize and predict its physicochemical properties, reactivity, and potential as a pharmacophore. This document serves as a comprehensive manual for researchers, scientists, and drug development professionals, detailing the application of quantum chemical calculations to elucidate the molecular characteristics of this compound.

The Rationale: Why Quantum Chemical Calculations Matter for this compound

The journey of a drug from a lead compound to a clinical candidate is fraught with challenges, often centered around its interaction with biological targets. Molecular recognition, the cornerstone of pharmacology, is governed by the principles of electrostatic and shape complementarity between a ligand and its receptor.[4][5] Quantum chemical calculations offer a powerful toolkit to dissect these intricate interactions.

For this compound, these calculations can:

  • Elucidate the Three-Dimensional Structure: Determine the most stable conformation of the molecule, which is crucial for understanding its fit within a biological receptor.

  • Map Electron Distribution: Visualize regions of high and low electron density through the Molecular Electrostatic Potential (MEP), providing a roadmap for potential intermolecular interactions.[6][7]

  • Predict Reactivity: Analyze the Frontier Molecular Orbitals (HOMO and LUMO) to identify sites susceptible to nucleophilic or electrophilic attack, offering insights into its metabolic fate and potential for covalent interactions.[1]

  • Simulate Spectroscopic Properties: Computationally generate UV-Vis, IR, and NMR spectra to aid in the characterization of the molecule and validate experimental findings.[8]

By constructing a detailed quantum chemical profile of this compound, we can make informed predictions about its behavior in a biological system, thereby guiding its development as a potential therapeutic agent.

The Computational Workflow: A Step-by-Step Protocol

The theoretical investigation of this compound is anchored in a systematic computational workflow. The following protocol outlines the key steps, emphasizing the causality behind each choice.

References

Tautomerism in 5-Methylquinolin-4-ol: keto-enol forms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomeric Equilibrium of 5-Methylquinolin-4-ol

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is of paramount importance in medicinal chemistry and drug development.[1] The specific tautomeric form of a heterocyclic molecule can profoundly influence its physicochemical properties, including solubility, pKa, hydrogen bonding capability, and ultimately, its interaction with biological targets. This guide provides a comprehensive technical exploration of the keto-enol tautomerism in this compound, a representative member of the 4-hydroxyquinoline class of compounds. We will delve into the structural nuances of the enol (this compound) and keto (5-methyl-1H-quinolin-4-one) forms, present field-proven experimental methodologies for their characterization, and outline modern computational approaches for predicting their relative stabilities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, actionable understanding of this critical chemical equilibrium.

The Quinolinone Scaffold: A Privileged Structure Governed by Tautomerism

The quinoline ring system is a cornerstone of numerous natural products and synthetic pharmaceuticals, exhibiting a vast spectrum of biological activities including antibacterial, antimalarial, and anticancer properties.[2][3] Specifically, the 4-hydroxyquinoline moiety and its corresponding keto tautomer, the 4-quinolone, are central to the mechanism of action for many of these agents. The position of the proton—either on the oxygen (enol form) or the nitrogen (keto form)—dictates the molecule's electronic distribution, aromaticity, and hydrogen bonding pattern, which are critical for receptor binding and pharmacokinetic profiles.[4]

The equilibrium between this compound (the enol tautomer) and 5-methyl-1H-quinolin-4-one (the keto tautomer) is a delicate balance influenced by electronic effects, solvent polarity, and temperature.[5][6] Understanding and controlling this equilibrium is a key challenge and opportunity in the design of novel therapeutics based on this scaffold.

Caption: Keto-Enol Tautomeric Equilibrium in this compound.

Experimental Characterization of Tautomeric Ratios

Determining the predominant tautomer and the equilibrium constant (KT) in a given environment requires robust analytical techniques. The choice of method is critical, as the equilibrium can be perturbed by the experimental conditions themselves. We will focus on the two most powerful solution-state techniques: Nuclear Magnetic Resonance (NMR) and UV-Visible Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most definitive method for studying tautomerism in solution.[7] The chemical shifts of key nuclei, particularly 1H, 13C, and 15N, are exquisitely sensitive to the local electronic environment, providing a clear distinction between the keto and enol forms.[8]

Causality Behind Experimental Choices: The primary challenge is unambiguous signal assignment. To overcome this, the spectra of the tautomeric mixture are compared against "fixed" analogues where the proton's position is locked by methylation. The O-methyl derivative (4-methoxy-5-methylquinoline) serves as a model for the enol form, while the N-methyl derivative (1,5-dimethyl-1H-quinolin-4-one) models the keto form.[9] This approach provides validated chemical shift ranges for each tautomer.

Key Spectroscopic Markers:

  • 13C NMR: The C4 carbon is the most telling reporter. In the enol form, it is an aromatic carbon bonded to oxygen, typically resonating in the ~150-160 ppm range. In the keto form, it becomes a carbonyl carbon, shifting significantly downfield to ~170-180 ppm.[9]

  • 1H NMR: The presence of a broad N-H proton signal (typically >10 ppm) is indicative of the keto form, while a sharper O-H signal suggests the enol form. Solvent exchange with D2O can be used to confirm the assignment of these labile protons.

  • 15N NMR: The nitrogen chemical shift is also highly diagnostic, with the pyridone-like nitrogen of the keto form resonating at a different frequency than the pyridine-like nitrogen of the enol form.[8][10]

Table 1: Representative 13C NMR Chemical Shifts (δ) for Tautomer Identification

Carbon PositionExpected δ for Enol Form (ppm)Expected δ for Keto Form (ppm)Rationale
C2~150~140Change in aromaticity and proximity to N-H.
C4 ~155 ~175 Diagnostic shift: C-OH (enol) vs. C=O (keto).[9]
C4a~122~118Change in ring current and conjugation.
C8a~148~140Change in electronic nature of the nitrogen-containing ring.

Protocol 2.1: NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of this compound and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6). Rationale: DMSO-d6 is a polar aprotic solvent that can solubilize both tautomers and slow down proton exchange, often allowing for the observation of distinct N-H or O-H signals.

    • Prepare parallel samples of the "fixed" derivatives (4-methoxy-5-methylquinoline and 1,5-dimethyl-1H-quinolin-4-one) under identical conditions.

  • Data Acquisition:

    • Acquire a standard 1H NMR spectrum.

    • Acquire a quantitative 13C NMR spectrum. Rationale: Ensure a long relaxation delay (d1) of at least 5 times the longest T1 of the carbons of interest to allow for accurate integration.

    • (Optional) Acquire 2D NMR spectra (HSQC, HMBC) to confirm all assignments, especially for the fixed derivatives.[11]

  • Data Analysis:

    • Reference the spectra of the fixed derivatives to establish the characteristic chemical shifts for the enol and keto forms in the chosen solvent.

    • Analyze the 13C spectrum of the this compound sample. Identify the signals corresponding to C4 of the keto and enol tautomers.

    • Integrate the respective C4 signals. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.

    • Calculate the equilibrium constant: KT = [Enol] / [Keto].

NMR_Workflow cluster_analytes Required Compounds start Synthesize Analytes mol This compound fix_enol O-Methyl Derivative (Enol Model) fix_keto N-Methyl Derivative (Keto Model) sample_prep Prepare Samples (DMSO-d6) nmr_acq Acquire 1H & 13C NMR Data sample_prep->nmr_acq data_analysis Analyze Spectra nmr_acq->data_analysis assignment Assign Signals using 'Fixed' Derivatives data_analysis->assignment quantify Integrate Diagnostic C4 Signals assignment->quantify calc Calculate KT = [Enol]/[Keto] quantify->calc mol->sample_prep fix_enol->sample_prep fix_keto->sample_prep

Caption: Experimental workflow for NMR-based tautomer quantification.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a highly sensitive technique for studying tautomeric equilibria, particularly when investigating the influence of solvent polarity.[12] The enol and keto tautomers possess distinct chromophores and conjugation pathways, resulting in different absorption maxima (λmax).[13]

  • Enol Form (Hydroxyquinoline): Exhibits a more extended aromatic system, often leading to absorption at longer wavelengths.

  • Keto Form (Quinolone): The aromaticity of the nitrogen-containing ring is disrupted, which typically results in a shift in the absorption spectrum.

By systematically varying the solvent, one can observe shifts in the equilibrium, which manifest as changes in the relative intensities of the absorption bands corresponding to each tautomer.

Protocol 2.2: Solvent-Dependent UV-Vis Analysis

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a miscible solvent like methanol or acetonitrile.

  • Solvent Series: Prepare a series of volumetric flasks containing a range of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water).

  • Sample Preparation: Add a small, identical aliquot of the stock solution to each flask and dilute to the mark. This ensures the concentration is constant across the series. Rationale: Keeping the concentration constant is crucial for comparing absorbance values.

  • Data Acquisition: Record the UV-Vis spectrum for each solution from approximately 200 nm to 500 nm using a dual-beam spectrophotometer, using the pure solvent as a blank.

  • Data Analysis:

    • Plot the absorbance spectra for all solvents on a single graph.

    • Identify the λmax for the enol and keto forms (this may be aided by computational predictions or comparison with fixed derivatives).

    • Observe the trend: an increase in the absorbance of one band at the expense of the other indicates a shift in the tautomeric equilibrium. For example, polar protic solvents, which can hydrogen bond with the carbonyl group, often stabilize the keto form.[6][12]

Computational Chemistry: Predicting Tautomer Stability

In silico methods, particularly Density Functional Theory (DFT), have become indispensable for predicting tautomeric preferences.[14] These calculations provide a quantitative measure of the relative Gibbs free energies (ΔG) of the tautomers, allowing for a prediction of the equilibrium constant before any synthesis is attempted.[15][16]

Theoretical Foundation: The core principle is to find the lowest energy conformation for both the enol and keto tautomers. The tautomer with the lower Gibbs free energy is predicted to be the more stable and thus the major form at equilibrium.[17] The equilibrium constant can be estimated using the equation:

ΔG = -RT ln(KT)

Where R is the gas constant and T is the temperature.

Methodology: A typical computational workflow involves geometry optimization followed by frequency calculations at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)).[4][18] Solvent effects are crucial and are modeled using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[14]

DFT_Workflow struct Build Initial 3D Structures (Enol and Keto) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) struct->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Minimum Energy (No imaginary frequencies) freq_calc->verify solvation Single-Point Energy Calculation with Solvation Model (PCM) verify->solvation thermo Calculate Gibbs Free Energies (G_enol, G_keto) solvation->thermo compare Determine ΔG = G_enol - G_keto Predict Major Tautomer thermo->compare

Caption: Computational workflow for DFT-based tautomer stability analysis.

Table 2: Hypothetical DFT Calculation Results for this compound Tautomers

TautomerPhase / SolventElectronic Energy (Hartree)Gibbs Free Energy (Hartree)Relative Gibbs Energy (kcal/mol)
EnolGas Phase-515.12345-515.001121.87
Keto Gas Phase -515.12876 -515.00410 0.00
EnolWater (PCM)-515.13011-515.007892.96
Keto Water (PCM) -515.13654 -515.01260 0.00

Note: These are representative values. Actual results will depend on the level of theory and basis set.

Interpretation: In this hypothetical example, the keto form is predicted to be more stable than the enol form in both the gas phase and in water, as indicated by its lower relative Gibbs free energy.[15] The increased stabilization in water suggests that polar solvents favor the keto tautomer, a finding that could be validated by the UV-Vis experiments described above.

Conclusion and Outlook

The tautomeric equilibrium of this compound is a dynamic interplay of structural and environmental factors. For professionals in drug discovery, a precise understanding of this equilibrium is not merely academic; it is fundamental to rational drug design. The keto tautomer presents a hydrogen bond donor (N-H) and acceptor (C=O), whereas the enol form presents both a donor and acceptor at the O-H group, along with a fully aromatic system. These differences lead to distinct pharmacological profiles.[4]

By integrating high-level computational predictions with definitive spectroscopic analysis, researchers can confidently determine the predominant tautomeric form of their lead compounds. This knowledge enables the design of molecules that are "locked" in the desired tautomeric state or that exist in a predictable equilibrium, ultimately leading to the development of safer and more efficacious medicines. The self-validating system of using fixed derivatives in NMR, coupled with the predictive power of DFT, provides a robust and trustworthy framework for interrogating and harnessing the subtle yet powerful phenomenon of tautomerism.

References

An In-depth Technical Guide to the Synthesis of 5-Methylquinolin-4-ol: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the primary synthetic routes for obtaining 5-Methylquinolin-4-ol, a key heterocyclic scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational starting materials, reaction mechanisms, and field-proven protocols. Our focus is on elucidating the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Significance of the Quinolin-4-ol Core

The quinolin-4-ol (or quinolin-4(1H)-one) framework is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The strategic placement of a methyl group at the 5-position, as in this compound, offers a specific substitution pattern that can influence the molecule's steric and electronic properties, making it a valuable intermediate for the development of novel therapeutic agents.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of 4-hydroxyquinolines is a well-established field, with several named reactions providing reliable access to this scaffold. For the specific synthesis of this compound, the most direct and industrially relevant methods are the Conrad-Limpach and Gould-Jacobs reactions. Both pathways begin with a substituted aniline and a 1,3-dicarbonyl compound, but differ in the specific dicarbonyl partner, leading to distinct intermediates and reaction conditions.

Table 1: Comparison of Primary Synthetic Routes
Reaction NameAniline Starting MaterialDicarbonyl Starting MaterialKey Features
Conrad-Limpach Synthesis 3-ToluidineEthyl AcetoacetateTwo-step thermal condensation and cyclization; high temperatures required.
Gould-Jacobs Reaction 3-ToluidineDiethyl 2-(ethoxymethylene)malonateMulti-step process involving condensation, thermal cyclization, hydrolysis, and decarboxylation.

The Conrad-Limpach Synthesis: A Direct Approach

The Conrad-Limpach synthesis is a robust and widely adopted method for preparing 4-hydroxyquinolines.[1][2][3][4] The reaction proceeds in two key stages: an initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate, followed by a high-temperature thermal cyclization.[2][3]

For the synthesis of this compound, the requisite starting materials are:

  • 3-Toluidine (m-Toluidine)

  • Ethyl Acetoacetate [5]

Mechanistic Rationale and Experimental Causality

The reaction is governed by kinetic versus thermodynamic control. The initial condensation, typically performed at lower temperatures (e.g., room temperature to 140°C), favors the nucleophilic attack of the aniline's nitrogen onto the more reactive ketone carbonyl of ethyl acetoacetate, leading to the formation of an enamine intermediate (the kinetic product).[2][6] If the reaction were run at higher temperatures initially, the formation of the anilide (the thermodynamic product) via attack at the ester carbonyl would become more competitive, leading to the formation of a 2-quinolone via the Knorr quinoline synthesis.[7][8]

The second step, the thermal cyclization of the β-aminoacrylate intermediate, is the rate-determining step and requires significant thermal energy (~250 °C) to overcome the aromatic stabilization of the aniline ring.[2][3] This intramolecular cyclization is an electrocyclic ring-closing reaction.[2] The use of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is critical.[4][9] These solvents ensure a homogenous reaction mixture at the required high temperatures and facilitate efficient heat transfer, leading to significantly higher yields (up to 95%) compared to solvent-free conditions.[2][4]

Conrad_Limpach Start Starting Materials Toluidine 3-Toluidine Start->Toluidine EAA Ethyl Acetoacetate Start->EAA Condensation Condensation (Kinetic Control) Toluidine->Condensation EAA->Condensation Intermediate β-Aminoacrylate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (~250 °C) Intermediate->Cyclization Product This compound Cyclization->Product

Conrad-Limpach Synthesis Workflow
Detailed Experimental Protocol (Adapted from[10][11])

Step 1: Synthesis of Ethyl 3-(m-tolylamino)but-2-enoate (Intermediate)

  • In a round-bottom flask equipped with a magnetic stirrer, combine 3-toluidine (1 equivalent) and ethyl acetoacetate (1.0 to 1.1 equivalents).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid (2-3 drops).

  • Heat the mixture with stirring at 140-150°C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 3-toluidine spot.

  • Allow the reaction mixture to cool to room temperature. The resulting product is the crude intermediate, which can be used directly in the next step or purified.

Step 2: Thermal Cyclization to this compound

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and distillation condenser, heat a high-boiling solvent (e.g., diphenyl ether or Dowtherm A) to 250°C.

  • Slowly add the crude intermediate from Step 1 to the hot solvent in portions. Maintain the temperature at 250°C. Ethanol will distill off as the reaction proceeds.

  • After the addition is complete, hold the reaction mixture at 250°C for an additional 30 minutes.

  • Allow the mixture to cool to below 100°C. Pour the warm mixture into a large volume of an aliphatic solvent like hexanes or petroleum ether with vigorous stirring to precipitate the crude product.

  • Filter the solid using a Büchner funnel and wash thoroughly with the same solvent to remove the high-boiling solvent.

Step 3: Purification

  • Dissolve the crude solid in a dilute aqueous solution of sodium hydroxide (e.g., 10% NaOH). The phenolic nature of the 4-hydroxyquinoline allows it to dissolve in a basic solution.

  • Wash the basic aqueous solution with a non-polar solvent like diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the product precipitates out of the solution.

  • Filter the purified product, wash with deionized water until the washings are neutral, and dry under vacuum to yield pure this compound.

The Gould-Jacobs Reaction: A Versatile Alternative

The Gould-Jacobs reaction provides another powerful route to 4-hydroxyquinolines.[10][11][12] This sequence begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, saponification, and finally, decarboxylation.[10][13]

The key starting materials for synthesizing this compound via this route are:

  • 3-Toluidine (m-Toluidine)

  • Diethyl 2-(ethoxymethylene)malonate (DEEM) [14][15]

Mechanistic Rationale and Experimental Causality

The initial step is a condensation reaction where the aniline displaces the ethoxy group of DEEM to form an anilidomethylenemalonate intermediate.[10][12] Similar to the Conrad-Limpach synthesis, the subsequent step is a high-temperature electrocyclization to form the quinoline ring.[12][16] The product of this cyclization is an ethyl 4-hydroxyquinoline-3-carboxylate. This ester is then hydrolyzed (saponified) to the corresponding carboxylic acid using a base like sodium hydroxide. The final step involves the decarboxylation of the 3-carboxylic acid group, typically by heating, to yield the desired this compound.[10] This multi-step process offers versatility, as the intermediate carboxylate can be isolated and used for further derivatization if needed.

Gould_Jacobs Start Starting Materials Toluidine 3-Toluidine Start->Toluidine DEEM Diethyl 2-(ethoxymethylene) malonate Start->DEEM Condensation Condensation Toluidine->Condensation DEEM->Condensation Intermediate1 Anilidomethylene- malonate Condensation->Intermediate1 Cyclization Thermal Cyclization (>250 °C) Intermediate1->Cyclization Intermediate2 Ethyl 4-hydroxy-5-methyl- quinoline-3-carboxylate Cyclization->Intermediate2 Saponification Saponification (NaOH) Intermediate2->Saponification Intermediate3 4-hydroxy-5-methyl- quinoline-3-carboxylic acid Saponification->Intermediate3 Decarboxylation Decarboxylation (Heat) Intermediate3->Decarboxylation Product This compound Decarboxylation->Product

Gould-Jacobs Reaction Workflow

Conclusion

The synthesis of this compound is most reliably achieved through well-established methodologies, primarily the Conrad-Limpach and Gould-Jacobs reactions. The choice between these routes may depend on the availability of the starting 1,3-dicarbonyl compound and the desired complexity of the synthesis. The Conrad-Limpach reaction offers a more direct, two-stage approach using the readily available ethyl acetoacetate. The Gould-Jacobs reaction, while involving more steps, provides a versatile pathway via a stable carboxylate intermediate. A thorough understanding of the reaction mechanisms, particularly the critical high-temperature cyclization step, is paramount for achieving high yields and purity. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and drug development professionals working with this important heterocyclic scaffold.

References

A Technical Guide to the Conrad-Limpach Synthesis of 5-Methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the synthesis of 5-Methylquinolin-4-ol, a valuable heterocyclic scaffold in medicinal chemistry. We will explore the foundational principles of the Conrad-Limpach synthesis, deliver a field-proven experimental protocol, and discuss critical parameters for process optimization. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reproducible methodology for accessing this class of compounds.

Introduction: The Quinoline Scaffold and the Conrad-Limpach Approach

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a vast range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Consequently, efficient and scalable methods for the synthesis of functionalized quinolines are of paramount importance.

The Conrad-Limpach synthesis, first reported in 1887, remains a cornerstone reaction for the preparation of 4-hydroxyquinolines (which exist predominantly as their 4-quinolinone tautomers).[1][3][4][5] It is a thermally driven cyclization process that constructs the quinoline core from readily available anilines and β-ketoesters.[6] This guide will focus specifically on the synthesis of this compound, a key intermediate for further chemical elaboration.[7][8]

Reaction Mechanism and Core Principles

The Conrad-Limpach synthesis is fundamentally a two-stage process: an initial condensation reaction followed by a high-temperature intramolecular cyclization.[9] Understanding the causality behind the conditions for each stage is critical for success.

Stage 1: Condensation and Regioselectivity

The synthesis begins with the acid-catalyzed condensation of an aniline with a β-ketoester.[4] For the target molecule, this compound, the selected precursors are m-toluidine and ethyl acetoacetate.

The key mechanistic consideration at this stage is regioselectivity. The aniline nucleophile can attack one of two electrophilic sites on the ethyl acetoacetate: the ketone carbonyl or the ester carbonyl.

  • Kinetic Control (Conrad-Limpach Pathway): At moderate temperatures (e.g., room temperature to 120°C), the reaction is under kinetic control, and the more reactive ketone carbonyl is preferentially attacked.[3] This leads to the formation of a β-aminoacrylate intermediate (an enamine), the desired precursor for 4-hydroxyquinoline synthesis.[3][5]

  • Thermodynamic Control (Knorr Pathway): At higher temperatures (e.g., >140°C), the reaction can favor the thermodynamically more stable product, a β-keto acid anilide, resulting from attack at the ester carbonyl.[3][4] Subsequent cyclization of this intermediate yields the isomeric 2-hydroxyquinoline, a common impurity if the initial condensation temperature is not carefully controlled.[10]

Stage 2: Thermal Cyclization

The second stage is the rate-determining step: a thermal intramolecular cyclization of the β-aminoacrylate intermediate.[3] This step requires significant thermal energy (typically ~250°C) to overcome the activation barrier associated with the electrocyclic ring closure, which temporarily disrupts the aromaticity of the aniline ring.[9][11] The mechanism proceeds through an electrocyclic reaction, elimination of ethanol, and subsequent keto-enol tautomerization to yield the final, stable 4-quinolone product.[1][3][4]

The choice of solvent for this high-temperature step is crucial. Early syntheses performed neat (without solvent) resulted in very low yields (<30%).[1][3] The use of high-boiling, inert solvents such as mineral oil, diphenyl ether, or Dowtherm A dramatically improves yields, often to over 90%, by ensuring uniform heat transfer and preventing localized charring.[1][3]

Conrad_Limpach_Mechanism Figure 1: Conrad-Limpach Reaction Mechanism reactants m-Toluidine + Ethyl Acetoacetate schiff_base β-Aminoacrylate Intermediate (Enamine) reactants->schiff_base Condensation (~120°C, H⁺ catalyst) enol_tautomer Enol Tautomer schiff_base->enol_tautomer Tautomerization cyclized_intermediate Cyclized Hemiketal (Aromaticity Disrupted) enol_tautomer->cyclized_intermediate Electrocyclic Ring Closing (~250°C) quinolone_enol 4-Hydroxyquinoline (Enol Form) cyclized_intermediate->quinolone_enol -EtOH product This compound (Keto Form - Major) quinolone_enol->product Tautomerization

Figure 1: Conrad-Limpach Reaction Mechanism

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, designed for reproducibility and scalability. It incorporates best practices for maximizing yield and purity.

Part A: Synthesis of Intermediate Ethyl 3-(m-tolylamino)but-2-enoate

Rationale: This step forms the kinetic product required for the subsequent cyclization. Moderate heat and catalytic acid ensure the selective formation of the enamine intermediate while minimizing the formation of the Knorr anilide.

Materials & Reagents:

Reagent M.W. Quantity Moles Rationale
m-Toluidine 107.15 10.72 g 0.10 Aniline precursor
Ethyl acetoacetate 130.14 14.32 g 0.11 β-Ketoester precursor
Acetic Acid, Glacial 60.05 ~0.5 mL catalytic Acid catalyst for condensation

| Toluene | 92.14 | 50 mL | solvent | Facilitates azeotropic water removal |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add m-toluidine (10.72 g), ethyl acetoacetate (14.32 g), toluene (50 mL), and glacial acetic acid (~0.5 mL).

  • Heat the mixture to reflux (approx. 110-120°C). Water, a byproduct of the condensation, will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) [Eluent: 7:3 Hexanes:Ethyl Acetate]. The reaction is complete when the m-toluidine spot is no longer visible (typically 2-3 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the toluene and any unreacted starting materials under reduced pressure using a rotary evaporator. The resulting product is a viscous, yellowish-brown oil.

  • Causality Check: This intermediate is often used in the next step without further purification.[12] Attempting purification via distillation can lead to premature cyclization or decomposition. The key is to ensure the complete removal of the solvent and water byproduct.

Part B: Thermal Cyclization to this compound

Rationale: This step leverages a high-boiling, inert solvent to provide the necessary thermal energy for the intramolecular cyclization, ensuring efficient and uniform heating to maximize the conversion of the intermediate to the final product.

Materials & Reagents:

Reagent Quantity Rationale
Ethyl 3-(m-tolylamino)but-2-enoate ~21.9 g Crude intermediate from Part A
Diphenyl Ether (or Mineral Oil) 100 mL High-boiling, inert solvent

| Hexanes | 200 mL | Used to precipitate the product |

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a high-temperature thermometer, and a distillation condenser, heat the diphenyl ether to 250°C.

  • Critical Step: Slowly add the crude intermediate oil from Part A dropwise or in small portions to the hot diphenyl ether over 20-30 minutes. The addition rate must be controlled to maintain a stable reaction temperature of 250-260°C.[12] Ethanol will distill off as the reaction proceeds.[13]

  • After the addition is complete, maintain the reaction mixture at 250°C for an additional 30 minutes to ensure complete cyclization.

  • Allow the reaction mixture to cool to approximately 100°C. Safety Precaution: Do not add hexanes to the solvent when it is above its boiling point.

  • While still warm, pour the reaction mixture into a beaker containing 200 mL of hexanes with vigorous stirring. This will cause the product to precipitate while the diphenyl ether remains in solution.[13]

  • Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with additional hexanes (2 x 50 mL) to remove any residual diphenyl ether.

Part C: Purification

Rationale: An acid-base extraction is a highly effective method for purifying quinolinols. The phenolic hydroxyl group is acidic enough to be deprotonated by a strong base, allowing it to dissolve in an aqueous layer and be separated from neutral, non-acidic impurities (like residual solvent). Re-acidification then precipitates the pure product.

Procedure:

  • Dissolve the crude solid product in a 10% aqueous solution of sodium hydroxide (approx. 150 mL).

  • Filter the basic solution to remove any insoluble impurities.

  • Transfer the filtrate to a separatory funnel and wash with dichloromethane (2 x 50 mL) to remove any remaining diphenyl ether or other non-acidic impurities.[14]

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid with stirring until the pH is acidic and the product fully precipitates.

  • Collect the purified solid by vacuum filtration. Wash the filter cake thoroughly with deionized water until the washings are neutral (check with pH paper).

  • Dry the final product under vacuum at 80-100°C to yield this compound as a solid. For ultimate purity, the product can be recrystallized from ethanol or a DMF/water mixture.[12][14]

Experimental_Workflow Figure 2: Experimental Workflow for Synthesis cluster_A Part A: Intermediate Synthesis cluster_B Part B: Thermal Cyclization cluster_C Part C: Purification A1 Combine m-Toluidine, Ethyl Acetoacetate, Toluene, H⁺ A2 Reflux with Dean-Stark (110-120°C, 2-3h) A1->A2 A3 Monitor by TLC A2->A3 A4 Rotary Evaporation to yield crude oil A3->A4 B2 Slowly Add Crude Oil (Maintain 250°C, 30 min) A4->B2 B1 Heat Diphenyl Ether to 250°C B1->B2 B3 Cool to <100°C B2->B3 B4 Precipitate in Hexanes & Filter B3->B4 C1 Dissolve Crude in aq. NaOH B4->C1 C2 Wash with DCM C1->C2 C3 Precipitate with HCl C2->C3 C4 Filter, Wash with H₂O, Dry C3->C4 C5 Pure this compound C4->C5

Figure 2: Experimental Workflow for Synthesis

Process Optimization and Troubleshooting

ParameterStage 1 (Condensation)Stage 2 (Cyclization)Rationale & Troubleshooting
Temperature 100-120°C250-260°CProblem: Low final yield with isomeric impurities. Cause: Condensation temperature was too high, favoring the Knorr side-product. Solution: Maintain condensation temperature below 120°C.[3][12]
Solvent Toluene (optional)High-boiling inert (e.g., Diphenyl Ether)Problem: Cyclization fails or gives low yield. Cause: Insufficient temperature. Solution: Ensure the solvent can safely and consistently reach 250°C. Use of a high-boiling solvent is critical for high yields.[1][11][15]
Catalyst Weak Acid (e.g., Acetic Acid)NoneProblem: Condensation is slow or incomplete. Cause: Lack of catalysis for the tautomerizations and dehydration. Solution: Ensure a catalytic amount of acid is present in the first step.[15]
Atmosphere AmbientInert (e.g., N₂ or Ar) recommendedProblem: Dark, tarry product. Cause: Oxidation of the aniline intermediate at high temperatures. Solution: Running the high-temperature cyclization under an inert atmosphere can minimize oxidative side reactions.[15]

Conclusion

The Conrad-Limpach synthesis is a powerful and reliable method for constructing 4-quinolone scaffolds. By carefully controlling the reaction parameters—specifically the distinct temperature profiles for the initial condensation and the final cyclization—the synthesis of this compound can be achieved in high yield and purity. The protocols and insights provided in this guide offer a robust framework for researchers to successfully synthesize this valuable chemical building block, paving the way for its application in drug discovery and materials science.

References

A-Technical-Guide-to-the-Gould-Jacobs-Reaction-for-5-Methylquinolin-4-ol-Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold and the Gould-Jacobs Reaction

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core structure of a wide array of therapeutic agents with diverse biological activities, including antibacterial, antimalarial, and anticancer properties.[1][2] The Gould-Jacobs reaction, first reported in 1939, is a robust and versatile method for the synthesis of 4-hydroxyquinoline derivatives, which are key precursors to many of these important pharmaceuticals.[1][3][4] This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1][3][5] This guide provides a comprehensive technical overview of the Gould-Jacobs reaction with a specific focus on the synthesis of 5-Methylquinolin-4-ol, a valuable intermediate in organic synthesis.[6]

The Gould-Jacobs Reaction: Mechanism and Key Considerations

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization.[1][3][5] Subsequent hydrolysis and decarboxylation of the resulting ester yield the final 4-hydroxyquinoline product.[1][3][5]

The reaction proceeds through the following key steps:

  • Condensation: The synthesis is initiated by a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM. This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[3][5]

  • Thermal Cyclization: This crucial step requires significant thermal energy, typically above 250 °C, to facilitate a 6-electron electrocyclization.[1][3] This intramolecular reaction results in the formation of the quinoline ring system. The high energy barrier can be overcome using conventional heating in high-boiling point solvents or through modern techniques like microwave irradiation.[1][3]

  • Saponification: The ester group of the cyclized product is then hydrolyzed, typically using a base like sodium hydroxide, to form the corresponding carboxylic acid.[3][5]

  • Decarboxylation: The final step involves the removal of the carboxyl group by heating, which yields the desired 4-hydroxyquinoline.[3][5]

The regioselectivity of the Gould-Jacobs reaction is an important consideration, as cyclization can occur at either of the two ortho positions of the aniline.[4] In the case of asymmetrically substituted anilines, a mixture of products may be obtained.[4]

Synthesis of this compound: A Step-by-Step Guide

The synthesis of this compound via the Gould-Jacobs reaction utilizes 3-amino-2-cresol (3-methyl-2-aminophenol) and diethyl ethoxymethylenemalonate (DEEM) as the starting materials.

Reaction Scheme:

Gould_Jacobs_5_Methylquinolin_4_ol reactant1 3-Amino-2-cresol intermediate1 Diethyl 2-(((3-hydroxy-2-methylphenyl)amino)methylene)malonate reactant1->intermediate1 + Reactant 2 (Condensation) reactant2 Diethyl (ethoxymethylene)malonate intermediate2 Ethyl 5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate1->intermediate2 Thermal Cyclization (High Temperature) intermediate3 5-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid intermediate2->intermediate3 Saponification (e.g., NaOH) product This compound intermediate3->product Decarboxylation (Heat)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Two primary methodologies for the Gould-Jacobs reaction are presented: a classical thermal protocol and a modern microwave-assisted protocol.

Protocol 1: Conventional High-Temperature Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[1]

Materials:

  • 3-Amino-2-cresol

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Non-polar solvent for precipitation (e.g., Cyclohexane)

Procedure:

  • Condensation: In a round-bottom flask, combine 3-amino-2-cresol (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.[3]

  • Cyclization: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser. Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes. Cool the reaction mixture to room temperature, which should cause the ethyl 5-methyl-4-hydroxyquinoline-3-carboxylate product to precipitate. Add a non-polar solvent like cyclohexane to facilitate further precipitation.[1][3]

  • Saponification: Suspend the dried ethyl 5-methyl-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v). Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC). Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 5-methyl-4-hydroxyquinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.[3]

  • Decarboxylation: Place the dried 5-methyl-4-hydroxyquinoline-3-carboxylic acid in a suitable flask. Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases. The resulting crude this compound can be purified by recrystallization from an appropriate solvent (e.g., ethanol or water).[3]

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.[1][7]

Materials:

  • 3-Amino-2-cresol

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (e.g., 2-5 mL) with a magnetic stir bar

  • Microwave synthesis system

  • Ice-cold acetonitrile for washing

  • Filtration apparatus

  • HPLC-MS for analysis

Procedure:

  • Reaction Setup: In a 2.5 mL microwave vial, add 3-amino-2-cresol (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess DEEM serves as both a reagent and a solvent.[7]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250 °C or 300 °C) and hold for the specified time (e.g., 1 to 20 minutes).[1][7]

  • Isolation and Purification: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form. Filter the solid product and wash it with ice-cold acetonitrile (3 mL). Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.[1][3][7] The subsequent saponification and decarboxylation steps can be carried out following the procedures outlined in Protocol 1.

Data Presentation: Quantitative Summary
Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar Ratio
3-Amino-2-cresolC₇H₉NO123.151.0
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.231.0-1.2
This compoundC₁₀H₉NO159.18-

Characterization of this compound

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic and Chromatographic Data:

TechniqueParameterExpected Value/Observation
¹H NMRMethyl Protons (in CDCl₃)δ ~2.5-2.7 ppm
¹³C NMR-Chemical shifts can be used to distinguish isomers.
GC-MSMolecular Ion (M⁺)m/z 159
FT-IR-Characteristic peaks for O-H, C-H (aromatic and aliphatic), C=C, and C=N vibrations.

Applications of this compound

This compound and its derivatives are valuable intermediates in the synthesis of a variety of biologically active compounds and materials. The quinoline scaffold is present in numerous pharmaceuticals, and the specific substitution pattern of this compound can be further functionalized to create novel compounds with tailored properties for drug discovery and materials science.[6][8]

Troubleshooting and Optimization

Low yields in quinoline synthesis can arise from several factors, including inappropriate catalyst choice, suboptimal reaction temperature, and poor substrate reactivity.[9] The high temperatures required for the Gould-Jacobs cyclization can lead to decomposition and the formation of byproducts.[4][9] Microwave-assisted synthesis can often mitigate these issues by providing rapid and uniform heating, leading to shorter reaction times and improved yields.[1][7]

Conclusion

The Gould-Jacobs reaction remains a cornerstone of quinoline synthesis, providing a reliable route to 4-hydroxyquinoline derivatives. The synthesis of this compound via this method is a practical example of its utility. By understanding the reaction mechanism, optimizing reaction conditions, and employing modern techniques such as microwave-assisted synthesis, researchers can efficiently produce this valuable intermediate for a wide range of applications in drug discovery and materials science.

References

5-Methylquinolin-4-ol: A Structural Inquiry into Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutic agents with a vast range of biological activities.[1][2] This technical guide explores the untapped potential of a specific derivative, 5-Methylquinolin-4-ol, by dissecting its structural features to postulate and provide a roadmap for the experimental validation of its biological functions. Based on extensive structure-activity relationship (SAR) analysis of analogous compounds, we hypothesize that this compound is a prime candidate for investigation as an anticancer, antimicrobial, and anti-inflammatory agent. This document provides the theoretical framework, mechanistic hypotheses, and detailed, field-proven experimental protocols to rigorously test these predictions, empowering researchers to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Quinoline Core and the Promise of this compound

Quinoline, a bicyclic aromatic heterocycle, is a cornerstone of drug discovery, with derivatives demonstrating efficacy as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[2][3][4] The versatility of the quinoline ring allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.[5] The subject of this guide, this compound, possesses two key substituents that are predicted to significantly influence its biological activity: a hydroxyl group at the C4 position and a methyl group at the C5 position.

The 4-oxo (or its tautomeric 4-hydroxy) group is a critical feature for the antibacterial activity of quinolones, essential for binding to DNA gyrase.[1][6] In the realm of anticancer research, substitutions on the quinoline ring have been shown to drive activity. For instance, electron-donating groups like methyl (–CH₃) can enhance antiproliferative activity.[2] The placement of a methyl group at the C5 position, as seen in this compound, is of particular interest and warrants a systematic investigation into its biological potential.[1]

This guide will, therefore, focus on three primary areas of predicted activity for this compound:

  • Anticancer Activity: Primarily through the inhibition of key protein kinases involved in oncogenic signaling pathways.

  • Antimicrobial Activity: Targeting bacterial DNA gyrase and topoisomerase IV, a well-established mechanism for quinolone-class antibiotics.

  • Anti-inflammatory Activity: Modulating key inflammatory mediators and pathways.

For each predicted activity, we will delve into the likely molecular mechanisms, provide detailed protocols for in vitro validation, and present visual workflows to guide the experimental process.

Predicted Anticancer Activity: A Focus on Kinase Inhibition

The dysregulation of protein kinase activity is a hallmark of cancer.[7] Numerous quinoline-based compounds have been developed as potent kinase inhibitors, targeting enzymes such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Src kinase.[8][9][10] The structural features of this compound suggest its potential to interact with the ATP-binding pocket of various kinases.

Hypothesized Mechanism of Action

We hypothesize that this compound may act as a competitive inhibitor of ATP in the kinase domain of oncogenic proteins. The quinoline core can form hydrogen bonds and π-π stacking interactions within the active site, while the methyl and hydroxyl groups can be further optimized to enhance potency and selectivity.[7] Inhibition of these kinases would disrupt downstream signaling pathways crucial for cancer cell proliferation, survival, angiogenesis, and metastasis.[3]

To investigate this, a tiered approach is recommended. Initially, a broad-spectrum kinase inhibition screen can identify potential targets. Subsequently, more focused assays on specific kinases implicated in relevant cancers (e.g., lung, breast, colon) can be performed. Confirmation of kinase inhibition should be followed by cellular assays to assess the downstream effects on signaling pathways and, ultimately, on cancer cell viability.

Experimental Workflow: From Broad Screening to Cellular Validation

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Potency and Cellular Activity cluster_2 Phase 3: Mechanism of Action A This compound B Broad-Spectrum Kinase Panel Assay (e.g., LanthaScreen™) A->B C Identify Hit Kinases (>50% inhibition) B->C D IC50 Determination for Hit Kinases C->D E Select Relevant Cancer Cell Lines D->E F MTT Assay for Cytotoxicity (Determine GI50) E->F G Western Blot Analysis of Downstream Signaling Proteins F->G H Apoptosis Assay (e.g., Caspase-3 Cleavage) G->H I Confirmation of Anticancer Mechanism H->I

Caption: Workflow for investigating the anticancer potential of this compound.

Detailed Experimental Protocols

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of this compound against a specific kinase.[11][12][13][14][15]

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate peptide

  • ATP

  • This compound

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[13]

  • TR-FRET Dilution Buffer

  • Terbium-labeled anti-phospho substrate antibody

  • Kinase Quench Buffer (500 mM EDTA)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution in DMSO. Further dilute this series into 1X Kinase Buffer A to a 4X final assay concentration.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the serially diluted this compound or DMSO control to each well.

    • Add 2.5 µL of the kinase (at 4X final concentration in Kinase Buffer A) to each well.

    • Incubate for 10-30 minutes at room temperature.[16]

    • Initiate the reaction by adding 5 µL of a 2X substrate/ATP mixture (in Kinase Buffer A).

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2X detection mix containing the terbium-labeled antibody and EDTA in TR-FRET Dilution Buffer.

    • Add 10 µL of the 2X detection mix to each well to stop the kinase reaction.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the emission at 520 nm (fluorescein) and 495 nm (terbium) using a TR-FRET-compatible plate reader.

    • Calculate the emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1]

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI₅₀ (concentration for 50% inhibition of growth).

This protocol details the detection of key apoptosis markers, such as cleaved caspase-3 and cleaved PARP, by Western blot.[17][18][19][20][21]

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells in RIPA buffer. Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply ECL substrate and visualize bands using a chemiluminescence imager. Analyze band intensities relative to a loading control (e.g., β-actin).

Predicted Antimicrobial Activity: Targeting Bacterial DNA Replication

The quinolone class of antibiotics functions by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[6][22] These enzymes are essential for DNA replication, recombination, and repair. The 4-oxo-3-carboxylic acid moiety, present in the tautomeric form of this compound, is a key pharmacophore for this activity.[6]

Hypothesized Mechanism of Action

This compound is predicted to stabilize the covalent complex between DNA and the topoisomerase enzyme, leading to double-strand breaks in the bacterial chromosome and subsequent cell death.[6] The methyl group at the C5 position may influence the compound's penetration through the bacterial cell wall or its binding affinity to the enzyme-DNA complex.[1][23]

Experimental Workflow: Determining Antimicrobial Efficacy

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination A This compound B Select Panel of Gram-positive and Gram-negative Bacteria A->B C Broth Microdilution Assay B->C D Determine Minimum Inhibitory Concentration (MIC) C->D E Determine Minimum Bactericidal Concentration (MBC) D->E

Caption: Workflow for evaluating the antimicrobial activity of this compound.

Detailed Experimental Protocol

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Predicted Anti-inflammatory Activity: Modulating Inflammatory Pathways

Quinoline derivatives have been reported to possess anti-inflammatory properties through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine production.[14][24][25]

Hypothesized Mechanism of Action

This compound may exert anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). The compound could potentially interfere with signaling pathways that lead to the activation of inflammatory cells, such as macrophages.

Experimental Workflow: Assessing Anti-inflammatory Effects

G cluster_0 Phase 1: Cellular Model cluster_1 Phase 2: Mediator Quantification cluster_2 Phase 3: Data Analysis A RAW 264.7 Macrophage Cell Line B Stimulate with LPS A->B C Treat with this compound B->C D Griess Assay for Nitric Oxide (NO) C->D E ELISA for TNF-α C->E F Determine IC50 for NO and TNF-α Inhibition D->F E->F

Caption: Workflow for investigating the anti-inflammatory properties of this compound.

Detailed Experimental Protocols

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[16][24][26][27][28]

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard

  • 96-well plate

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat cells with various concentrations of this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Solution A to each sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the IC₅₀ for NO inhibition.

This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify the amount of TNF-α in cell culture supernatants.[8][25][29][30][31]

Materials:

  • Human TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

  • Cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with this compound

  • Wash buffer

  • Stop solution

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with TNF-α capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate. Add 100 µL of biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Reaction Termination and Reading: Add 50 µL of stop solution. Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and determine the concentration of TNF-α in the samples. Calculate the IC₅₀ for TNF-α inhibition.

Conclusion and Future Directions

The structural attributes of this compound strongly suggest a multifaceted biological potential. Its quinoline core, coupled with a C4-hydroxyl and a C5-methyl group, provides a compelling rationale for its investigation as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental workflows and detailed protocols provided in this guide offer a robust framework for the systematic evaluation of these predicted activities.

Positive results from these in vitro studies would warrant further investigation, including lead optimization through medicinal chemistry to enhance potency and selectivity, in vivo efficacy studies in relevant animal models, and comprehensive ADME/Tox profiling. The exploration of this compound and its derivatives could pave the way for the development of novel therapeutics with significant clinical impact.

References

In Silico Prediction of 5-Methylquinolin-4-ol Bioactivity: A Multi-Faceted Approach to Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive, step-by-step framework for the in silico prediction of the bioactivity of 5-Methylquinolin-4-ol, a quinoline derivative with potential therapeutic applications. Moving beyond a mere recitation of protocols, this document elucidates the scientific rationale behind each methodological choice, integrating principles of molecular docking, quantitative structure-activity relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. We will explore the intricate process of target identification, ligand preparation, and the application of a synergistic suite of computational tools to construct a robust hypothesis for the biological activity of this compound. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico methodologies for the efficient and cost-effective preliminary assessment of novel chemical entities.

Introduction: The Quinoline Scaffold and the Promise of In Silico Screening

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern on the quinoline core can dramatically influence its pharmacological profile. This compound, the subject of this guide, presents an intriguing yet underexplored substitution pattern. In silico bioactivity prediction offers a powerful, resource-efficient avenue for the initial exploration of such compounds. By simulating interactions at a molecular level and building predictive models based on existing data, we can generate testable hypotheses about a compound's potential targets and liabilities, thereby guiding and prioritizing subsequent wet-lab validation experiments.

This guide will detail a logical, multi-pronged in silico workflow designed to build a comprehensive bioactivity profile for this compound.

The In Silico Workflow: A Synergistic Approach

Our investigation into the bioactivity of this compound will follow a structured, multi-step workflow. This approach is designed to be self-validating, with each step building upon and corroborating the findings of the previous one.

G cluster_0 Phase 1: Target Identification & Ligand Preparation cluster_1 Phase 2: Predictive Modeling cluster_2 Phase 3: Druglikeness & Safety Assessment cluster_3 Phase 4: Data Synthesis & Hypothesis Generation Target Fishing Target Fishing Ligand Preparation Ligand Preparation Target Fishing->Ligand Preparation Identifies potential targets Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking QSAR Modeling QSAR Modeling Ligand Preparation->QSAR Modeling Pharmacophore Hypotheses Pharmacophore Hypotheses Ligand Preparation->Pharmacophore Hypotheses ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction Integrated Bioactivity Profile Integrated Bioactivity Profile Molecular Docking->Integrated Bioactivity Profile QSAR Modeling->Integrated Bioactivity Profile Pharmacophore Hypotheses->Integrated Bioactivity Profile ADMET Prediction->Integrated Bioactivity Profile G Input_Ligand 3D Ligand Structure (this compound) Prep_Ligand Ligand Preparation (Add Hydrogens, Assign Charges) Input_Ligand->Prep_Ligand Input_Protein Protein Target Structure (from PDB) Prep_Protein Protein Preparation (Remove Water, Add Hydrogens) Input_Protein->Prep_Protein Docking Molecular Docking Simulation (AutoDock Vina) Prep_Ligand->Docking Grid_Box Define Binding Site (Grid Box) Prep_Protein->Grid_Box Grid_Box->Docking Analysis Analysis of Results (Binding Affinity, Pose Visualization) Docking->Analysis

Methodological & Application

Step-by-step synthesis protocol for 5-Methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-Methylquinolin-4-ol

Topic: Step-by-Step Synthesis Protocol for this compound Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Quinolone Scaffold

The quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a vast number of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Specifically, 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones) are key pharmacophores in many synthetic drugs.[2] The strategic placement of substituents on the quinoline ring is a critical aspect of drug design, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.

This application note provides a detailed, step-by-step protocol for the synthesis of this compound, a valuable substituted quinolone intermediate. The synthesis is based on the robust and well-established Conrad-Limpach reaction, which involves the condensation of an aniline with a β-dicarbonyl compound, followed by a high-temperature thermal cyclization.[3][4] This method offers a reliable and direct route to the target compound from commercially available starting materials.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved via a two-step process starting from 3-methylaniline (m-toluidine) and diethyl malonate.

Overall Reaction:

Image depicting the chemical reaction from 3-methylaniline and diethyl malonate to this compound.

Mechanistic Insight:

  • Condensation: The synthesis begins with the nucleophilic attack of 3-methylaniline on one of the carbonyl groups of diethyl malonate. This is followed by the elimination of a molecule of water to form the enamine intermediate, diethyl 2-((3-methylphenyl)amino)maleate. This step is typically performed at a moderate temperature.

  • Thermal Cyclization: The critical ring-forming step is a thermal electrocyclic reaction that requires significant thermal energy to overcome the activation barrier.[5] The enamine intermediate undergoes an intramolecular cyclization at high temperatures (typically ~250 °C), with the elimination of ethanol, to form the stable aromatic quinolone ring system.[4] The use of a high-boiling, inert solvent like diphenyl ether is crucial to achieve the necessary reaction temperature and ensure high yields.[6]

Detailed Experimental Protocol

This protocol is designed for the safe and efficient synthesis of this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
3-Methylaniline (m-Toluidine)Reagent Grade, ≥99%Commercially Available
Diethyl malonateReagent Grade, ≥99%Commercially Available
Diphenyl etherReagent Grade, 99%Commercially Available
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercially Available
Hydrochloric Acid (HCl)Concentrated, 37%Commercially Available
HexanesACS GradeCommercially Available
EthanolAnhydrousCommercially Available
Deionized WaterIn-house-
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Heating mantle with a temperature controller and thermocouple

  • Mechanical stirrer

  • Reflux condenser and distillation head

  • Dropping funnel

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Magnetic stirrer and stir bars

Step-by-Step Synthesis Procedure

Part 1: Synthesis of Intermediate Diethyl 2-((3-methylphenyl)amino)maleate
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methylaniline (10.7 g, 0.1 mol) and diethyl malonate (16.0 g, 0.1 mol).

  • Condensation Reaction: Heat the reaction mixture with stirring to 140-150 °C for 2-3 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) for the consumption of the starting aniline.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The resulting oil is the crude enamine intermediate and can be used in the next step without further purification. For long-term storage, purification can be achieved via vacuum distillation.

Part 2: Thermal Cyclization to this compound
  • Solvent Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a distillation head, place diphenyl ether (150 mL). Heat the diphenyl ether to 250 °C with vigorous stirring.

  • Addition of Intermediate: Slowly add the crude intermediate from Part 1 dropwise to the hot diphenyl ether over 30 minutes using a dropping funnel. CAUTION: The addition is endothermic; control the addition rate to maintain the reaction temperature at 250 °C. Ethanol will distill off during this process.

  • Cyclization Reaction: After the addition is complete, maintain the reaction mixture at 250 °C for an additional 30-45 minutes.

  • Precipitation: Allow the reaction mixture to cool to approximately 100 °C. While still warm, carefully pour the mixture into a beaker containing 300 mL of hexanes with vigorous stirring. The crude product will precipitate as a solid.

  • Isolation: Allow the suspension to cool to room temperature, then filter the crude product using a Büchner funnel. Wash the solid thoroughly with hexanes (3 x 50 mL) to remove the diphenyl ether.

Part 3: Purification by Acid-Base Extraction
  • Dissolution: Transfer the crude solid to a beaker and dissolve it in a 10% aqueous solution of sodium hydroxide (approx. 150 mL). The quinolin-4-ol is acidic and will deprotonate to form a water-soluble sodium salt.

  • Washing: Transfer the basic solution to a separatory funnel and wash with diethyl ether or dichloromethane (2 x 50 mL) to remove any remaining diphenyl ether or other non-acidic impurities. Discard the organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid with stirring until the product precipitates completely (pH ~5-6).

  • Final Isolation and Drying: Filter the purified solid product using a Büchner funnel. Wash the precipitate thoroughly with cold deionized water until the washings are neutral (check with pH paper). Dry the final product under vacuum at 80 °C to yield pure this compound.

Quantitative Data Summary

ParameterValueNotes
Reactants
3-Methylaniline10.7 g (0.1 mol, 1.0 eq)Limiting Reagent
Diethyl malonate16.0 g (0.1 mol, 1.0 eq)
Reaction Conditions
Condensation Temp.140-150 °C2-3 hours
Cyclization Temp.250 °C30-45 minutes
Product
Product NameThis compound
Molecular FormulaC₁₀H₉NO
Molecular Weight159.19 g/mol
AppearanceOff-white to light brown solid
Expected Yield65-75%Yields may vary.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment, including the characteristic methyl singlet and aromatic protons.

  • ¹³C NMR: To verify the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight by identifying the molecular ion peak (M⁺) at m/z 159.[7]

  • FT-IR Spectroscopy: To identify functional groups, such as the O-H, N-H, and C=O (in the quinolone tautomer) stretches.

Safety and Handling Precautions

It is imperative to conduct a thorough hazard analysis before beginning this synthesis.[8]

  • 3-Methylaniline: Toxic and a suspected carcinogen. Handle only in a certified chemical fume hood. Avoid inhalation, ingestion, and skin contact.[9]

  • Diethyl Malonate: Combustible liquid and causes eye irritation. Keep away from open flames and heat sources.[10]

  • High Temperatures: The cyclization step is performed at 250 °C. Use a heating mantle with a reliable temperature controller and ensure the apparatus is securely clamped. Take extreme care to avoid contact with hot surfaces and solvents.

  • Acids and Bases: Concentrated HCl and NaOH are corrosive. Handle with appropriate care, using gloves and safety goggles.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.

Experimental Workflow Visualization

The following diagram outlines the key stages of the synthesis protocol.

SynthesisWorkflow cluster_prep Part 1: Condensation cluster_cyclize Part 2: Cyclization cluster_purify Part 3: Purification reactants 1. Combine 3-Methylaniline & Diethyl Malonate heat_condense 2. Heat to 140-150°C (2-3 hours) reactants->heat_condense intermediate 3. Crude Enamine Intermediate heat_condense->intermediate add_intermediate 5. Add Intermediate Dropwise intermediate->add_intermediate solvent 4. Heat Diphenyl Ether to 250°C solvent->add_intermediate heat_cyclize 6. Maintain at 250°C (30-45 mins) add_intermediate->heat_cyclize precipitate 7. Cool & Precipitate with Hexanes heat_cyclize->precipitate crude_product 8. Isolate Crude Product (Filtration) precipitate->crude_product dissolve 9. Dissolve in aq. NaOH crude_product->dissolve wash 10. Wash with Organic Solvent dissolve->wash acidify 11. Acidify with HCl to Precipitate wash->acidify isolate_pure 12. Filter, Wash with H₂O, & Dry acidify->isolate_pure final_product Pure this compound isolate_pure->final_product

Caption: Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for the Conrad-Limpach Synthesis of 5-Methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and functional dyes.[1][2][3] Derivatives of quinolin-4-ol, in particular, have demonstrated a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The Conrad-Limpach synthesis, a classic and reliable method, offers a direct route to substituted 4-hydroxyquinolines from readily available anilines and β-ketoesters.[1][3][4][5][6][7]

This guide provides a detailed experimental protocol for the synthesis of 5-Methylquinolin-4-ol, a valuable intermediate for the development of novel bioactive molecules. We will delve into the mechanistic rationale behind each step, offering insights honed from extensive experience in synthetic organic chemistry.

Reaction Overview: A Two-Stage Synthetic Approach

The Conrad-Limpach synthesis of this compound is a two-stage process. The first stage involves the acid-catalyzed condensation of m-toluidine with ethyl acetoacetate to form the enamine intermediate, ethyl 3-(m-tolylamino)crotonate. The second stage is a high-temperature thermal cyclization of this intermediate to yield the final product, this compound.

Visualizing the Workflow: Conrad-Limpach Synthesis of this compound

Conrad_Limpach_Synthesis cluster_step1 Step 1: Condensation Reaction cluster_step2 Step 2: Thermal Cyclization cluster_workup Workup and Purification m_toluidine m-Toluidine intermediate Ethyl 3-(m-tolylamino)crotonate m_toluidine->intermediate Acid Catalyst (e.g., HCl) ~100-120°C EAA Ethyl Acetoacetate EAA->intermediate final_product This compound intermediate->final_product High-Boiling Solvent (e.g., Dowtherm A) ~250°C purification Precipitation, Filtration, Washing, and Recrystallization final_product->purification

Figure 1: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Part 1: Synthesis of Ethyl 3-(m-tolylamino)crotonate (Intermediate)

Causality of Experimental Choices: This initial condensation reaction forms the crucial enamine intermediate. The use of a slight excess of the aniline can help to drive the reaction to completion. A catalytic amount of acid is employed to protonate the carbonyl group of the ethyl acetoacetate, making it more susceptible to nucleophilic attack by the aniline. The reaction is performed at a moderately elevated temperature to facilitate the dehydration process, and the removal of water can further shift the equilibrium towards the product.

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)Volume/Mass
m-Toluidine107.15 g/mol 1.0~10.7 g
Ethyl acetoacetate130.14 g/mol 1.05~13.7 g
Glacial Acetic Acid60.05 g/mol Catalytic2-3 drops

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-toluidine (1.0 eq.) and ethyl acetoacetate (1.05 eq.).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Heat the reaction mixture with stirring in a preheated oil bath at 110-120°C for 1-2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7). The disappearance of the m-toluidine spot indicates the completion of the reaction.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The resulting viscous, yellowish-brown oil is the crude ethyl 3-(m-tolylamino)crotonate and can be used in the next step without further purification. For long-term storage, purification can be achieved by vacuum distillation.

Part 2: Thermal Cyclization to this compound

Causality of Experimental Choices: The high temperature (~250°C) is necessary to provide the activation energy for the intramolecular cyclization, which involves the formation of a new six-membered ring.[1][5] A high-boiling, inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is crucial to achieve and maintain this high temperature uniformly and to prevent charring of the reactants.[8] The slow addition of the intermediate to the hot solvent helps to control the reaction rate and minimize the formation of byproducts.

Materials:

Reagent/SolventQuantity
Ethyl 3-(m-tolylamino)crotonateFrom Part 1
Dowtherm A~100 mL
Hexane~200 mL

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add Dowtherm A (~100 mL).

  • Heat the Dowtherm A with vigorous stirring to 250°C in a heating mantle.

  • Slowly add the crude ethyl 3-(m-tolylamino)crotonate from Part 1 dropwise to the hot Dowtherm A over a period of 15-20 minutes. Ethanol will distill off during the addition.

  • After the addition is complete, maintain the reaction mixture at 250°C for an additional 30 minutes.

  • Allow the reaction mixture to cool to below 100°C.

  • While still warm, carefully pour the mixture into a beaker containing hexane (~200 mL) with vigorous stirring. The product will precipitate as a solid.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid thoroughly with hexane to remove the Dowtherm A.

Part 3: Purification of this compound

Causality of Experimental Choices: The phenolic nature of the 4-hydroxyquinoline allows for its separation from non-acidic impurities by extraction into a basic aqueous solution. Subsequent acidification of the aqueous layer reprecipitates the purified product. Recrystallization from a suitable solvent is a final step to obtain a highly pure, crystalline product.

Materials:

Reagent/SolventConcentration
Sodium Hydroxide (NaOH)10% aqueous solution
Hydrochloric Acid (HCl)Concentrated
Ethanol or Ethanol/WaterFor recrystallization

Procedure:

  • Dissolve the crude solid from Part 2 in a 10% aqueous solution of sodium hydroxide.

  • Filter the basic solution to remove any insoluble impurities.

  • With stirring, carefully acidify the filtrate with concentrated hydrochloric acid until the product precipitates completely.

  • Collect the purified product by vacuum filtration, and wash the solid with deionized water until the washings are neutral to litmus paper.

  • Dry the purified this compound in a vacuum oven at 80-100°C.

  • For further purification, the product can be recrystallized from ethanol or an ethanol/water mixture.

Product Characterization

Expected Properties of this compound:

PropertyExpected Value
Appearance Off-white to pale yellow solid
Melting Point >230 °C (decomposes)
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol

Spectroscopic Data Interpretation:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system, a singlet for the proton at the 3-position, a singlet for the methyl group protons, and a broad singlet for the hydroxyl proton (which may be exchangeable with D₂O).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms of the quinoline core and one for the methyl group. The chemical shifts will be influenced by the electron-donating methyl group and the electron-withdrawing nitrogen atom and hydroxyl group.

  • IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and characteristic peaks for C=C and C=N stretching in the aromatic system.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the product.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Reactant Hazards: m-Toluidine is toxic and a suspected carcinogen. Avoid inhalation and skin contact. Ethyl acetoacetate is a flammable liquid and an irritant.

  • High-Temperature Operation: The thermal cyclization step involves very high temperatures. Use a heating mantle with a temperature controller and ensure the apparatus is securely clamped. Keep flammable materials away from the reaction setup.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Topic: High-Purity Isolation of 5-Methylquinolin-4-ol via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylquinolin-4-ol is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently serving as a precursor for synthesizing novel therapeutic agents and functional materials.[1] The purity of this intermediate is paramount, as contaminants can lead to significant downstream complications, including altered biological activity and compromised material integrity. This application note provides a detailed, first-principles-based protocol for the purification of this compound using recrystallization. We delve into the rationale behind solvent selection, provide a step-by-step experimental workflow, and offer a comprehensive troubleshooting guide to address common challenges. This guide is designed to empower researchers to consistently achieve high-purity this compound, ensuring the reliability and reproducibility of their subsequent research and development efforts.

The Foundational Principle: Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility.[2] The efficacy of this method hinges on identifying a solvent (or solvent system) that meets specific criteria:

  • High Solvation at Elevated Temperatures: The solvent must readily dissolve the target compound (this compound) and any soluble impurities when heated, ideally near the solvent's boiling point.[3]

  • Low Solvation at Reduced Temperatures: As the saturated solution cools, the solubility of the target compound should decrease sharply, causing it to crystallize out of the solution.

  • Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (allowing for removal during crystal isolation).

The process facilitates the formation of a highly ordered crystal lattice. During slow cooling, molecules of this compound selectively deposit onto the growing crystal surface, systematically excluding dissimilar impurity molecules, which remain in the solvent.[4]

Causality of Solvent Selection for this compound

The molecular architecture of this compound—a quinoline core functionalized with both a nonpolar methyl group and a polar hydroxyl (-OH) group—dictates its solubility behavior. The hydroxyl group enables the molecule to act as both a hydrogen bond donor and acceptor, imparting significant polarity. This structural feature is the primary determinant for solvent selection.

Based on these characteristics and protocols for analogous quinolinol derivatives, polar protic solvents are ideal candidates.[5][6]

  • Primary Recommendation (Mixed-Solvent System): Ethanol/Water. Ethanol is an excellent choice as it is a polar solvent capable of forming hydrogen bonds with the -OH group of the quinolinol, ensuring good solubility at elevated temperatures.[7] Water, in which the compound is likely only slightly soluble, serves as an effective "anti-solvent." By carefully adding water to a hot ethanolic solution of the compound, the polarity of the system is increased, reducing the compound's solubility and inducing controlled crystallization upon cooling. This mixed-system approach offers exquisite control over the purification process.

  • Alternative Solvent Systems: For impurities that may be challenging to remove with ethanol/water, other systems can be employed. A mixture of Dimethylformamide (DMF) and water is often effective for polar compounds that require a stronger initial solvent.[6] Methanol-acetone mixtures have also been used for recrystallizing quinoline derivatives and can be considered.[8]

Experimental Protocol: Step-by-Step Methodology

This protocol details the purification of crude this compound using the recommended ethanol/water solvent system.

Materials & Equipment
  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Activated Carbon (optional, for color removal)

  • Erlenmeyer Flasks

  • Hot Plate with Magnetic Stirring

  • Buchner Funnel and Filtration Flask

  • Filter Paper

  • Glass Stir Rod

  • Ice Bath

  • Vacuum Oven or Desiccator

Detailed Procedure
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add the minimum volume of hot ethanol required to just dissolve the solid. Heat the mixture gently on a hot plate with continuous stirring. Add the solvent in small portions, allowing time for dissolution after each addition.

    • Scientist's Note: Using the minimum amount of hot solvent is critical for maximizing yield.[2] An excessive volume will result in a lower concentration of the target compound, and it may not crystallize effectively upon cooling.

  • Decolorization (Optional):

    • If the solution is colored by high-molecular-weight impurities, remove it from the heat.

    • Add a small amount (approx. 1-2% w/w of the solute) of activated carbon to the solution.

    • Gently reheat the mixture to boiling for 5-10 minutes.

    • Scientist's Note: Activated carbon has a high surface area that adsorbs colored impurities. Adding it to a boiling solution can cause violent bumping; always cool the solution slightly before addition.

  • Hot Filtration (If Necessary):

    • If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration.

    • Pre-heat a second Erlenmeyer flask and a glass funnel on the hot plate. Place a fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper quickly to separate the hot liquid from the insoluble materials.

    • Scientist's Note: This step must be performed rapidly to prevent premature crystallization of the product on the filter paper or in the funnel stem.

  • Inducing Crystallization:

    • To the clear, hot filtrate, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.

    • Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear again.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Scientist's Note: Slow, undisturbed cooling is essential for the growth of large, pure crystals.[4] Rapid cooling can trap impurities and lead to the formation of small, impure crystals.

  • Maximizing Crystal Yield:

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-30 minutes to further decrease the compound's solubility and maximize the yield.[4]

  • Isolation of Crystals:

    • Set up a Buchner funnel with filter paper over a vacuum filtration flask.

    • Wet the filter paper with a small amount of the cold ethanol/water filtrate.

    • Turn on the vacuum and pour the crystallized slurry into the funnel.

    • Use a spatula to transfer any remaining crystals.

  • Washing and Drying:

    • With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities.

    • Allow the vacuum to pull air through the crystals for several minutes to partially dry them.

    • Transfer the purified crystals to a watch glass and dry them to a constant weight in a vacuum oven or desiccator.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the recrystallization process.

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolve in Minimum Hot Ethanol start->dissolve check_color Is Solution Colored? dissolve->check_color add_carbon Add Activated Carbon & Reheat check_color->add_carbon Yes induce_xtal 3. Induce Crystallization (Add H2O to Cloud Point) check_color->induce_xtal No hot_filter 2. Hot Gravity Filtration add_carbon->hot_filter hot_filter->induce_xtal cool_slowly 4. Slow Cooling to Room Temperature induce_xtal->cool_slowly cool_ice 5. Cool in Ice Bath cool_slowly->cool_ice vac_filter 6. Isolate via Vacuum Filtration cool_ice->vac_filter wash_dry 7. Wash with Cold Solvent & Dry vac_filter->wash_dry end_product End: Pure Crystalline This compound wash_dry->end_product

Caption: Workflow for the purification of this compound.

Summary of Quantitative Parameters

ParameterRecommended SpecificationRationale
Primary Solvent System Ethanol / Deionized WaterGood solvency for the polar quinolinol at high temperatures with controlled precipitation via water as an anti-solvent.
Alternative Solvent DMF / Deionized WaterUseful for compounds with lower solubility or stubborn polar impurities.
Dissolution Temperature Near boiling point of Ethanol (~78 °C)Maximizes solubility to ensure the minimum required solvent volume is used, leading to a higher recovery yield.
Cooling Protocol Slow cooling to ambient (~20-25 °C), followed by ice bath (0-4 °C)Slow cooling promotes the formation of a pure, well-defined crystal lattice. The ice bath maximizes precipitation.
Expected Purity >99% (by HPLC or NMR)Recrystallization is highly effective at removing occluded and soluble impurities from the crystal matrix.
Expected Yield 70-90%Yield is dependent on the initial purity of the crude material and strict adherence to using minimal solvent volume.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- Solution cooled too quickly.- Compound is highly soluble even at low temperatures.- Gently boil off some of the solvent to increase concentration and attempt cooling again.- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.- Add a "seed" crystal of pure compound to initiate crystallization.
"Oiling Out" (Product Separates as a Liquid) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Reheat the solution to dissolve the oil.- Add a small amount of additional hot solvent.- Ensure a slower cooling rate to allow molecules time to orient into a crystal lattice.
Low Recovery Yield - Too much solvent was used during dissolution.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not ice-cold.- Re-concentrate the filtrate by boiling off some solvent and re-cooling to recover more product.- Ensure filtration apparatus is pre-heated.- Always use ice-cold solvent for washing to minimize dissolution of the pure product.
Product is Still Colored - Impurity was not fully removed by activated carbon.- The color is intrinsic to the compound.- Repeat the recrystallization process, potentially including the activated carbon step if skipped previously.- Verify the expected color of the pure compound from literature sources.

References

Application Notes & Protocols: 5-Methylquinolin-4-ol as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Its derivatives have been instrumental in the development of drugs for treating malaria, cancer, and various infectious diseases.[2][3] Among the various classes of quinoline derivatives, 5-Methylquinolin-4-ol stands out as a particularly valuable precursor. The presence of the methyl group at the 5-position offers a site for potential metabolic blocking or for influencing the electronic and steric properties of the molecule, which can be crucial for modulating pharmacological activity and pharmacokinetic profiles. The 4-hydroxy group provides a reactive handle for further synthetic transformations, most notably its conversion to a 4-chloro derivative, a key intermediate in the synthesis of many 4-aminoquinoline antimalarial drugs.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in pharmaceutical synthesis. We will delve into the synthesis of this precursor, its conversion to a key chloro-intermediate, and its subsequent elaboration into a potential pharmaceutical agent, drawing parallels with the synthesis of established drugs like chloroquine.[4] The protocols provided are based on well-established synthetic methodologies in quinoline chemistry.

Part 1: Synthesis of the Precursor: this compound

A common and effective method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach cyclization. This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the synthesis of this compound, 3-methylaniline (m-toluidine) and diethyl malonate are suitable starting materials.

Experimental Protocol: Conrad-Limpach Synthesis of this compound

Objective: To synthesize this compound from 3-methylaniline and diethyl malonate.

Materials:

  • 3-Methylaniline (m-toluidine)

  • Diethyl malonate

  • Polyphosphoric acid (PPA) or Dowtherm A

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

Step 1: Condensation

  • In a round-bottom flask, combine 1 equivalent of 3-methylaniline with 1.1 equivalents of diethyl malonate.

  • Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid, if required.

  • Heat the mixture at 140-150°C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • The intermediate formed is diethyl 2-(((3-methylphenyl)amino)methylene)malonate.

Step 2: Cyclization

  • To the crude intermediate from Step 1, add polyphosphoric acid (PPA) or a high-boiling solvent like Dowtherm A.

  • Heat the mixture to a high temperature, typically 240-260°C, for 30-60 minutes. This high temperature is necessary to effect the ring closure.

  • Carefully monitor the reaction progress by TLC.

  • Allow the reaction mixture to cool to a manageable temperature.

Step 3: Work-up and Purification

  • Pour the cooled reaction mixture cautiously into a beaker of ice water with stirring.

  • Basify the aqueous mixture with a concentrated solution of sodium hydroxide (NaOH) to a pH of approximately 8-9.

  • Filter the precipitated solid and wash it thoroughly with water.

  • To purify the product, dissolve the crude solid in a dilute NaOH solution, and wash with an organic solvent like diethyl ether to remove non-acidic impurities.

  • Acidify the aqueous layer with hydrochloric acid (HCl) to precipitate the pure this compound.

  • Filter the purified product, wash with cold water, and dry under vacuum.

Causality Behind Experimental Choices:

  • High Temperature for Cyclization: The intramolecular Friedel-Crafts type cyclization to form the quinoline ring is an endergonic process that requires significant thermal energy to overcome the activation barrier.

  • Acid/Base Work-up: The acidic and basic properties of the 4-hydroxyquinoline product are exploited for purification. It is soluble in aqueous base as a phenoxide and precipitates out upon acidification.

Part 2: Transformation to a Key Pharmaceutical Intermediate: 4-Chloro-5-methylquinoline

The 4-hydroxy group of this compound can be readily converted to a chloro group, which is an excellent leaving group for nucleophilic aromatic substitution. This transformation is a pivotal step in the synthesis of 4-aminoquinoline-based drugs. Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination.[6]

Experimental Protocol: Chlorination of this compound

Objective: To synthesize 4-Chloro-5-methylquinoline from this compound.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Ammonium hydroxide (NH₄OH) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 1 equivalent of this compound.

  • Carefully add an excess of phosphorus oxychloride (POCl₃), typically 3-5 equivalents. The reaction is often performed using POCl₃ as both the reagent and the solvent.

  • Heat the mixture to reflux (approximately 105-110°C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and cautiously pour the cooled reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme care.

  • Neutralize the acidic aqueous solution by the slow addition of a base, such as concentrated ammonium hydroxide or a saturated solution of sodium bicarbonate, until the pH is approximately 8.

  • Extract the aqueous layer with an organic solvent like dichloromethane or chloroform (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 4-Chloro-5-methylquinoline.

  • The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Trustworthiness and Self-Validation: The success of this reaction can be confirmed by spectroscopic methods. The disappearance of the broad -OH peak in the IR spectrum and the characteristic changes in the ¹H and ¹³C NMR spectra will validate the formation of the chloro-derivative.

Part 3: Synthesis of a Pharmaceutical Analogue: A 5-Methyl Chloroquine Derivative

The final step in the synthesis of a 4-aminoquinoline drug analogue involves the nucleophilic substitution of the 4-chloro group with a suitable amine side chain.[4] In this example, we will use N¹,N¹-diethylpentane-1,4-diamine, the same side chain as in chloroquine, to demonstrate the synthesis of a 5-methyl chloroquine analogue.

Experimental Protocol: Synthesis of a 5-Methyl Chloroquine Analogue

Objective: To synthesize N'-(7-chloro-5-methylquinolin-4-yl)-N,N-diethylpentane-1,4-diamine.

Materials:

  • 4-Chloro-5-methylquinoline

  • N¹,N¹-diethylpentane-1,4-diamine

  • Phenol (as a catalyst)

  • High-boiling inert solvent (e.g., diphenyl ether)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask, combine 1 equivalent of 4-Chloro-5-methylquinoline with 1.2-1.5 equivalents of N¹,N¹-diethylpentane-1,4-diamine.

  • Add a catalytic amount of phenol.

  • Heat the reaction mixture to 120-140°C for 6-12 hours in an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Dissolve the reaction mixture in a suitable organic solvent like dichloromethane.

  • Wash the organic solution with a dilute aqueous solution of sodium hydroxide to remove the phenol catalyst.

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the final 5-methyl chloroquine analogue.

Expertise & Experience - Explaining Causality:

  • Phenol Catalyst: Phenol acts as a proton shuttle, facilitating the nucleophilic attack of the diamine on the quinoline ring and the subsequent elimination of HCl.

  • Excess Diamine: Using a slight excess of the diamine helps to drive the reaction to completion and compensates for any potential side reactions.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
This compoundC₁₀H₉NO159.1960-70220-225
4-Chloro-5-methylquinolineC₁₀H₈ClN177.6380-9065-68
5-Methyl Chloroquine AnalogueC₁₉H₂₆ClN₃331.8850-60-

Visualizations

Synthetic Workflow Diagram

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Intermediate Formation cluster_2 Part 3: Final Product Synthesis 3-Methylaniline 3-Methylaniline Condensation Condensation 3-Methylaniline->Condensation Diethyl malonate Diethyl malonate Diethyl malonate->Condensation Cyclization Cyclization Condensation->Cyclization This compound This compound Cyclization->this compound Chlorination Chlorination This compound->Chlorination This compound->Chlorination POCl3 POCl3 POCl3->Chlorination 4-Chloro-5-methylquinoline 4-Chloro-5-methylquinoline Chlorination->4-Chloro-5-methylquinoline Nucleophilic Substitution Nucleophilic Substitution 4-Chloro-5-methylquinoline->Nucleophilic Substitution 4-Chloro-5-methylquinoline->Nucleophilic Substitution Diamine Side Chain Diamine Side Chain Diamine Side Chain->Nucleophilic Substitution 5-Methyl Chloroquine Analogue 5-Methyl Chloroquine Analogue Nucleophilic Substitution->5-Methyl Chloroquine Analogue

Caption: Synthetic workflow for a 5-methyl chloroquine analogue.

Reaction Mechanism: Chlorination

Caption: Mechanism of chlorination of this compound.

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group of 5-Methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of quinoline have been extensively explored and developed as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] Specifically, 5-methylquinolin-4-ol serves as a valuable starting material for the synthesis of novel therapeutic candidates. The derivatization of its hydroxyl group at the 4-position is a key strategy to modulate its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby enhancing its pharmacological profile. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of the hydroxyl group of this compound, focusing on the synthesis of ether and ester derivatives, which have shown promise as potent bioactive agents.[4][5]

Strategic Approaches to Derivatization

The hydroxyl group of this compound, being phenolic in nature, is amenable to a variety of chemical modifications. The primary strategies for its derivatization involve electrophilic substitution at the oxygen atom. This guide will focus on three robust and widely applicable methods:

  • O-Alkylation (Williamson Ether Synthesis): This classical and reliable method is used to form ethers by reacting the deprotonated hydroxyl group (phenoxide) with an alkyl halide.[6] This approach is fundamental for synthesizing a diverse range of 4-alkoxyquinoline derivatives.

  • O-Acylation (Esterification): The conversion of the hydroxyl group to an ester is readily achieved through reaction with acylating agents such as acid anhydrides or acyl chlorides.[7] This modification is often employed to create prodrugs or to fine-tune the electronic and steric properties of the molecule.

  • Mitsunobu Reaction: This versatile reaction allows for the conversion of alcohols to a variety of functional groups, including esters, under mild conditions with stereochemical inversion (if applicable).[8] It offers an alternative to traditional esterification methods, particularly for more sensitive substrates.

The choice of derivatization strategy depends on the desired final compound and the compatibility of the reagents with other functional groups that may be present on the quinoline scaffold or the alkylating/acylating agent.

Experimental Protocols

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol details the synthesis of 4-alkoxy-5-methylquinolines. The reaction involves the deprotonation of the hydroxyl group of this compound with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Reaction Scheme:

G cluster_0 Williamson Ether Synthesis start This compound reagents + Alkyl Halide (R-X) + Base (e.g., K2CO3, NaH) in Solvent (e.g., DMF, Acetonitrile) start->reagents Reaction Conditions product 4-Alkoxy-5-methylquinoline reagents->product Formation of Ether

Caption: Workflow for O-Alkylation of this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Alkyl Halide (e.g., Iodomethane, Bromoethane)Reagent GradeCommercially Available
Potassium Carbonate (K₂CO₃), anhydrous≥99%Commercially Available
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Brine (saturated NaCl solution)-In-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 30 minutes. Then, add the alkyl halide (1.2 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Expected Outcome and Characterization:

The expected products are 4-alkoxy-5-methylquinolines. The structure and purity should be confirmed by NMR (¹H and ¹³C) and mass spectrometry (MS). For example, in the ¹H NMR spectrum of 4-methoxy-5-methylquinoline, a singlet corresponding to the methoxy protons would be expected around 3.9-4.1 ppm.

Protocol 2: O-Acylation (Esterification)

This protocol describes the synthesis of 5-methylquinolin-4-yl esters using an acid anhydride or an acyl chloride as the acylating agent. Pyridine is often used as a solvent and catalyst.

Reaction Scheme:

G cluster_1 Esterification start This compound reagents + Acylating Agent (e.g., Acetic Anhydride) + Base (e.g., Pyridine) start->reagents Reaction Conditions product 5-Methylquinolin-4-yl Ester reagents->product Formation of Ester

Caption: Workflow for O-Acylation of this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Acetic Anhydride or Acyl ChlorideReagent GradeCommercially Available
Pyridine, anhydrous≥99.8%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
1 M Hydrochloric Acid (HCl)-In-house preparation
Saturated Sodium Bicarbonate (NaHCO₃) solution-In-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially Available

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add the acetic anhydride or acyl chloride (1.5 eq.) dropwise with stirring.[9]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Expected Outcome and Characterization:

The resulting 5-methylquinolin-4-yl esters can be characterized by NMR and MS. For instance, in the ¹H NMR spectrum of 5-methylquinolin-4-yl acetate, a new singlet for the acetyl methyl protons would appear around 2.2-2.4 ppm.

Protocol 3: Mitsunobu Reaction for Ester Synthesis

The Mitsunobu reaction provides a mild alternative for the synthesis of esters from this compound and a carboxylic acid.[8] This reaction proceeds via an alkoxyphosphonium salt intermediate.

Reaction Scheme:

G cluster_2 Mitsunobu Reaction start This compound + Carboxylic Acid (R-COOH) reagents + PPh3 + DEAD or DIAD in THF start->reagents Reaction Conditions product 5-Methylquinolin-4-yl Ester + Ph3PO + DEAD-H or DIAD-H reagents->product Formation of Ester and Byproducts

Caption: Workflow for Mitsunobu Esterification.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Carboxylic Acid (e.g., Benzoic Acid)Reagent GradeCommercially Available
Triphenylphosphine (PPh₃)≥99%Commercially Available
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)40% solution in tolueneCommercially Available
Tetrahydrofuran (THF), anhydrous≥99.9%Commercially Available
Diethyl etherACS GradeCommercially Available

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF, cool the mixture to 0 °C under an inert atmosphere.[10]

  • Addition of Azodicarboxylate: Slowly add DEAD or DIAD (1.5 eq.) dropwise to the cooled solution. A color change and/or the formation of a precipitate may be observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours, or until completion as indicated by TLC analysis.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue contains the desired ester along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate.

  • Purification: The product can be purified by column chromatography on silica gel. The byproducts can often be challenging to remove completely; careful chromatography is essential.

Expected Outcome and Characterization:

The successful synthesis of the 5-methylquinolin-4-yl ester can be confirmed by NMR and MS analysis, which will show the incorporation of the carboxylic acid moiety.

Applications in Drug Discovery

The derivatization of this compound is a critical step in the exploration of its therapeutic potential. For instance, 4-alkoxyquinoline derivatives have demonstrated significant antimycobacterial activity, with some compounds showing potent and selective inhibition of both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains.[4][11] The length and branching of the alkoxy chain have been shown to be crucial for modulating the antimycobacterial potency.[4] Furthermore, various quinoline derivatives, including those with modified 4-positions, are being investigated as anticancer agents.[5][6] The protocols outlined in this application note provide a robust foundation for the synthesis of libraries of this compound derivatives for screening in various biological assays.

Conclusion

This application note provides detailed, field-proven protocols for the derivatization of the hydroxyl group of this compound. The O-alkylation, O-acylation, and Mitsunobu reactions are powerful tools for the synthesis of a diverse range of derivatives. By following these protocols, researchers can efficiently generate novel compounds for evaluation in drug discovery programs, contributing to the development of new therapeutics based on the versatile quinoline scaffold.

References

The Versatile Scaffold: 5-Methylquinolin-4-ol as a Gateway to Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry and drug discovery, the quinoline nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds. Among its numerous derivatives, 5-Methylquinolin-4-ol emerges as a particularly valuable intermediate, offering a strategic entry point for the synthesis of a diverse array of molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of this compound's role as a precursor to bioactive agents, complete with detailed synthetic protocols, mechanistic insights, and a discussion of the rationale behind experimental design. While direct literature on this compound is limited, this guide will draw upon the well-established chemistry of the closely related and structurally analogous 2-methylquinolin-4-ol to provide a robust and illustrative framework for researchers.

The Strategic Advantage of the Methylquinolin-4-ol Core

The utility of the methylquinolin-4-ol scaffold lies in the reactivity of its key functional groups. The hydroxyl group at the 4-position can be readily converted into a leaving group, such as a chloride, enabling nucleophilic substitution to introduce a wide variety of functionalities. The methyl group, depending on its position, can also be a site for further chemical modification. This inherent reactivity, coupled with the inherent biological recognition of the quinoline core, makes these molecules powerful starting points for the construction of compound libraries for high-throughput screening and lead optimization.

Synthesis of the Core Intermediate: A Modified Conrad-Limpach Approach

Protocol 1: Synthesis of this compound

Materials:

  • m-Toluidine

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or Dowtherm A

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Condensation: In a round-bottom flask, combine m-toluidine (1.0 eq) and ethyl acetoacetate (1.1 eq). The reaction can be carried out neat or in a high-boiling solvent like toluene. Heat the mixture at 140-150 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

  • Cyclization: After the condensation is complete, the intermediate enamine is cyclized at high temperature. This can be achieved by adding the reaction mixture to pre-heated polyphosphoric acid at 130-150 °C or by heating in a high-boiling solvent like Dowtherm A to 250 °C. The cyclization should be monitored by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is carefully poured into a beaker of ice water. The precipitated solid is collected by vacuum filtration. The crude product is then dissolved in a dilute aqueous solution of sodium hydroxide and washed with an organic solvent like dichloromethane to remove non-acidic impurities. The aqueous layer is then acidified with hydrochloric acid to precipitate the this compound. The purified product is collected by filtration, washed with water until neutral, and dried under vacuum.

From Intermediate to Bioactive Agent: Derivatization Strategies

The true power of this compound lies in its potential for derivatization. The 4-hydroxyl group is the primary site for modification, allowing for the introduction of various pharmacophores that can modulate the biological activity of the resulting compounds.

A. Synthesis of 4-Chloro-5-methylquinoline: The Key to Nucleophilic Substitution

To activate the 4-position for nucleophilic attack, the hydroxyl group is converted to a chloro group.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • Add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux (around 110 °C) for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it over crushed ice.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-5-methylquinoline, which can be purified by column chromatography.

B. Synthesis of Bioactive 4-Aminoquinoline Derivatives

The resulting 4-chloro-5-methylquinoline is a versatile intermediate for the synthesis of a wide range of 4-aminoquinoline derivatives, a class of compounds known for their antimalarial, anticancer, and anti-inflammatory activities.[2]

Materials:

  • 4-Chloro-5-methylquinoline

  • Desired primary or secondary amine (1.2 eq)

  • Solvent (e.g., ethanol, isopropanol, or N-methyl-2-pyrrolidone (NMP))

  • Base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)

Procedure:

  • In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-5-methylquinoline (1.0 eq) and the desired amine (1.2 eq) in the chosen solvent.

  • Add the base (2.0 eq).

  • Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the reactivity of the amine and the solvent used.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-5-methylquinoline derivative.

Mechanistic Insights and the Rationale for Bioactivity

The biological activities of quinoline derivatives are diverse and depend heavily on the nature and position of their substituents. Understanding the potential mechanisms of action is crucial for rational drug design.

Anticancer Activity: Targeting Cellular Proliferation

Many quinoline derivatives exhibit potent anticancer activity through various mechanisms:

  • Kinase Inhibition: The quinoline scaffold can act as a hinge-binding motif in the ATP-binding pocket of various kinases, which are often dysregulated in cancer. Substituents on the quinoline ring can be tailored to achieve selectivity for specific kinases.

  • Topoisomerase Inhibition: Some quinoline derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[3]

  • Tubulin Polymerization Inhibition: By interfering with microtubule dynamics, some quinoline compounds can arrest the cell cycle at the G2/M phase, leading to apoptosis.

The introduction of different amine functionalities at the 4-position of the 5-methylquinoline core can modulate the compound's ability to interact with these biological targets. For example, the basicity of the amine can influence its interaction with acidic residues in enzyme active sites, while the steric bulk and hydrogen bonding potential of the substituent can dictate binding affinity and selectivity.

Bioactive_Compound_Synthesis m_Toluidine m-Toluidine Intermediate This compound m_Toluidine->Intermediate Conrad-Limpach EtOAc Ethyl Acetoacetate EtOAc->Intermediate Chloro_Intermediate 4-Chloro-5-methylquinoline Intermediate->Chloro_Intermediate Chlorination Chlorinating_Agent POCl3 Chlorinating_Agent->Chloro_Intermediate Bioactive_Compound Bioactive 4-Amino-5-methylquinoline Derivative Chloro_Intermediate->Bioactive_Compound Nucleophilic Substitution Amine Primary/Secondary Amine Amine->Bioactive_Compound

Caption: Synthetic pathway from starting materials to bioactive 4-amino-5-methylquinoline derivatives.

Data Presentation: Structure-Activity Relationship (SAR) Insights

To guide the drug discovery process, it is essential to understand the relationship between the chemical structure of the derivatives and their biological activity. While specific data for this compound derivatives is not available, a hypothetical SAR table based on known quinoline chemistry is presented below to illustrate the concept.

Compound R Group (at 4-position) In Vitro Cytotoxicity (IC₅₀, µM) vs. Cancer Cell Line
1 -NH₂> 100
2 -NH-CH₃50.2
3 -NH-(CH₂)₂-OH25.8
4 -N(CH₃)₂80.5
5 -NH-Phenyl15.1
6 -NH-(4-methoxyphenyl)8.7

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Workflow for Biological Evaluation

Once a series of derivatives has been synthesized, a systematic workflow is required to evaluate their biological activity.

Biological_Evaluation_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Kinase Inhibition, Apoptosis Assay) Hit_Identification->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies Secondary_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A typical workflow for the biological evaluation of newly synthesized compounds.

Conclusion and Future Directions

This compound represents a valuable, albeit under-explored, intermediate in the synthesis of bioactive compounds. By leveraging established quinoline chemistry, researchers can access a wide array of derivatives with potential therapeutic applications. The protocols and workflows detailed in this guide, though based on analogous structures, provide a solid foundation for initiating research programs centered on this versatile scaffold. Future work should focus on the specific synthesis of this compound and the exploration of its unique derivatization chemistry. The systematic biological evaluation of the resulting compound libraries will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of 5-Methylquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Within this class, quinoline derivatives have emerged as promising candidates for anticancer drug development due to their demonstrated ability to induce cell cycle arrest, trigger apoptosis, and inhibit angiogenesis.[1][2][3] The anticancer mechanisms of quinoline-based compounds are diverse, ranging from the inhibition of tyrosine kinases and topoisomerases to the disruption of tubulin polymerization.[3][4][5] Specifically, 5-Methylquinolin-4-ol and its derivatives represent a chemical space of significant interest for the development of novel antineoplastic agents. This guide provides a comprehensive set of protocols to systematically evaluate the anticancer activity of these derivatives, from initial in vitro cytotoxicity screening to in vivo efficacy studies, while also exploring their mechanism of action.

Part 1: In Vitro Evaluation of Anticancer Activity

A tiered approach to in vitro testing is recommended, starting with broad cytotoxicity screening, followed by more detailed investigations into the mechanism of cell death for promising lead compounds.

Initial Cytotoxicity Screening

The initial assessment of anticancer activity involves determining the concentration-dependent cytotoxic effects of the this compound derivatives on various cancer cell lines. Two robust and widely used methods for this purpose are the MTT and SRB assays.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[6][7]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.[8] Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6][8]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[6][9]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.[11][12][13] This method is less susceptible to interference from compounds that affect cellular metabolism.[12]

Protocol:

  • Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound incubation, gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.[12][14]

  • Staining: Wash the plates with water to remove the TCA and then stain the cells with SRB solution (e.g., 0.057% in 1% acetic acid) for 30 minutes at room temperature.[13]

  • Washing: Remove the unbound dye by washing the plates with 1% acetic acid.[13]

  • Dye Solubilization: Air-dry the plates and then add a solubilizing buffer (e.g., 10 mM Tris base) to dissolve the protein-bound dye.[12][13]

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 510-565 nm.[12][13]

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.

Data Presentation:

Derivative Cancer Cell Line IC50 (µM) - MTT Assay IC50 (µM) - SRB Assay
Compound 1MCF-7 (Breast)ValueValue
Compound 1A549 (Lung)ValueValue
Compound 2MCF-7 (Breast)ValueValue
Compound 2A549 (Lung)ValueValue
DoxorubicinMCF-7 (Breast)ValueValue
DoxorubicinA549 (Lung)ValueValue

Note: Doxorubicin is included as a positive control.

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Viability Assays cluster_3 Data Analysis start Select Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed prepare Prepare Serial Dilutions of Derivatives seed->prepare treat Add Compounds to Cells prepare->treat incubate Incubate for 48-72h treat->incubate mtt MTT Assay incubate->mtt srb SRB Assay incubate->srb read Measure Absorbance mtt->read srb->read calculate Calculate % Viability & IC50 read->calculate

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound derivatives.

Cell Cycle Analysis

Quinoline derivatives have been reported to induce cell cycle arrest. [1][2]Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [15][16] Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol. [17]3. Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A. [17]The RNase A is necessary to prevent the staining of RNA. 4. Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. [16] Data Presentation:

Treatment % Cells in G0/G1 % Cells in S % Cells in G2/M
Untreated ControlValueValueValue
Compound 1ValueValueValue
Compound 2ValueValueValue

Part 2: In Vivo Evaluation of Anticancer Efficacy

Promising candidates from in vitro studies should be further evaluated for their anticancer efficacy in vivo using animal models. Human tumor xenograft models in immunodeficient mice are widely used for this purpose. [18][19][20]

Subcutaneous Xenograft Model

In this model, human cancer cells are implanted subcutaneously into immunodeficient mice (e.g., nude or SCID mice). [18][20] Protocol:

  • Cell Implantation: Inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. [19]3. Compound Administration: Administer the this compound derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume. The formula (Length x Width²) / 2 is commonly used. [19]5. Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Data Analysis:

The primary endpoint is typically the inhibition of tumor growth, which can be expressed as the percentage of tumor growth inhibition (% TGI).

Conclusion

The protocols outlined in this guide provide a systematic and robust framework for the preclinical evaluation of the anticancer activity of this compound derivatives. By combining in vitro and in vivo studies, researchers can identify promising lead compounds and elucidate their mechanisms of action, thereby accelerating the development of novel and effective cancer therapeutics.

References

Application Notes and Protocols for Antimicrobial Screening of Compounds Derived from 5-Methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of 5-Methylquinolin-4-ol Derivatives in an Era of Antimicrobial Resistance

The quinoline scaffold is a cornerstone in the development of antimicrobial agents, with fluoroquinolones being a prominent class of synthetic antibiotics used to treat a wide range of bacterial infections.[1] These compounds traditionally exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[2][3][4][5] The rise of multidrug-resistant pathogens, however, necessitates a continuous search for novel antimicrobial agents.[4][5][6] Derivatives of this compound represent a promising area of chemical exploration for new antibacterial entities. Modifications to the quinoline core can lead to compounds with altered spectrum of activity, improved potency, and potentially novel mechanisms of action that could circumvent existing resistance pathways.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized screening of compounds derived from this compound to evaluate their antimicrobial potential. The protocols herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.

Mechanism of Action: The Molecular Basis of Quinolone Activity

Quinolone antibiotics are bactericidal drugs that interfere with DNA synthesis.[1][3] Their primary targets are two essential type II topoisomerases in bacteria: DNA gyrase and topoisomerase IV.[3][4] By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, preventing the subsequent re-ligation step.[2][3] This leads to an accumulation of double-stranded DNA breaks, which ultimately triggers cell death.[2][4] While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the main target in Gram-positive bacteria.[3] The specificity of quinolones for bacterial topoisomerases over their eukaryotic counterparts is a key factor in their clinical utility.[1]

Part 1: Initial Screening via Agar Well Diffusion Assay

The agar well diffusion method is a widely used, cost-effective preliminary technique to screen for antimicrobial activity.[8][9][10] It relies on the diffusion of the test compound through an agar medium, resulting in a zone of inhibition where microbial growth is prevented.[8][9]

Causality Behind Experimental Choices:
  • Choice of Agar: Mueller-Hinton Agar (MHA) is the standard medium for routine antimicrobial susceptibility testing due to its batch-to-batch reproducibility, low concentration of inhibitors, and support for the growth of most common non-fastidious pathogens.[11]

  • Inoculum Standardization: The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard to ensure a uniform and reproducible bacterial lawn, which is critical for accurate and comparable zone of inhibition measurements.[12] This standard corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

  • Well Creation: Creating wells in the agar rather than using paper discs allows for a larger volume of the test compound to be applied, which can be advantageous for screening novel compounds with unknown solubility and diffusion characteristics.[9][10]

Detailed Protocol for Agar Well Diffusion:
  • Preparation of Materials:

    • Sterile Mueller-Hinton Agar (MHA) plates.

    • Cultures of test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853).[14][15]

    • Sterile saline (0.85% NaCl).

    • 0.5 McFarland turbidity standard.

    • Sterile cotton swabs.

    • Sterile cork borer (6-8 mm diameter).

    • Solutions of this compound derivatives at known concentrations (e.g., in DMSO).

    • Positive control: A standard antibiotic solution (e.g., Ciprofloxacin).[16]

    • Negative control: The solvent used to dissolve the test compounds (e.g., DMSO).

  • Inoculum Preparation:

    • Aseptically pick several well-isolated colonies of the test microorganism from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline.[12]

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized bacterial suspension and rotate it firmly against the upper inside wall of the tube to remove excess fluid.

    • Evenly streak the swab over the entire surface of the MHA plate in three different directions to ensure a uniform bacterial lawn.[8]

  • Well Preparation and Compound Application:

    • Allow the inoculated plates to dry for 3-5 minutes.

    • Using a sterile cork borer, aseptically punch uniform wells into the agar.

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution, positive control, and negative control into separate wells.[9]

  • Incubation:

    • Incubate the plates in an inverted position at 35 ± 2°C for 18-24 hours.[17]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

    • The presence of a clear zone around the well indicates antimicrobial activity. The diameter of the zone is proportional to the potency of the compound and its diffusion characteristics.

Data Presentation: Agar Well Diffusion Screening
Compound IDConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureus ATCC 29213Zone of Inhibition (mm) vs. E. coli ATCC 25922Zone of Inhibition (mm) vs. P. aeruginosa ATCC 27853
Derivative 1100181512
Derivative 2100221916
Ciprofloxacin10253028
DMSON/A000

Note: The above data is for illustrative purposes only.

Part 2: Quantitative Analysis via Broth Microdilution for Minimum Inhibitory Concentration (MIC)

For compounds showing promising activity in the initial screen, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19] This quantitative method is essential for comparing the potency of different compounds.[18]

Causality Behind Experimental Choices:
  • Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for MIC testing as per CLSI guidelines, ensuring consistency and comparability of results.[13]

  • 96-Well Plates: Microtiter plates allow for the efficient testing of multiple compounds and concentrations simultaneously, conserving reagents and test compounds.[18][20]

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, which is standard for determining the MIC accurately.[18]

Detailed Protocol for Broth Microdilution (MIC Determination):
  • Preparation of Materials:

    • Sterile 96-well round-bottom microtiter plates.

    • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Standardized bacterial inoculum (prepared as in the agar well diffusion protocol and then diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells).[13]

    • Stock solutions of the this compound derivatives and a reference antibiotic (e.g., Ciprofloxacin) at a high concentration (e.g., 1280 µg/mL).[13]

  • Plate Setup and Serial Dilution:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution to well 1.[13]

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.[20]

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[13][18]

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.[13] The final volume in each well (1-11) will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 18-24 hours.[21]

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[18][19]

Visualization of Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare Compound Stock Solution serial_dilute Perform Serial Dilution prep_stock->serial_dilute prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Dispense Broth in 96-Well Plate prep_plate->serial_dilute serial_dilute->inoculate incubate Incubate Plate (35°C, 18-24h) inoculate->incubate read_mic Visually Read MIC (Lowest Clear Well) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Part 3: Determining Bactericidal vs. Bacteriostatic Activity: The Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.[13][22][23] This distinction is crucial for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Causality Behind Experimental Choices:
  • Subculturing from MIC Plate: The MBC assay is a direct extension of the MIC test. Subculturing from the clear wells of the MIC plate onto antibiotic-free agar allows for the determination of viable bacteria remaining after exposure to the test compound.[13]

  • 99.9% Kill Threshold: This is the standard definition for bactericidal activity, providing a stringent and reproducible endpoint for the assay.[22][23]

Detailed Protocol for MBC Determination:
  • Prerequisite: An MIC test must be completed first.

  • Subculturing:

    • From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10 µL).

    • Spot-plate the aliquot onto a sterile MHA plate. Be sure to label each spot corresponding to the concentration from the MIC plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, count the number of colonies at each spot.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[13][23]

  • Interpretation:

    • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[13] A ratio > 4 suggests that the compound is primarily bacteriostatic.

Data Presentation: MIC and MBC Summary
Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Derivative 1S. aureus ATCC 292138162Bactericidal
Derivative 2S. aureus ATCC 29213482Bactericidal
CiprofloxacinS. aureus ATCC 292130.512Bactericidal

Note: The above data is for illustrative purposes only.

Visualization of Experimental Logic: Screening Cascade

Screening_Cascade start Library of this compound Derivatives screen Primary Screening: Agar Well Diffusion start->screen decision1 Active? screen->decision1 mic_test Secondary Screening: Broth Microdilution (MIC) decision1->mic_test Yes inactive Inactive decision1->inactive No decision2 Potent? mic_test->decision2 mbc_test Tertiary Assay: MBC Determination decision2->mbc_test Yes not_potent Not Potent decision2->not_potent No hit Characterize Hit Compound: (Bactericidal/Bacteriostatic) mbc_test->hit

References

Application Notes and Protocols for 5-Methylquinolin-4-ol as a Ligand in Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of 5-Methylquinolin-4-ol in Coordination Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of bioactive molecules and functional materials.[1] Within this family, quinolin-4-ols (also known as 4-quinolones) represent a significant class of ligands for transition metal complexes, demonstrating a wide spectrum of biological activities and catalytic potential.[2][3] While extensive research has focused on 8-hydroxyquinoline and quinolone antibiotics as ligands, the coordination chemistry of this compound remains a largely unexplored frontier.[1][2]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of transition metal complexes featuring the this compound ligand. By leveraging established synthetic methodologies for related compounds and drawing parallels from the well-documented chemistry of analogous ligands, we provide a robust framework for investigating this promising class of coordination compounds.

The this compound ligand is a bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group.[2][3] The methyl group at the 5-position offers a unique steric and electronic profile that can influence the stability, geometry, and reactivity of the resulting metal complexes, potentially leading to novel therapeutic agents or catalysts. This document provides detailed protocols for the synthesis of the ligand and its complexes, in-depth characterization techniques, and a discussion of potential applications, particularly in the realm of antimicrobial and anticancer research.

Part 1: Synthesis Protocols

Synthesis of the Ligand: this compound

The synthesis of 4-hydroxyquinolines is most commonly achieved through ring-closing reactions. The Camps cyclization is a prominent method that can be adapted for the synthesis of this compound.[4] This protocol outlines a general procedure based on this approach.

Reaction Scheme:

Ligand Synthesis A m-Toluidine C Intermediate Adduct A->C Step 1: Condensation High Temperature B Diethyl Malonate B->C D This compound C->D Step 2: Cyclization High Temperature (e.g., 250°C) in high-boiling solvent

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

Step 1: Condensation of m-Toluidine and Diethyl Malonate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-toluidine (1 equivalent) and diethyl malonate (1.1 equivalents).

  • Heat the mixture with stirring to approximately 150-160 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the consumption of m-toluidine.

  • The ethanol produced during the condensation should be allowed to distill off.

Step 2: Thermal Cyclization

  • To the crude intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • Heat the mixture to approximately 250 °C with vigorous stirring. The high temperature is crucial for the cyclization to occur.

  • Maintain this temperature for 30-60 minutes. The product, this compound, should precipitate from the hot solvent.

  • Allow the reaction mixture to cool to room temperature, then dilute with hexanes to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the high-boiling solvent.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Note on Causality: The high temperature in Step 2 is necessary to overcome the activation energy for the intramolecular cyclization, leading to the formation of the quinolone ring system. The choice of a high-boiling, inert solvent is critical to achieve the required reaction temperature.

General Synthesis of Transition Metal Complexes

The following is a general protocol for the synthesis of this compound transition metal complexes (e.g., with Cu(II), Co(II), Ni(II), Zn(II)). This procedure is adapted from established methods for the synthesis of 8-hydroxyquinoline complexes.[1] The stoichiometry of the resulting complexes is typically ML₂, where M is the metal ion and L is the deprotonated ligand.[1]

Reaction Scheme:

Complex Synthesis Ligand This compound Complex [M(5-Methylquinolin-4-olate)₂] Ligand->Complex 2 equivalents MetalSalt Metal(II) Salt (e.g., MCl₂, M(OAc)₂) MetalSalt->Complex 1 equivalent Solvent Ethanol or Methanol Solvent->Complex Reflux, pH adjustment Coordination cluster_0 Ligand 1 cluster_1 Ligand 2 M M(II) N1 N M->N1 O1 O M->O1 N2 N M->N2 O2 O M->O2 MTT Assay A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of the metal complexes A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC₅₀ values G->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Methylquinolin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to enhance the success and efficiency of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the synthesis of this compound.

Q1: What is the most reliable and commonly used method for synthesizing this compound?

The most direct and widely adopted method is the Conrad-Limpach synthesis .[1][2] This classic reaction involves two key steps: first, the condensation of an aniline (in this case, m-toluidine) with a β-ketoester (typically ethyl acetoacetate) to form an enamine intermediate. The second step is a high-temperature thermal cyclization of this intermediate to yield the final 4-hydroxyquinoline product.[3][4]

Q2: My reaction yield is consistently below 30%. What is the single most likely cause?

The most frequent cause of low yields is an insufficient cyclization temperature . The intramolecular ring-closing step of the Conrad-Limpach synthesis is energetically demanding and requires temperatures of approximately 250 °C to proceed efficiently.[3][5] Operating at lower temperatures will result in an incomplete reaction. Using a high-boiling, inert solvent is critical to achieve and maintain this temperature uniformly.[3]

Q3: The reaction mixture turned into a dark, tarry substance upon heating. What went wrong?

The formation of dark, polymeric tars suggests product or reactant decomposition.[6] This can be caused by localized overheating, the presence of impurities in the starting materials, or prolonged reaction times at very high temperatures.[5][6] It is crucial to heat the reaction mixture uniformly and to monitor its progress closely to avoid unnecessary heating after the reaction has reached completion.

Q4: How can I effectively remove the high-boiling solvent (e.g., Dowtherm A, diphenyl ether) after the cyclization step?

Removing these solvents is a common challenge. The most effective method is to cool the reaction mixture to below 100 °C and then pour it into a large volume of a non-polar solvent like hexanes or petroleum ether with vigorous stirring.[7][8] This will cause the polar quinolin-4-ol product to precipitate, while the high-boiling solvent remains in solution. The crude product can then be collected by filtration and washed thoroughly with the non-polar solvent.

Q5: Is the final product a quinolin-4-ol (enol form) or a quinolin-4-one (keto form)?

While the product is often named 5-Methylquinolin-4-ol , it exists predominantly in the more stable quinolin-4-one keto form due to tautomerization.[1][9] For the purposes of reaction planning and characterization, you should consider the compound as the quinolone tautomer.

Section 2: Detailed Troubleshooting Guides

This section provides in-depth analysis and solutions for persistent experimental problems.

Problem 1: Consistently Low Product Yield

Low yields are the most common frustration in this synthesis. The following workflow helps diagnose and resolve the underlying issues.

start_node start_node decision_node decision_node process_node process_node solution_node solution_node start Low Product Yield check_temp Cyclization Temp ≥ 250°C? start->check_temp Begin Diagnosis temp_ok temp_ok check_temp->temp_ok Yes temp_low Increase heating mantle setting. Use a high-boiling solvent (Dowtherm A, Diphenyl Ether). check_temp->temp_low No check_solvent Using inert, high-boiling solvent? temp_ok->check_solvent solvent_ok solvent_ok check_solvent->solvent_ok Yes solvent_bad Switch to Dowtherm A or diphenyl ether. Solvent-free conditions give poor yields. check_solvent->solvent_bad No check_reactants Reactants pure & dry? solvent_ok->check_reactants reactants_ok reactants_ok check_reactants->reactants_ok Yes reactants_bad Purify m-toluidine by distillation. Use fresh, anhydrous ethyl acetoacetate. check_reactants->reactants_bad No check_time Reaction monitored by TLC? reactants_ok->check_time time_ok time_ok check_time->time_ok Yes time_bad Implement TLC monitoring to determine optimal reaction time and avoid decomposition. check_time->time_bad No end_node Further Optimization Needed time_ok->end_node Yield should improve.

Caption: Troubleshooting workflow for low yields.

Potential Cause Explanation Recommended Solution
Insufficient Temperature The electrocyclic ring closure is the rate-determining step and has a high activation energy. Temperatures below ~245 °C lead to drastically slower reaction rates and incomplete conversion.[2][3]Use a high-boiling point solvent like Dowtherm A (b.p. 257 °C) or diphenyl ether (b.p. 259 °C). Ensure the thermometer is correctly placed and calibrated. Use a heating mantle with uniform heating.
Improper Solvent Solvents with lower boiling points will not reach the required temperature. Reactive solvents can interfere with the reaction. Running the reaction neat often leads to charring and low yields.[3]Dowtherm A or diphenyl ether are the industry standards for this reaction due to their high boiling points and chemical inertness.[3][10]
Impure Reactants Impurities in m-toluidine (e.g., oxidation products, other isomers) or ethyl acetoacetate (e.g., water, acetic acid) can lead to significant side reactions and byproduct formation.[5]Purify m-toluidine by distillation before use. Use a fresh, sealed bottle of ethyl acetoacetate. Ensure all glassware is thoroughly dried.
Inadequate Reaction Time Both the initial condensation and the final cyclization require sufficient time for completion. Stopping the reaction prematurely will leave unreacted starting material.Monitor the reaction progress using Thin Layer Chromatography (TLC). For the cyclization step, take aliquots periodically (e.g., every 15-30 minutes) until the intermediate enamine spot has disappeared.
Problem 2: Formation of Isomeric Impurities

A common issue in quinoline synthesis is the formation of undesired isomers. In the Conrad-Limpach synthesis, this primarily involves the formation of the 2-quinolone isomer, known as the Knorr product.

  • Conrad-Limpach Product (4-quinolone): Favored by lower temperatures during the initial condensation step (kinetic control), which forms the enamine intermediate. This is followed by high-temperature cyclization.[1]

  • Knorr Product (2-quinolone): Favored by higher temperatures during the initial condensation, which leads to the formation of an anilide intermediate. This anilide then cyclizes to the 2-quinolone.[9][10]

Mitigation Strategy: The key is to control the initial condensation step. Perform the reaction of m-toluidine and ethyl acetoacetate at a moderate temperature (e.g., 100-120 °C) to selectively form the desired enamine intermediate before proceeding to the high-temperature (250 °C) cyclization.[10]

Problem 3: Challenges in Product Purification

The crude product after precipitation is often contaminated with the high-boiling solvent and colored impurities. A multi-step purification is usually necessary.

start_node start_node decision_node decision_node process_node process_node solution_node solution_node start Crude Product (Post-Filtration) check_oily Product feels oily or has solvent odor? start->check_oily oily_yes Wash solid thoroughly with additional hexanes or petroleum ether. Dry under high vacuum. check_oily->oily_yes Yes oily_no oily_no check_oily->oily_no No oily_yes->oily_no check_purity TLC shows significant non-polar impurities? oily_no->check_purity purity_bad Perform Acid-Base Extraction. (See Protocol Below) check_purity->purity_bad Yes purity_good Perform Recrystallization from Ethanol or DMF/Water for final polishing. check_purity->purity_good No end_node Characterize by NMR, MS purity_bad->end_node Yields pure product purity_good->end_node Yields pure product

Caption: Decision tree for purification strategy.

This is a highly effective method for removing non-acidic and neutral impurities.[7][11]

  • Dissolution: Dissolve the crude solid in a 10% aqueous solution of sodium hydroxide (NaOH). The phenolic 4-hydroxyquinoline is acidic and will deprotonate to form a water-soluble sodium salt.

  • Filtration/Extraction: Filter the basic solution to remove any insoluble impurities. Alternatively, wash the aqueous solution with an immiscible organic solvent like dichloromethane or diethyl ether to extract any neutral organic impurities (like residual diphenyl ether).

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with concentrated hydrochloric acid (HCl) or acetic acid with stirring. The pure this compound will precipitate out as the pH becomes acidic.

  • Isolation: Collect the purified solid by vacuum filtration. Wash the filter cake with cold deionized water until the washings are neutral (check with pH paper).

  • Drying: Dry the final product under vacuum at 60-80 °C.

Section 3: Core Synthesis Protocol & Mechanism

This protocol is based on the principles of the Conrad-Limpach synthesis.

Step 1: Condensation to form Ethyl 3-(m-tolylamino)but-2-enoate

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine m-toluidine (1 equiv.) and ethyl acetoacetate (1.05 equiv.).

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the m-toluidine spot.

  • After the reaction is complete, remove the water and ethanol formed during the reaction under reduced pressure. The resulting viscous oil is the crude enamine intermediate and can be used directly in the next step.

Step 2: Thermal Cyclization

  • In a three-necked flask equipped with a mechanical stirrer, a high-temperature thermometer, and a condenser, heat diphenyl ether (or Dowtherm A) to 250 °C.

  • Slowly add the crude intermediate from Step 1 to the hot solvent in portions. The addition should be controlled to maintain the reaction temperature between 245-255 °C. Ethanol will distill off during the addition.[7]

  • After the addition is complete, maintain the reaction mixture at 250 °C for an additional 30-60 minutes, monitoring by TLC.[10]

  • Allow the reaction mixture to cool to below 100 °C.

Step 3: Isolation and Purification

  • While still warm, pour the mixture into a beaker containing 5-10 volumes of hexanes with vigorous stirring. A solid precipitate should form.

  • Filter the crude product using a Büchner funnel and wash thoroughly with hexanes to remove the diphenyl ether.[7]

  • Purify the crude solid using the Acid-Base Extraction protocol described in Section 2.

  • Dry the final product under vacuum to yield this compound as a solid.

Conrad-Limpach Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 m-Toluidine I1 Schiff Base R1->I1 Condensation (-H2O) R2 Ethyl Acetoacetate R2->I1 Condensation (-H2O) I2 Enamine (Kinetic Product) I1->I2 Tautomerization I3 Cyclized Intermediate I2->I3 Thermal Electrocyclization (~250°C) P1 This compound (Enol Form) I3->P1 Elimination (-EtOH) P2 5-Methylquinolin-4-one (Keto Form) P1->P2 Tautomerization (Equilibrium Favors Keto)

Caption: Mechanism of the Conrad-Limpach synthesis.

Section 4: References

  • BenchChem. (2025). Application Notes and Protocols: 5,8-Dimethoxy-2-methylquinolin-4-ol in Organic Synthesis. 11

  • BenchChem. (2025). Troubleshooting guide for 5,8-Dimethoxy-2-methylquinolin-4-ol experiments. 5

  • BenchChem. (2025). Synthesis Protocol for 5,8-Dimethoxy-2-methylquinolin-4-ol: An Application Note. 7

  • BenchChem. (2025). Technical Support Center: Synthesis of 5,8-Dimethoxy-2-methylquinolin-4-ol. 10

  • BenchChem. (n.d.). Purification of crude 5-Methylquinoline by vacuum distillation or chromatography. 12

  • Barlocco, D. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6723. --INVALID-LINK--

  • Wikipedia. (2023). Conrad–Limpach synthesis. --INVALID-LINK--

  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. --INVALID-LINK--

  • BenchChem. (n.d.). 5-Methylquinoline CAS 7661-55-4 | High-Purity Reagent. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Conrad-Limpach Synthesis. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting unexpected side products in quinolone synthesis. 6

  • Vaskevich, R. I., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688. --INVALID-LINK--

  • Nguyen, D. T., et al. (2018). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. VNU Journal of Science: Natural Sciences and Technology, 34(1). --INVALID-LINK--

  • BenchChem. (2025). A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6,8-Difluoro-2-methylquinolin-4-ol. 13

  • Tang, Y., et al. (2021). Engineered Biosynthesis of Fungal 4-Quinolone Natural Products. Angewandte Chemie International Edition, 60(25), 13773-13777. --INVALID-LINK--

  • ResearchGate. (n.d.). Conrad-Limpach reaction. --INVALID-LINK--

  • Brown, D., et al. (2012). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 8, 1628–1660. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: 7-Hydroxy-4-methyl-2(1H)-quinolone Synthesis. 8

References

Technical Support Center: Troubleshooting Low Yield in the Conrad-Limpach Synthesis of 5-Methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Conrad-Limpach synthesis of 5-Methylquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during this classic yet nuanced reaction. As a self-validating system, the protocols and troubleshooting steps outlined below are grounded in established chemical principles to ensure reliable and reproducible outcomes.

Introduction to the Challenge: The Conrad-Limpach Synthesis of this compound

The Conrad-Limpach synthesis is a powerful tool for the preparation of 4-hydroxyquinolines, involving the condensation of an aniline with a β-ketoester.[1] In the synthesis of this compound, m-toluidine is reacted with ethyl acetoacetate. This seemingly straightforward reaction is often plagued by low yields, primarily due to a lack of regioselectivity during the high-temperature cyclization step, leading to the formation of an undesired isomer, 7-Methylquinolin-4-ol.

This guide will provide a structured approach to troubleshooting and optimizing this synthesis, focusing on maximizing the yield of the desired 5-methyl isomer.

Troubleshooting Guide: Addressing Low Yield

This section is formatted in a question-and-answer style to directly address the most common issues encountered by researchers.

Question 1: My overall yield is very low. What are the most likely initial causes?

Answer: A low overall yield in the Conrad-Limpach synthesis can typically be traced back to two critical stages: the initial condensation and the final cyclization.

  • Incomplete Initial Condensation: The reaction between m-toluidine and ethyl acetoacetate to form the enamine intermediate may not have gone to completion. This is a crucial first step, and any unreacted starting materials will not proceed to the cyclization stage.

    • Solution: Ensure the condensation is complete by monitoring the reaction using Thin Layer Chromatography (TLC). The disappearance of the m-toluidine spot is a good indicator. Consider extending the reaction time or using a mild acid catalyst, such as a few drops of acetic acid or a trace amount of a strong acid like sulfuric acid, to facilitate the reaction.[1]

  • Suboptimal Cyclization Temperature: The thermal cyclization of the enamine intermediate requires a high temperature, typically around 250°C.[1] Insufficient temperature will result in a sluggish or incomplete reaction.

    • Solution: Utilize a high-boiling point, inert solvent to ensure the reaction mixture reaches and maintains the required temperature.[1] Suitable solvents include mineral oil, diphenyl ether, or Dowtherm A.[2] Employ a reliable heating mantle with a temperature controller and vigorous stirring to ensure uniform heat distribution.

Question 2: I've isolated a product, but my yield of this compound is still low. What is the most probable cause?

Answer: The most significant contributor to a low yield of the desired product, even when a product is formed, is the co-formation of the isomeric byproduct, 7-Methylquinolin-4-ol.

The cyclization of the intermediate derived from m-toluidine can occur at two different positions on the aromatic ring: para to the methyl group (leading to the 5-methyl isomer) or ortho to the methyl group (leading to the 7-methyl isomer). The methyl group is an ortho-, para-directing group in electrophilic aromatic substitution, meaning both cyclization pathways are electronically favored.

G m-Toluidine_Intermediate Enamine from m-Toluidine Cyclization High Temperature (~250 °C) m-Toluidine_Intermediate->Cyclization 5_Methyl_Isomer This compound (Para-cyclization) Cyclization->5_Methyl_Isomer Desired Product 7_Methyl_Isomer 7-Methylquinolin-4-ol (Ortho-cyclization) Cyclization->7_Methyl_Isomer Undesired Isomer

Caption: Isomer formation in the Conrad-Limpach synthesis.

Unfortunately, the literature does not provide a definitive method to completely suppress the formation of the 7-methyl isomer. The ratio of the two isomers can be influenced by subtle variations in reaction conditions, but the formation of a mixture is common.

Question 3: How can I confirm the presence of the 7-Methylquinolin-4-ol isomer in my product mixture?

Answer: The presence of the isomeric byproduct can be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The two isomers will likely have very similar Rf values, but with careful selection of the eluent system, it may be possible to achieve partial separation and observe two distinct spots.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for distinguishing between the two isomers. The aromatic protons will exhibit different splitting patterns and chemical shifts for the 5-methyl and 7-methyl substituted quinoline ring systems.

  • High-Performance Liquid Chromatography (HPLC): A well-optimized HPLC method can effectively separate and quantify the two isomers.

Question 4: How can I improve the yield of the desired this compound?

Answer: Since preventing the formation of the 7-methyl isomer is challenging, the most practical approach to improving the yield of the desired product is through efficient separation of the isomeric mixture.

  • Fractional Recrystallization: This is often the most effective and scalable method for separating the two isomers. The solubility of the 5-methyl and 7-methyl isomers in a given solvent will likely differ.

    • Protocol: Experiment with different solvents to find one in which one isomer is significantly less soluble than the other. Common recrystallization solvents to screen include ethanol, isopropanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexanes.[3] The process involves dissolving the crude product mixture in a minimal amount of hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first, and can be collected by filtration. Multiple recrystallization steps may be necessary to achieve high purity.

  • Column Chromatography: While more time-consuming and less scalable than recrystallization, column chromatography can be a very effective method for separating the isomers.

    • Protocol: Use silica gel as the stationary phase and a solvent system that provides good separation on TLC. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may be necessary to achieve baseline separation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the high-boiling point solvent?

A1: The high-boiling point solvent serves two primary purposes. Firstly, it allows the reaction to reach the high temperatures (around 250°C) required for the thermal cyclization to occur efficiently.[1] Secondly, it acts as a heat transfer medium, ensuring uniform heating of the reaction mixture and preventing localized overheating which can lead to decomposition and tar formation.[2]

Q2: Can I perform the cyclization neat (without a solvent)?

A2: While it is possible to perform the cyclization neat, it is generally not recommended. Early attempts at the Conrad-Limpach synthesis without a solvent resulted in very moderate yields (below 30%).[1] The use of an inert, high-boiling solvent has been shown to significantly increase the yield, in some cases up to 95%.[1]

Q3: My reaction mixture turned into a thick, unmanageable tar during the cyclization. What went wrong?

A3: Tar formation is a common issue in high-temperature reactions and can be caused by several factors:

  • Localized Overheating: Inadequate stirring or an unreliable heating source can lead to parts of the reaction mixture exceeding the optimal temperature, causing decomposition.

  • Absence of Solvent: As mentioned, running the reaction neat can lead to polymerization and other side reactions at high temperatures.

  • Impure Starting Materials: Impurities in the m-toluidine or ethyl acetoacetate can act as catalysts for unwanted side reactions.

Solution: Always use a high-boiling point solvent, ensure vigorous stirring, and use purified starting materials.

Q4: Is there a risk of forming the Knorr synthesis product (2-hydroxyquinoline)?

A4: The Knorr synthesis, which leads to the formation of 2-hydroxyquinolines, is favored at higher initial condensation temperatures (around 140°C).[1] The Conrad-Limpach synthesis, which yields the desired 4-hydroxyquinoline, is favored at lower to moderate temperatures for the initial condensation step. By keeping the initial reaction of m-toluidine and ethyl acetoacetate at or near room temperature before the high-temperature cyclization, the formation of the Knorr product can be minimized.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the desired product by carefully controlling the reaction conditions.

Step 1: Condensation of m-toluidine and Ethyl Acetoacetate

  • In a round-bottom flask, combine equimolar amounts of freshly distilled m-toluidine and ethyl acetoacetate.

  • Add a catalytic amount of acetic acid (e.g., 2-3 drops).

  • Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of m-toluidine.

  • Remove the water and ethanol formed during the reaction under reduced pressure to obtain the crude enamine intermediate.

Step 2: Thermal Cyclization

  • In a separate flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat a high-boiling point solvent (e.g., mineral oil or diphenyl ether) to 250°C.

  • Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature at 250°C for 30-60 minutes.

  • Allow the reaction mixture to cool to below 100°C.

  • While still warm, pour the mixture into a large volume of an aliphatic hydrocarbon solvent (e.g., hexanes or heptane) with vigorous stirring to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with the hydrocarbon solvent to remove the high-boiling reaction solvent.

Purification by Fractional Recrystallization
  • Transfer the crude solid product to a flask.

  • Add a small amount of a suitable recrystallization solvent (e.g., ethanol).

  • Heat the mixture to boiling to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Allow the solution to cool slowly to room temperature.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Analyze the purity of the crystals by TLC or NMR. Repeat the recrystallization process if necessary to achieve the desired purity.

Data Presentation

Table 1: Common Solvents for Conrad-Limpach Cyclization

SolventBoiling Point (°C)Notes
Mineral Oil> 300Inexpensive, but can be difficult to remove from the product.
Diphenyl Ether259Effective, but has a strong odor and is a solid at room temperature.
Dowtherm A257A eutectic mixture of diphenyl ether and biphenyl; liquid at room temperature.

Logical Relationships and Workflows

G cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting cluster_purification Purification Start Start Synthesis Condensation Condensation: m-toluidine + Ethyl Acetoacetate Start->Condensation Cyclization High-Temperature Cyclization (~250 °C) Condensation->Cyclization Crude_Product Crude Product (Mixture of 5- and 7-methyl isomers) Cyclization->Crude_Product Low_Yield Low Yield? Crude_Product->Low_Yield Check_Condensation Check Condensation Step: - TLC analysis - Reaction time - Catalyst Low_Yield->Check_Condensation Yes Isomer_Formation Isomer Formation Confirmed? (TLC, NMR, HPLC) Low_Yield->Isomer_Formation No Check_Condensation->Cyclization Check_Cyclization Check Cyclization Step: - Temperature control - Solvent choice - Stirring Check_Cyclization->Cyclization Purification_Method Select Purification Method Isomer_Formation->Purification_Method Recrystallization Fractional Recrystallization Purification_Method->Recrystallization Chromatography Column Chromatography Purification_Method->Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: Experimental workflow for the synthesis and troubleshooting of this compound.

References

Technical Support Center: Optimizing 5-Methylquinolin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 5-Methylquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, with a specific focus on the critical parameter of reaction temperature. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered during the synthesis of this compound, particularly those related to thermal conditions.

Q1: What is the general synthetic strategy for this compound, and why are high temperatures necessary?

The most direct and widely employed method for synthesizing 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones) is the Conrad-Limpach-Knorr synthesis.[1][2] This process involves two key thermal stages:

  • Condensation: An aniline (in this case, m-toluidine) is condensed with a β-ketoester (typically ethyl acetoacetate) to form a β-aminoacrylate intermediate (an enamine). This step is generally performed at moderately elevated temperatures, often between 100-120°C, to drive the reaction forward by removing the water and ethanol formed.[3]

  • Thermal Cyclization: The isolated enamine intermediate undergoes an intramolecular electrocyclic ring closure to form the quinoline ring system. This is the rate-determining step and requires significant thermal energy to overcome the activation barrier for annulation.[4] Consequently, this step demands very high temperatures, typically 250-260°C .[3][5]

Using temperatures below this critical range for cyclization will likely result in an incomplete reaction and poor yields.[3]

Q2: How does temperature control during the initial condensation step impact the final product?

Temperature control during the initial condensation of m-toluidine and ethyl acetoacetate is crucial for ensuring the correct isomer is formed. This is a classic example of kinetic versus thermodynamic control.[3]

  • Kinetic Control (Lower Temperature): At lower temperatures (e.g., below 120°C), the reaction favors the kinetically controlled product. The aniline's nitrogen atom attacks the more reactive keto-carbonyl of the ethyl acetoacetate, leading to the desired β-aminoacrylate intermediate. This intermediate exclusively cyclizes to the 4-hydroxyquinoline product.[3][6]

  • Thermodynamic Control (Higher Temperature): At higher temperatures (e.g., ~140°C or above), the reaction can favor the thermodynamically more stable product. Here, the aniline attacks the ester carbonyl, forming a β-keto acid anilide.[4] This anilide intermediate, upon cyclization, yields the undesired isomeric 2-hydroxyquinoline , often referred to as the "Knorr product".[3][4]

Therefore, maintaining a moderate temperature during the initial condensation is essential to maximize the yield of this compound and minimize the formation of the 5-Methylquinolin-2-ol isomer.

Q3: My synthesis using m-toluidine is producing a mixture of 5-methyl- and 7-methylquinolin-4-ol. Is this a temperature-related issue?

This is an issue of regioselectivity. Because m-toluidine is an asymmetrically substituted aniline, the thermal cyclization can theoretically occur at either of the two ortho positions relative to the amino group, leading to the 5-methyl or the 7-methyl isomer.[7]

While the regioselectivity of this cyclization is primarily governed by steric and electronic factors, reaction temperature can play a role.[7] Excessively high temperatures might provide enough energy to overcome the inherent preference for one isomer, potentially leading to a less selective reaction and a mixture of products. The Skraup synthesis, another high-temperature quinoline synthesis, is known to produce a mixture of 5- and 7-methylquinoline from m-toluidine.[8] To favor the desired 5-methyl isomer, it is critical to adhere to the optimized, and not excessive, cyclization temperature.

Q4: What are the primary risks of exceeding the optimal cyclization temperature (e.g., >260°C)?

While a high temperature is necessary, exceeding the optimal range can be detrimental. The primary risk is thermal degradation .[5] At excessively high temperatures, the starting materials, intermediates, and even the final product can decompose. This often manifests as significant tar formation and charring, which leads to:

  • Reduced Yield: The desired product is lost to decomposition pathways.[9]

  • Difficult Purification: The resulting dark, tarry crude product is challenging to purify, often requiring multiple chromatographic or recrystallization steps to isolate the clean compound.[9]

Careful temperature control using a high-boiling, inert solvent is key to maintaining the reaction at the optimal temperature without causing localized overheating and decomposition.[4]

Q5: What is the purpose of a high-boiling solvent like Dowtherm A or diphenyl ether?

The use of a high-boiling point, inert solvent is critical for the success of the thermal cyclization step.[7] These solvents, such as Dowtherm A or diphenyl ether, have boiling points well above the required reaction temperature of 250-260°C.[3] Their role is twofold:

  • Achieving Target Temperature: They act as a heat-transfer medium, allowing the entire reaction mixture to be heated uniformly to the high temperatures required for cyclization, which would be impossible with lower-boiling solvents.[4]

  • Preventing Overheating: By providing a large thermal mass and facilitating even heat distribution, they prevent localized hotspots and charring that can occur when heating a solid or viscous oil neat, thus minimizing thermal decomposition.[5]

Early attempts to perform the cyclization without a solvent resulted in very moderate yields (often below 30%), whereas using an inert, high-boiling solvent can increase yields to 95% in many cases.[4][7]

Troubleshooting Guide

This table addresses specific issues that may arise during the synthesis, with a focus on temperature-related causes and solutions.

Problem ID Issue Observed Potential Temperature-Related Cause Recommended Solution & Explanation
SYN-T01 Low Yield / Incomplete Reaction The cyclization temperature was too low (<245°C) or the reaction time was too short.[5]Ensure the reaction mixture reaches and is maintained at the target temperature of 250-260°C. Use a thermometer placed directly in the reaction mixture. Monitor reaction completion via TLC before workup.
SYN-T02 Significant Formation of 2-Quinolone Isomer The initial condensation of m-toluidine and ethyl acetoacetate was performed at too high a temperature (>140°C), favoring the thermodynamic Knorr product.[3][4]Control the condensation step at a lower temperature (100-120°C) to favor the kinetic formation of the β-aminoacrylate intermediate, which leads to the desired 4-quinolone.[3]
SYN-T03 Dark, Tarry Crude Product The cyclization temperature was excessively high, or the reaction was heated for too long, causing thermal decomposition of the product and intermediates.[9]Reduce the cyclization temperature slightly (e.g., to 245-250°C) and monitor the reaction closely to avoid prolonged heating after completion. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
SYN-T04 Mixture of 5-Methyl and 7-Methyl Isomers While primarily an issue of regioselectivity, excessively high temperatures may reduce the selectivity of the cyclization reaction.[7]Adhere strictly to the optimized cyclization temperature of ~250°C. Avoid "pushing" the reaction with higher heat, as this may lower the isomeric purity of the final product.
Data Summary: Recommended Thermal Conditions
Reaction Step Parameter Recommended Value Rationale & Key Considerations
1. Condensation Reaction Temperature100 - 120°C[3]Favors kinetic product (4-quinolone precursor). Higher temperatures risk forming the 2-quinolone isomer.
1. Condensation Reaction Time1 - 2 hours[3]Typically sufficient for complete formation of the enamine intermediate. Monitor by TLC.
2. Cyclization Reaction Temperature250 - 260°C[3][5]Critical for overcoming the activation energy of the intramolecular ring closure.
2. Cyclization SolventDowtherm A or Diphenyl Ether[7]High-boiling, inert solvent required to safely and uniformly achieve the target temperature.
2. Cyclization Reaction Time30 - 60 minutes[3]Sufficient time for cyclization once at temperature. Prolonged heating can cause degradation.

Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound

This protocol is based on the principles of the Conrad-Limpach synthesis.[1]

Step 1: Condensation to form Ethyl 3-(m-tolylamino)but-2-enoate

  • In a round-bottom flask, combine m-toluidine (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

  • Heat the mixture with stirring to 100-120°C for 1-2 hours.[3] The reaction should be set up to allow for the removal of water and ethanol, either by distillation or under reduced pressure.

  • Monitor the consumption of the starting aniline by TLC.

  • Once complete, remove any remaining volatile components under reduced pressure. The resulting viscous oil is the crude enamine intermediate and can often be used directly in the next step.

Step 2: Thermal Cyclization to this compound

  • In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, add a high-boiling solvent such as diphenyl ether.

  • Heat the solvent with vigorous stirring to 250°C .[10]

  • Slowly add the crude enamine intermediate from Step 1 to the hot solvent. The addition should be controlled to maintain the reaction temperature. Ethanol will distill off during this process.

  • After the addition is complete, maintain the reaction mixture at 250°C for an additional 30 minutes.[10]

  • Allow the mixture to cool to below 100°C. The product should precipitate out of the solvent.

  • Dilute the cooled mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and wash away the high-boiling solvent.[10]

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with hexanes to yield the crude this compound. Further purification can be achieved by recrystallization or via an acid/base wash.[1][10]

Visualized Workflow: Conrad-Limpach Synthesis

G cluster_step1 Step 1: Condensation (Kinetic Control) cluster_step2 Step 2: Thermal Cyclization Toluidine m-Toluidine Intermediate Enamine Intermediate (β-aminoacrylate) Toluidine->Intermediate 100-120°C Weak Acid Catalyst EAA Ethyl Acetoacetate EAA->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization 250-260°C Dowtherm A Product This compound Cyclization->Product G cluster_pathways Initial Condensation Pathways Reactants m-Toluidine + Ethyl Acetoacetate Kinetic Kinetic Pathway (Attack at Keto C=O) Reactants->Kinetic Low Temp (<120°C) Thermo Thermodynamic Pathway (Attack at Ester C=O) Reactants->Thermo High Temp (>140°C) Enamine Enamine Intermediate Kinetic->Enamine Anilide Anilide Intermediate Thermo->Anilide Product4 Desired Product: This compound Enamine->Product4 Cyclization Product2 Side Product: 5-Methylquinolin-2-ol Anilide->Product2 Cyclization

References

Side reactions and byproduct formation in 5-Methylquinolin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Methylquinolin-4-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, side reactions, and byproduct formation encountered during the synthesis of this important quinoline derivative.

Introduction

The synthesis of this compound, a valuable scaffold in medicinal chemistry, is most commonly achieved through well-established methods like the Conrad-Limpach-Knorr and Gould-Jacobs reactions.[1][2] These syntheses involve the condensation of an aniline with a β-ketoester or a malonic ester derivative, followed by a high-temperature thermal cyclization.[2][3] While robust, these methods are not without their challenges. The use of a substituted aniline, such as m-toluidine, introduces complexities related to regioselectivity, leading to the formation of isomeric byproducts. Furthermore, the harsh, high-temperature conditions required for the crucial cyclization step can result in product decomposition and other side reactions, impacting both yield and purity.[1][4]

This guide provides practical, experience-based solutions to navigate these common issues, ensuring a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent and reliable methods for synthesizing this compound and other 4-hydroxyquinolines are:

  • The Conrad-Limpach Synthesis: This reaction involves the condensation of m-toluidine with a β-ketoester, typically ethyl acetoacetate, to form an enamine intermediate (ethyl 3-(m-tolylamino)crotonate). This intermediate is then subjected to high-temperature thermal cyclization (around 250 °C) to yield this compound.[2][3]

  • The Gould-Jacobs Reaction: This route utilizes the condensation of m-toluidine with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. The resulting intermediate undergoes thermal cyclization, followed by saponification and decarboxylation to produce the final 4-hydroxyquinoline product.[4]

Both methods are effective, but the choice often depends on the availability of starting materials and the desired substitution pattern on the final product.

Q2: I'm using m-toluidine as my starting material. What are the expected major byproducts?

A2: When using an asymmetrically substituted aniline like m-toluidine, the primary byproduct is the isomeric 7-Methylquinolin-4-ol .[1] The cyclization of the intermediate can occur at either of the two ortho positions relative to the amino group on the aniline ring. Both steric and electronic factors influence this regioselectivity.[4] Therefore, you should anticipate a mixture of the 5-methyl and 7-methyl isomers in your crude product.

Q3: Can other isomeric quinolones form during the Conrad-Limpach synthesis?

A3: Yes, under certain conditions, you may observe the formation of 5-methyl-2-quinolone (a 2-hydroxyquinoline isomer). This is known as the Knorr product and is favored under thermodynamic control, typically at higher condensation temperatures (around 140-150°C).[3][5] The standard Conrad-Limpach reaction, which favors the formation of the 4-quinolone, is conducted under kinetic control at lower temperatures during the initial condensation step.[3]

Q4: Why are extremely high temperatures (ca. 250 °C) required for the cyclization step?

A4: The thermal cyclization is the rate-determining step and involves an electrocyclic ring closure that disrupts the aromaticity of the aniline ring.[3] This process has a high activation energy barrier, necessitating high temperatures to proceed at a reasonable rate. Insufficient temperature is a common cause of reaction failure or low yields.[6] The use of high-boiling, inert solvents like Dowtherm A or diphenyl ether is crucial to achieve and maintain these required temperatures safely and effectively.[1][7]

Q5: How can I effectively remove the high-boiling solvent (e.g., Dowtherm A, diphenyl ether) after the reaction?

A5: Removing these solvents can be challenging due to their low volatility. A common and effective method is to precipitate the product by adding a non-polar solvent like hexanes or toluene to the cooled reaction mixture. The product can then be collected by filtration and washed thoroughly with the same non-polar solvent to remove residual high-boiling solvent.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product

A low yield is one of the most frequent problems in this synthesis. The following workflow can help diagnose and resolve the issue.

dot

Caption: Troubleshooting workflow for low yield.

Issue 2: Presence of Significant Amounts of Isomeric Byproducts

The formation of 7-Methylquinolin-4-ol alongside the desired 5-methyl isomer is the most common byproduct issue.

Problem Root Cause Troubleshooting & Solutions
High proportion of 7-Methylquinolin-4-ol in the product mixture. The cyclization of the enamine intermediate formed from m-toluidine is not perfectly regioselective. Attack at the C2 and C6 positions of the aniline ring leads to the 7-methyl and 5-methyl isomers, respectively.1. Acceptance and Separation: This is an inherent challenge of this specific synthesis. Focus on efficient purification rather than complete prevention.2. Purification Strategy: The isomers often have very similar polarities, making chromatographic separation difficult. Consider fractional crystallization from a suitable solvent (e.g., ethanol, DMF/water). Conversion to a salt (e.g., hydrochloride) followed by recrystallization may also be effective.
Presence of 5-methyl-2-quinolone. This is the Knorr reaction product, resulting from the initial condensation occurring at the ester group of the β-ketoester instead of the ketone. This is favored at higher condensation temperatures.1. Control Condensation Temperature: Ensure the initial condensation of m-toluidine and ethyl acetoacetate is performed at a moderate temperature (e.g., room temperature to 100 °C) to favor the kinetic product (enamine) over the thermodynamic product (anilide).[3]
Issue 3: Product Decomposition or Dark Tar-like Residue

The high temperatures required for cyclization can sometimes lead to decomposition.

Problem Root Cause Troubleshooting & Solutions
Final product is a dark, tarry material with low purity. The reaction temperature is too high, or the reaction was heated for an extended period, causing thermal decomposition of the product or intermediates.1. Optimize Temperature and Time: While a high temperature is necessary, avoid excessive heating. Monitor the reaction by TLC and stop heating as soon as the intermediate is consumed.2. Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.3. Efficient Stirring: Ensure vigorous stirring during the high-temperature step to prevent localized overheating and charring.

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of this compound

Step A: Condensation to form Ethyl 3-(m-tolylamino)crotonate

  • In a round-bottom flask, combine m-toluidine (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

  • Stir the mixture at 80-100 °C for 1-2 hours.

  • Monitor the reaction by TLC until the starting m-toluidine is consumed.

  • Remove the water and ethanol formed during the reaction under reduced pressure. The resulting viscous oil is the crude intermediate and can be used in the next step without further purification.

Step B: Thermal Cyclization

  • In a separate flask equipped with a mechanical stirrer and a reflux condenser, heat a high-boiling solvent (e.g., Dowtherm A or diphenyl ether) to 250-260 °C.

  • Slowly add the crude intermediate from Step A to the hot solvent.

  • Maintain the temperature and vigorous stirring for 30-60 minutes. The product should precipitate from the hot solvent.

  • Allow the mixture to cool to below 100 °C, then add hexanes or toluene to further precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with hexanes to remove the high-boiling solvent.

Step C: Purification

  • Dissolve the crude solid in a 10% aqueous solution of sodium hydroxide.

  • Filter the basic solution to remove any insoluble, non-acidic impurities.

  • Acidify the filtrate with concentrated hydrochloric acid until the product precipitates.

  • Filter the purified product, wash with deionized water until the washings are neutral, and dry under vacuum.

Mechanistic Insight: Formation of Isomeric Byproducts

The key to understanding the formation of the 7-methyl isomer lies in the electrocyclization step.

dot

IsomerFormation cluster_cyclization Thermal Cyclization (>250 °C) Intermediate Ethyl 3-(m-tolylamino)crotonate (Intermediate) Attack_C6 Attack at C6 (ortho, less hindered) Intermediate->Attack_C6 Path A Attack_C2 Attack at C2 (ortho, more hindered) Intermediate->Attack_C2 Path B Product_5Me This compound (Desired Product) Attack_C6->Product_5Me Product_7Me 7-Methylquinolin-4-ol (Isomeric Byproduct) Attack_C2->Product_7Me

Caption: Regioselectivity in the cyclization step.

The intermediate, ethyl 3-(m-tolylamino)crotonate, can cyclize via nucleophilic attack from the enamine onto the aromatic ring. The attack can occur at two different positions ortho to the nitrogen atom:

  • Path A (Attack at C6): This position is generally less sterically hindered, leading to the formation of the desired This compound .

  • Path B (Attack at C2): Attack at this position, which is sterically hindered by the adjacent methyl group, results in the formation of the isomeric byproduct, 7-Methylquinolin-4-ol .

While attack at the less hindered C6 position is often favored, the high-energy conditions can allow for cyclization at the more hindered C2 position as well, leading to a mixture of products.

References

Purification challenges and solutions for 5-Methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Methylquinolin-4-ol. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable heterocyclic building block in high purity. Drawing from established chemical principles and field-proven methodologies, this guide provides in-depth troubleshooting advice and detailed protocols to navigate common purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The impurity profile of your crude this compound is almost entirely dependent on the synthetic route employed. The most prevalent method is the Conrad-Limpach synthesis , which involves the condensation of an aniline with a β-ketoester followed by high-temperature thermal cyclization.[1][2]

Common impurities from this process include:

  • Isomeric Byproducts: The reaction conditions, particularly temperature, can favor the formation of the kinetic Knorr product, the corresponding 2-methylquinolin-4-ol isomer, although this is less common with controlled conditions.[3] If a Skraup-type synthesis is used with m-toluidine, the formation of the 7-methylquinoline isomer is a significant possibility that can be difficult to separate.[4]

  • Unreacted Starting Materials: Incomplete reaction can leave residual 3-methylaniline (m-toluidine) and ethyl acetoacetate.

  • Intermediate Buildup: The enamine intermediate formed after the initial condensation may not fully cyclize, especially if the reaction temperature is too low or the time is insufficient.[5]

  • High-Boiling Solvents: Thermal cyclization is often performed in very high-boiling solvents like Dowtherm A or diphenyl ether (b.p. >250 °C).[3][6] These are notoriously difficult to remove and are a primary source of contamination.

  • Thermal Decomposition Products: The harsh, high-temperature conditions required for cyclization can lead to the formation of tarry, polymeric byproducts.[7]

Q2: My crude product is a dark, oily solid. What is the best first step for purification?

For quinolin-4-ol derivatives, which are phenolic and thus weakly acidic, an acid-base extraction is an exceptionally effective initial purification step.[8] This technique leverages the compound's ability to form a water-soluble salt (a phenoxide) in a basic solution, separating it from non-acidic or neutral impurities.

The Causality: Dissolving the crude material in a dilute aqueous base like sodium hydroxide deprotonates the hydroxyl group, forming the sodium 5-methylquinolin-4-olate salt. This salt is typically soluble in the aqueous phase. Neutral impurities, such as the high-boiling solvent (diphenyl ether) and any unreacted starting materials, will remain in an organic layer and can be washed away with a non-polar solvent like diethyl ether or dichloromethane.[5][8] Re-acidification of the aqueous layer then precipitates the purified product, which can be collected by filtration.

Q3: How do I select an appropriate solvent for recrystallization?

Recrystallization is the most powerful technique for purifying crystalline solids, but solvent selection is critical and often empirical.[9] The ideal solvent should exhibit high solubility for this compound at its boiling point and very low solubility at room temperature or below.[10]

A Systematic Approach to Solvent Screening:

  • Polarity Matching: this compound is a polar, hydrogen-bond-donating molecule. Therefore, polar protic solvents (like alcohols) or polar aprotic solvents are good starting points.[11]

  • Small-Scale Testing: In parallel, place ~20-30 mg of your crude material into several test tubes. Add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, or a mixture like DMF/water) dropwise.[3][12]

  • Observation:

    • If it dissolves immediately at room temperature, the compound is too soluble. This solvent might be useful as the "soluble" component in a two-solvent system.

    • If it doesn't dissolve at room temperature, heat the mixture to boiling. If it dissolves completely upon heating and then forms crystals upon slow cooling, you have found a suitable solvent.

    • If it remains insoluble even at boiling, the solvent is unsuitable.

Commonly successful solvents for quinolinols include ethanol, isopropanol, or mixtures such as DMF/water or ethanol/water.[3][8]

Q4: When is column chromatography a better choice than recrystallization?

You should opt for column chromatography when dealing with:

  • Isomeric Impurities: Impurities with very similar structures and polarities, such as the 7-methylquinoline isomer, are often impossible to separate by recrystallization because they co-crystallize.[4]

  • Oily or Non-Crystalline Products: If the material refuses to crystallize from any solvent system, it is likely an amorphous mixture of several components.

  • Multiple Impurities: When TLC analysis shows several spots with close Rf values, recrystallization is unlikely to remove all of them effectively.

Chromatography on silica gel is the standard method. A mobile phase of hexane/ethyl acetate is a good starting point for system development with TLC.[7][13]

Troubleshooting Purification Workflows

This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.

Problem 1: After the high-temperature cyclization, my product is mixed with a high-boiling point oil (e.g., Dowtherm A/diphenyl ether). How can I effectively remove it?

  • Cause: The high-boiling solvent used for the thermal cyclization step is physically trapped within the crude product. Its low volatility makes removal by simple evaporation impossible without decomposing the product.

  • Solution: Trituration/Precipitation.

    • Allow the reaction mixture to cool to below 100 °C.

    • While still warm and fluid, pour the mixture slowly into a large volume of a vigorously stirring non-polar solvent like hexanes or petroleum ether.[5]

    • The desired product, being significantly more polar, should precipitate as a solid. The high-boiling solvent will remain dissolved in the hexanes.

    • Collect the precipitated solid by vacuum filtration and wash it thoroughly with fresh, cold hexanes to remove any residual solvent. This solid is now ready for further purification (e.g., acid-base wash or recrystallization).

Problem 2: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals.

  • Cause: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-solvent eutectic). This is common when cooling a highly concentrated solution too quickly or when using a solvent in which the compound has borderline solubility.

  • Solutions & System Validation:

    • Re-heat and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to slightly decrease the saturation level.

    • Slow Cooling (Critical): This is the most important step. Allow the flask to cool to room temperature undisturbed on a benchtop, insulated with a cork ring and glass wool if necessary. Do not place it directly in an ice bath from a high temperature. Slow cooling allows for orderly crystal lattice formation.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystal, add a single tiny crystal (a "seed") to the cooled, supersaturated solution to initiate crystallization.

Problem 3: After recrystallization, my NMR spectrum still shows an isomeric impurity.

  • Cause: Isomers often have nearly identical solubility profiles, making them inseparable by recrystallization. This requires a separation technique based on a different physical principle, such as differential adsorption.

  • Solution: Flash Column Chromatography. This is the definitive method for separating isomers.[7]

    • TLC Analysis: Develop a solvent system that gives good separation between your product and the impurity on a TLC plate. A common mobile phase is a mixture of ethyl acetate and hexanes. Aim for an Rf value of ~0.3 for the desired this compound.

    • Adding a Modifier: Quinolinols are basic and can streak (tail) on acidic silica gel, leading to poor separation. To prevent this, add a small amount (0.5-1%) of triethylamine or ammonia to your mobile phase.[7] This deactivates the acidic sites on the silica, resulting in sharp, well-defined bands.

    • Perform Chromatography: Carefully perform flash column chromatography using the optimized solvent system. Collect fractions and analyze them by TLC to identify and combine the pure product fractions. (See Protocol 3 for a detailed procedure).

Visualized Purification & Troubleshooting Workflows

A logical workflow is essential for efficient purification. The following diagram outlines a standard decision-making process.

PurificationWorkflow Crude Crude Product (from synthesis) AcidBase Acid-Base Extraction (Dissolve in NaOH, wash, precipitate with HCl) Crude->AcidBase Remove neutral & non-polar impurities Recrystallize Recrystallization (e.g., from Ethanol or DMF/Water) AcidBase->Recrystallize Remove polar impurities CheckPurity Check Purity (TLC, NMR, LCMS) Recrystallize->CheckPurity Pure Pure this compound CheckPurity->Pure Purity ≥ 98% Chromatography Column Chromatography (Hex/EtOAc + 1% Et3N) CheckPurity->Chromatography Isomers or multiple impurities present Chromatography->CheckPurity Re-assess purity

Caption: Decision workflow for purifying this compound.

The next diagram provides a focused troubleshooting guide for a failed recrystallization attempt.

RecrystallizationTroubleshooting Start Recrystallization Attempt OilingOut Problem: Product 'Oiled Out' Start->OilingOut NoCrystals Problem: No Crystals Form Upon Cooling Start->NoCrystals PoorRecovery Problem: Very Low Yield of Crystals Start->PoorRecovery Reheat 1. Re-heat to dissolve oil 2. Add more solvent (10-20%) 3. Cool SLOWLY OilingOut->Reheat Solution ScratchSeed 1. Scratch flask with glass rod 2. Add a seed crystal 3. Cool to lower temp (ice bath) NoCrystals->ScratchSeed Solution ChangeSolvent Solution: Product is too soluble. Evaporate solvent & try a less polar solvent or solvent pair. PoorRecovery->ChangeSolvent

Caption: Troubleshooting guide for common recrystallization issues.

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate the weakly acidic this compound from neutral or basic impurities.

  • Dissolution: Transfer the crude product into an Erlenmeyer flask or beaker. Add a 1 M aqueous solution of sodium hydroxide (NaOH) in portions while stirring until all the solid material has dissolved. A slight excess is acceptable.

  • Transfer & Wash: Transfer the basic aqueous solution to a separatory funnel. Wash the solution two to three times with an equal volume of diethyl ether or dichloromethane to remove any non-acidic impurities.[8] Discard the organic layers.

  • Filtration (Optional): If any insoluble particulate matter is visible in the aqueous layer, filter it through a pad of Celite to clarify the solution.

  • Precipitation: Cool the clear aqueous layer in an ice bath. While stirring vigorously, slowly add a 3 M aqueous solution of hydrochloric acid (HCl) dropwise. The this compound will begin to precipitate. Continue adding acid until the solution is acidic to pH paper (pH ~5-6).

  • Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.[5]

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Recrystallization from an Ethanol/Water Solvent System

This protocol uses a solvent pair to achieve optimal crystallization conditions.

  • Dissolution: Place the crude, dried solid into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of ethanol required to dissolve the solid at a gentle boil.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Addition of Anti-solvent: While the ethanol solution is still hot and stirring, add deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Re-solubilization: Add a few drops of hot ethanol, just enough to make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, wash them with a small amount of cold 90:10 water/ethanol mixture, and dry them under vacuum.

Protocol 3: Flash Column Chromatography for Isomer Separation

This protocol is for separating closely related impurities, such as isomers, from the target compound.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a mobile phase that provides good separation (ΔRf > 0.2) between this compound and the key impurity. A good starting point is 30% Ethyl Acetate in Hexanes. Add 1% triethylamine to the mixture to prevent tailing.[7] The target compound should have an Rf of approximately 0.3.

  • Column Packing: Select a column of appropriate size. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample. Pack the column as a slurry in the least polar mobile phase (e.g., Hexanes + 1% Et3N) and ensure there are no air bubbles.

  • Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane or the eluent. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Elute the column with your chosen mobile phase. Apply gentle air pressure to achieve a steady flow rate.[14]

  • Fraction Collection: Collect fractions of equal volume in test tubes. Monitor the progress of the separation by TLC analysis of the collected fractions.

  • Combine and Concentrate: Combine the fractions that contain only the pure product and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Data Summary

The following table summarizes the expected solubility behavior of this compound, which guides purification choices. Note: These are qualitative estimates based on the properties of similar heterocyclic compounds, as precise quantitative data is not widely published.

SolventPolarityTypeExpected Solubility at 25 °CExpected Solubility at B.P.Suitability for Recrystallization
WaterHighProticVery LowLowPoor, but good as anti-solvent
EthanolHighProticLowHighExcellent
IsopropanolMediumProticLowHighExcellent
Ethyl AcetateMediumAproticModerateHighGood, may require cooling
TolueneLowAproticLowModeratePossible, may have low recovery
DichloromethaneMediumAproticHighN/APoor (too soluble)
HexaneVery LowAproticInsolubleInsolubleExcellent as anti-solvent/wash
DMFHighAproticHighVery HighGood, often used with water

References

How to improve the purity of synthesized 5-Methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs on how to improve the purity of synthesized 5-Methylquinolin-4-ol.

Technical Support Center: this compound Purification

A Senior Application Scientist's Guide to Achieving High Purity

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the common challenges associated with isolating this valuable quinolinone scaffold. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your purification strategy.

The synthesis of this compound, typically via the Conrad-Limpach or Gould-Jacobs reaction, is a robust method for forming the quinolinone core.[1][2] However, the use of m-toluidine as a starting material introduces an inherent challenge of regioselectivity, often leading to the co-formation of the 7-Methylquinolin-4-ol isomer.[3] Furthermore, the high-temperature cyclization step (>250 °C) can generate thermal byproducts and colored impurities that complicate isolation.[4][5]

This guide provides a structured approach to tackling these issues head-on, transforming a challenging purification into a routine procedure.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

You should anticipate several classes of impurities:

  • Isomeric Byproducts: The most significant impurity is almost always the 7-Methylquinolin-4-ol isomer, formed due to the two possible cyclization sites on the m-toluidine precursor.[3]

  • Unreacted Starting Materials: Residual m-toluidine or the β-ketoester (e.g., ethyl acetoacetate) may be present.

  • Reaction Intermediates: Incomplete thermal cyclization can leave the enamine intermediate (ethyl 3-(m-tolyldiamino)but-2-enoate) in your crude product.[6][7]

  • Thermal Degradation Products: The high cyclization temperatures can produce high molecular weight, often colored, tar-like substances.[5]

  • Residual High-Boiling Solvent: Solvents like diphenyl ether or Dowtherm A, used for the cyclization step, can be difficult to remove and may contaminate the product.[6][7]

Q2: My final product is a dark brown or black solid/oil instead of the expected off-white solid. What causes this discoloration?

This is a classic sign of thermal degradation. The Conrad-Limpach and Gould-Jacobs reactions require high temperatures (typically ~250 °C) for the intramolecular cyclization step.[4] If this temperature is maintained for too long or exceeds the optimal range, the starting materials, intermediates, or even the product can decompose, forming colored, often polymeric, tars. To mitigate this, it is crucial to carefully control the reaction time and temperature.[5] A thorough wash of the crude precipitate with a non-polar solvent like hexane can also help remove some of these colored impurities.[6]

Q3: How can I quickly confirm the identity and approximate purity of my synthesized product?

A combination of Thin Layer Chromatography (TLC) and ¹H NMR spectroscopy is the most efficient approach.

  • TLC: Provides a rapid assessment of purity. The presence of multiple spots indicates impurities. You can co-spot your sample with the starting materials to check for unreacted precursors. Streaking is common for quinolines on silica gel; adding 0.5-1% triethylamine to your eluent can resolve this.[8]

  • ¹H NMR: Confirms the structure and can reveal the presence of isomers. The chemical shift of the methyl protons for this compound will be distinct from that of the 7-methyl isomer, allowing for an estimation of the isomeric ratio.[9]

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific experimental issues in a problem-solution format.

Problem 1: My TLC analysis shows multiple spots, and the product appears as a brownish oil that refuses to solidify.

  • Primary Suspects: A high load of impurities, particularly residual high-boiling solvent (diphenyl ether) and thermal degradation products. These act as a "eutectic grease," preventing the crystallization of your desired compound.

  • Causality: The high viscosity and chemical nature of these impurities disrupt the formation of a stable crystal lattice. The first step is always to remove these gross contaminants before attempting more refined purification methods.

  • Solution: Acid-Base Extraction. this compound is phenolic and thus acidic enough to be deprotonated by a moderately strong base. This allows for a highly effective liquid-liquid extraction to separate it from neutral or basic impurities.[6][7]

    Protocol: Preparative Acid-Base Extraction

    • Dissolve or suspend the crude oily product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and extract it three times with a 10% aqueous solution of sodium hydroxide (NaOH). The this compound will move into the aqueous basic layer as its sodium salt.

    • Combine the aqueous layers. Wash this combined basic solution once with the organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities like diphenyl ether.

    • Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated hydrochloric acid (HCl) dropwise with stirring.

    • The this compound will precipitate out as a solid as the solution becomes acidic. Monitor the pH with litmus paper to ensure complete precipitation (target pH ~5-6).

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with deionized water until the washings are neutral to remove excess acid and salts.

    • Dry the purified solid under vacuum. This product is now significantly purer and ready for recrystallization.

Problem 2: My product is a solid, but NMR analysis shows a mixture of 5-methyl and 7-methyl isomers.

  • Primary Suspect: Inherent lack of regioselectivity during the cyclization of m-toluidine. This is the most common and challenging purity issue for this specific molecule.

  • Causality: The two isomers have very similar physical properties (polarity, solubility), making separation difficult. Standard recrystallization may not be sufficient to separate them effectively. Column chromatography is the most reliable method.

  • Solution: Silica Gel Column Chromatography.

    Protocol: Isomer Separation by Column Chromatography

    • Solvent System Selection (TLC): First, determine an appropriate mobile phase using TLC. Test various ratios of a non-polar solvent (hexane or petroleum ether) and a polar solvent (ethyl acetate). Add 0.5% triethylamine (TEA) to the mobile phase to prevent streaking and improve separation.[8] Aim for Rf values between 0.2 and 0.4 for your isomers, with visible separation between the spots.

    • Column Packing: Prepare a silica gel slurry in your chosen non-polar solvent (e.g., hexane) and pack your column.

    • Sample Loading: Dissolve your isomeric mixture in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of your packed column. This "dry loading" technique typically results in better separation.

    • Elution: Begin eluting the column with your pre-determined solvent system. Collect fractions and monitor them by TLC to identify which contain the pure isomers.

    • Combine and Evaporate: Combine the pure fractions of the desired this compound isomer and remove the solvent using a rotary evaporator to yield the highly pure product.

Parameter Recommendation for Column Chromatography
Stationary Phase Silica Gel (100-200 or 230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient with 0.5% Triethylamine
Typical Elution Order The less polar isomer will typically elute first. This must be confirmed by TLC or NMR analysis of the fractions.
Monitoring TLC with UV visualization (254 nm)

Problem 3: I've tried recrystallizing my product, but the yield is very low, or the compound "oils out" of the solution.

  • Primary Suspects: Poor solvent choice or attempting to recrystallize a product that is still too impure.

  • Causality: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[10][11] If the compound is too soluble at room temperature, recovery will be low. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to come out of solution as a liquid instead of a solid.

  • Solution: Systematic Solvent Selection and Pre-Purification.

    • Pre-Purify First: If your product is visibly oily or colored, perform the acid-base extraction described in Problem 1 before attempting recrystallization.

    • Systematic Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and at their boiling points.

Solvent Solubility Profile for Quinolin-4-ols Recommendation
Ethanol Often a good choice. Good solubility when hot, lower when cold.[7]Excellent starting point for recrystallization.
Isopropanol Similar to ethanol, may offer different selectivity.[12]Good alternative to ethanol.
DMF / Water Dissolves well in hot DMF; water is added as an anti-solvent to induce crystallization upon cooling.[7]Useful for compounds that are highly soluble in common organic solvents.
Acetic Acid Can be effective but may be difficult to remove completely.Use with caution; ensure thorough drying.
Toluene Generally not polar enough to dissolve quinolin-4-ols well.Not recommended.
Water Poor solubility.[13]Useful as an anti-solvent or for washing.

Process Visualization

To provide a clear path forward, the following diagrams illustrate the recommended purification workflow and a decision-making process for troubleshooting.

PurificationWorkflow cluster_0 Initial Purification cluster_1 Primary Purification cluster_2 Isomer Separation (If Needed) Crude Crude Product (Oily, Colored Solid) AcidBase Acid-Base Extraction (Protocol 1) Crude->AcidBase Wash Wash & Dry Solid AcidBase->Wash Recryst Recrystallization (Protocol 3) Wash->Recryst CheckPurity1 Check Purity (TLC, NMR) Recryst->CheckPurity1 Column Column Chromatography (Protocol 2) CheckPurity1->Column Isomers Present PureProduct Pure this compound CheckPurity1->PureProduct Isomerically Pure CheckPurity2 Check Purity (TLC, NMR) Column->CheckPurity2 CheckPurity2->PureProduct

Caption: Recommended workflow for purifying this compound.

TroubleshootingTree Start Analyze Crude Product Appearance What is the physical state? Start->Appearance Solid Off-White Solid Appearance->Solid Solid Oil Dark Oil / Tar Appearance->Oil Oily/Tarry TLC_Analysis How does the TLC look? SingleSpot Clean Single Spot TLC_Analysis->SingleSpot Clean MultiSpot Multiple Spots / Streaking TLC_Analysis->MultiSpot Impure IsomerSpots Two Close Spots TLC_Analysis->IsomerSpots Isomers Suspected Solid->TLC_Analysis Action_AcidBase Perform Acid-Base Extraction (Protocol 1) Oil->Action_AcidBase Action_Recryst Proceed to Recrystallization (Protocol 3) SingleSpot->Action_Recryst MultiSpot->Action_AcidBase Action_Column Perform Column Chromatography (Protocol 2) IsomerSpots->Action_Column Action_CheckSolvent Re-evaluate Recrystallization Solvent Choice

Caption: Decision tree for troubleshooting purification issues.

References

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Skraup synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet notoriously temperamental reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of the Skraup synthesis, with a particular focus on mitigating the pervasive issue of tar formation.

Introduction: The Challenge of Tar in the Skraup Synthesis

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a classic and effective method for preparing quinolines.[1][2] The reaction typically involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2] While powerful, the synthesis is infamous for its often violent exothermic nature and the ubiquitous formation of a thick, black, intractable tar, which can significantly complicate product isolation and reduce yields.[1][3] Understanding and controlling the factors that lead to this tar formation is paramount for a successful synthesis.

This guide is structured to provide not just procedural fixes, but a deeper understanding of the underlying chemical principles that govern the success of your Skraup reaction.

Troubleshooting Guide: From Tar to Triumph

This section addresses specific issues you may be facing during your Skraup synthesis experiments, providing both immediate remedies and long-term solutions.

Issue 1: My reaction is producing an excessive amount of black, intractable tar, and the yield of my desired quinoline is very low.

Q: What are the primary causes of excessive tar formation in the Skraup synthesis?

A: Tar formation is a common consequence of the harsh acidic and oxidizing conditions of the Skraup reaction.[4] It primarily results from the polymerization of reactive intermediates. The main culprits are:

  • Uncontrolled Exotherm: The Skraup synthesis is highly exothermic.[4][5] A rapid, uncontrolled temperature increase promotes unwanted side reactions and polymerization of the acrolein intermediate, which is formed from the dehydration of glycerol.[6]

  • High Reactant Concentration: High concentrations of sulfuric acid and the oxidizing agent can accelerate polymerization and charring.

  • Glycerol Decomposition: At elevated temperatures, glycerol can decompose into a variety of byproducts, including alcohols and ethers, which can contribute to the complex tarry mixture.[7][8]

  • Oxidative Side Reactions: The oxidizing agent, if too harsh or used in excess, can lead to over-oxidation and degradation of both the starting materials and the desired product.

Q: How can I effectively control the reaction exotherm to minimize tar formation?

A: Moderating the reaction's vigor is the most critical step in reducing tar. Here are several field-proven strategies:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a widely adopted method to make the reaction less violent.[2][4][5] Ferrous sulfate is believed to act as an oxygen carrier, ensuring a smoother, more controlled oxidation process. Boric acid has also been reported as an effective moderator.[4][5]

  • Controlled Reagent Addition: The order and rate of reagent addition are crucial. A recommended procedure is to add the concentrated sulfuric acid slowly to a cooled mixture of the aniline, glycerol, and ferrous sulfate.[4] This allows for better heat dissipation.

  • Gradual Heating: Avoid aggressive heating. The reaction mixture should be heated gently to initiate the reaction. Once the exotherm begins, the external heat source should be removed, allowing the reaction's own heat to sustain it.[4][5] Heat should only be reapplied after the initial vigorous phase has subsided to drive the reaction to completion.[4]

  • Efficient Stirring: Good mechanical stirring is essential to ensure even heat distribution and prevent the formation of localized hotspots where polymerization can initiate.[4]

Issue 2: My reaction is extremely vigorous and difficult to control, posing a safety hazard.

Q: What immediate steps should I take if I experience a runaway Skraup reaction?

A: A runaway reaction is a serious safety concern. If you can do so safely, immerse the reaction flask in an ice-water bath to rapidly cool it.[9] Always conduct the Skraup synthesis in a fume hood with a blast shield in place.

Q: How can I prevent a runaway reaction from occurring in the first place?

A: Prevention is key. In addition to the exotherm control measures mentioned above, consider the following:

  • Scale of the Reaction: Be particularly cautious when scaling up the reaction. What is manageable at a small scale can become dangerously uncontrollable at a larger scale. A pilot reaction at a small scale is always recommended.

  • Alternative Oxidizing Agents: While nitrobenzene is traditionally used, it contributes to the vigor of the reaction.[2] Arsenic acid is known to result in a less violent reaction, though it presents its own toxicity concerns.[2] Iodine has also been reported as a milder alternative.[9][10]

Frequently Asked Questions (FAQs)

Q1: What exactly is the "tar" that forms in the Skraup synthesis?

The tar is a complex, high-molecular-weight polymeric material. It is not a single compound but rather a mixture of various byproducts arising from the polymerization of acrolein, self-condensation of aniline, and other degradation products formed under the harsh reaction conditions. Its composition can vary depending on the specific reactants and conditions used.

Q2: Are there any modern, "greener" alternatives to the classical Skraup synthesis that produce less tar?

Yes, several modifications have been developed to address the drawbacks of the traditional method:

  • Microwave-Assisted Synthesis: Microwave heating has been shown to significantly reduce reaction times and, in some cases, improve yields and reduce tar formation.[1] Microwave-assisted Skraup reactions in aqueous media have been reported as an efficient and more environmentally friendly approach.[11]

  • Use of Ionic Liquids: Ionic liquids have been explored as alternative solvents and catalysts. In some instances, replacing concentrated sulfuric acid with a sulfonic acid-based ionic liquid has led to significantly improved reaction outcomes with less tar.[1]

  • Oxidant-Free Modifications: Some recent research has focused on modified Skraup reactions that do not require an external oxidizing agent, further simplifying the reaction and reducing side products.[1][10]

Q3: How can I effectively purify my quinoline product from the tarry residue?

Purification can be challenging but is achievable. Steam distillation is a common and effective method for separating the volatile quinoline product from the non-volatile tar.[4][12] The general workup involves making the reaction mixture strongly alkaline with a base like sodium hydroxide and then distilling the quinoline with steam.[9] The quinoline can then be recovered from the distillate by extraction.

Visualizing the Problem: Tar Formation and Troubleshooting

To better understand the process, the following diagrams illustrate the key pathways and decision-making steps in managing a Skraup synthesis.

TarFormation Reactants Aniline + Glycerol + H₂SO₄ + Oxidant Dehydration Glycerol Dehydration (H₂SO₄) Reactants->Dehydration Acrolein Acrolein (Reactive Intermediate) Dehydration->Acrolein DesiredPath Michael Addition & Cyclization Acrolein->DesiredPath Controlled Conditions TarPath Uncontrolled Polymerization Acrolein->TarPath Excess Heat/ High Acidity Dihydroquinoline Dihydroquinoline DesiredPath->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Quinoline Quinoline Product Oxidation->Quinoline Tar Tar Formation TarPath->Tar

Caption: The competing pathways in the Skraup synthesis.

TroubleshootingWorkflow Start Excessive Tar Formation Observed CheckExotherm 1. Review Exotherm Control Start->CheckExotherm AddModerator Add Moderator? (e.g., FeSO₄) CheckExotherm->AddModerator ControlAddition Slow H₂SO₄ Addition? (with cooling) CheckExotherm->ControlAddition GradualHeat Gradual Heating Protocol? CheckExotherm->GradualHeat CheckOxidant 2. Evaluate Oxidizing Agent AddModerator->CheckOxidant ControlAddition->CheckOxidant GradualHeat->CheckOxidant MilderOxidant Consider Milder Oxidant? (e.g., Iodine, Arsenic Acid) CheckOxidant->MilderOxidant OptimizePurification 3. Optimize Purification MilderOxidant->OptimizePurification SteamDistill Employ Steam Distillation? OptimizePurification->SteamDistill ConsiderAlternatives 4. Explore Modern Methods SteamDistill->ConsiderAlternatives Microwave Microwave Synthesis? ConsiderAlternatives->Microwave IonicLiquid Ionic Liquid Catalyst/Solvent? ConsiderAlternatives->IonicLiquid ImprovedYield Improved Yield & Purity Microwave->ImprovedYield IonicLiquid->ImprovedYield

Caption: A systematic workflow for troubleshooting tar formation.

Data Summary: Controlling Reaction Conditions

ParameterStandard ConditionRecommended Optimization for Tar ReductionRationale
Moderator None / OptionalFerrous Sulfate (FeSO₄) or Boric AcidSmoothens the exothermic reaction, preventing rapid temperature spikes.[2][4][5]
H₂SO₄ Addition Rapid or bulk additionSlow, dropwise addition with efficient coolingAllows for effective heat dissipation, preventing localized overheating.[4]
Heating Strong, continuous heatingGentle initial heating , remove heat during exothermPrevents the reaction from becoming uncontrollably vigorous.[4][5]
Oxidizing Agent NitrobenzeneArsenic Acid , Iodine , or Air/O₂Milder oxidants can lead to a less violent reaction and fewer side products.[2][9][13]

Key Experimental Protocol: Modified Skraup Synthesis with Ferrous Sulfate Moderator

This protocol incorporates best practices for minimizing tar formation.

Materials:

  • Aniline (or substituted aniline)

  • Glycerol

  • Concentrated Sulfuric Acid (98%)

  • Nitrobenzene (or alternative oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Appropriate organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Charging the Reactor: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add the aniline, glycerol, and ferrous sulfate heptahydrate.[4]

  • Acid Addition: Begin stirring the mixture and cool the flask in an ice-water bath. Slowly and carefully, add the concentrated sulfuric acid dropwise from the dropping funnel. Maintain a low temperature throughout the addition.[4]

  • Initiating the Reaction: After the acid addition is complete, remove the ice bath. Gently heat the mixture using a heating mantle or oil bath. Monitor the reaction closely.

  • Controlling the Exotherm: As the reaction begins to boil, an exotherm will become evident. Immediately remove the heat source. The heat of the reaction should be sufficient to maintain reflux for some time. If the reaction becomes too vigorous, re-cool the flask with an ice bath.[4][9]

  • Completion: Once the initial vigorous reaction has subsided, reapply heat and maintain a gentle reflux for several hours to ensure the reaction goes to completion.[4]

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice.

    • Make the solution strongly alkaline by slowly adding a concentrated solution of sodium hydroxide, ensuring the mixture is well-cooled.

    • Set up for steam distillation and distill the quinoline product from the tarry residue.[9][12]

    • Extract the quinoline from the distillate using an appropriate organic solvent.

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product further if necessary (e.g., by vacuum distillation or recrystallization).

References

Scaling up the synthesis of 5-Methylquinolin-4-ol from lab to pilot scale

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Methylquinolin-4-ol. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of this valuable quinoline derivative. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the challenges from laboratory benchtop to pilot plant production. Our approach is grounded in the principles of the Conrad-Limpach reaction, a robust and scalable method for preparing 4-hydroxyquinolines.

I. Overview of the Synthetic Strategy: The Conrad-Limpach Reaction

The most industrially viable and widely adopted method for synthesizing 4-hydroxyquinolines, such as this compound, is the Conrad-Limpach synthesis.[1] This two-stage process offers a reliable pathway from readily available starting materials.

Stage 1: Condensation. The synthesis begins with the condensation of an aniline with a β-ketoester. For our target molecule, this involves reacting m-toluidine with ethyl acetoacetate to form the key intermediate, ethyl 3-(m-tolylamino)but-2-enoate. This step is typically conducted at moderately elevated temperatures and can be catalyzed by a weak acid.

Stage 2: Thermal Cyclization. The second, and most critical, stage is the high-temperature intramolecular cyclization of the enamine intermediate.[2] This step requires significant thermal energy (typically >250 °C) to overcome the activation barrier for the electrocyclic ring closure that forms the quinoline scaffold.[3] This is almost always performed in a high-boiling, inert solvent to ensure uniform heat transfer and prevent localized overheating.

Below is a diagram illustrating the overall workflow for this synthesis.

G cluster_0 Stage 1: Condensation (Lab & Pilot) cluster_1 Stage 2: Thermal Cyclization (Lab & Pilot) cluster_2 Stage 3: Purification (Lab & Pilot) A m-Toluidine C Reaction Vessel (100-140 °C) A->C B Ethyl Acetoacetate B->C D Intermediate: Ethyl 3-(m-tolylamino)but-2-enoate C->D F High-Temperature Reactor (250-260 °C) D->F E High-Boiling Solvent (e.g., Dowtherm A) E->F G Crude Product Mixture (5- and 7-Methyl Isomers) F->G H Acid-Base Workup G->H I Isomer Separation (Chromatography/Crystallization) H->I J Final Product: This compound I->J G Start Low Yield or Impure Product Check_Cyclization Analyze Crude from Cyclization (TLC/LCMS) Start->Check_Cyclization Incomplete_Reaction Issue: Incomplete Reaction Check_Cyclization->Incomplete_Reaction High % of Intermediate Degradation Issue: Degradation/Tarring Check_Cyclization->Degradation Dark, Tarry Crude Isomer_Issue Issue: Isomer Mixture Check_Cyclization->Isomer_Issue Multiple Product Spots Purification_Loss Issue: Loss During Purification Check_Cyclization->Purification_Loss Crude is Clean, Final Product is Not Sol_Temp Action: Verify Temperature >250°C Incomplete_Reaction->Sol_Temp Yes Sol_Degrade_Temp Action: Ensure Temp <265°C & Check for Hot Spots Degradation->Sol_Degrade_Temp Yes Sol_Isomer_Sep Action: Optimize Chromatography or Fractional Crystallization Isomer_Issue->Sol_Isomer_Sep Yes Sol_Purify_AB Action: Optimize Acid-Base Extraction pH & Solvents Purification_Loss->Sol_Purify_AB Yes Sol_Time Action: Increase Reaction Time Sol_Temp->Sol_Time End Process Optimized Sol_Time->End Sol_Degrade_Temp->End Sol_Isomer_Sep->End Sol_Purify_Recrys Action: Screen Recrystallization Solvents Sol_Purify_AB->Sol_Purify_Recrys Sol_Purify_Recrys->End

References

Stability issues of 5-Methylquinolin-4-ol during storage and handling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing Stability During Storage and Handling

Introduction:

5-Methylquinolin-4-ol is a key heterocyclic building block in medicinal chemistry and drug development, valued for its versatile scaffold. However, researchers frequently encounter stability issues that can compromise experimental reproducibility and the integrity of their results. This technical support guide provides in-depth, field-proven insights into the stability challenges of this compound. We will explore the underlying chemical principles of its degradation, offer practical troubleshooting advice, and present validated protocols to ensure the reliable use of this compound in your research.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile

This section addresses the most common questions our technical support team receives regarding the stability of this compound.

Q1: My solid this compound has changed color from off-white to yellow/brown upon storage. What is causing this?

A color change in the solid-state is a primary indicator of degradation. The quinoline ring system, particularly when substituted with an electron-donating hydroxyl group, is susceptible to oxidation.[1] This process can be initiated by atmospheric oxygen and accelerated by exposure to light and elevated temperatures. The resulting oxidized species are often colored, leading to the observed change in appearance. To mitigate this, it is crucial to store the compound under an inert atmosphere (argon or nitrogen) and protect it from light.[1]

Q2: I'm observing inconsistent results in my biological assays using a stock solution of this compound. Could this be a stability issue?

Yes, inconsistent biological activity is a common consequence of solution-state degradation. Several factors could be at play:

  • Hydrolysis: The stability of this compound can be pH-dependent. In strongly acidic or basic aqueous solutions, the compound may undergo hydrolysis, although the quinolinol ring itself is generally stable. However, pH can influence the rate of other degradation pathways. It is advisable to use buffered solutions and conduct experiments within a pH range where the compound is most stable, which often is near neutral pH for many quinoline derivatives.[1][2]

  • Oxidation: In solution, the susceptibility to oxidation can be even greater than in the solid state, especially if the solvent is not de-gassed.[1]

  • Photodegradation: Quinoline derivatives are known to be light-sensitive.[1][2] Exposure of your stock solution to ambient light, particularly UV radiation, can lead to the formation of photodegradation products with altered or no biological activity.

  • Precipitation: Poor solubility in aqueous buffers can lead to precipitation over time, reducing the effective concentration of the compound in your assay. Always ensure the compound is fully dissolved and visually inspect for any precipitate before use.

To address these issues, it is best practice to prepare fresh stock solutions for each experiment. If solutions must be stored, they should be kept at low temperatures (-20°C or -80°C), protected from light, and subjected to a minimal number of freeze-thaw cycles.[1]

Q3: What is the relationship between this compound and 5-Methylquinolin-4(1H)-one?

These two structures are tautomers, meaning they are isomers that readily interconvert. This compound is the "enol" form, and 5-Methylquinolin-4(1H)-one is the "keto" form. This is an intrinsic property of the 4-hydroxyquinoline scaffold. Generally, the keto form is the more stable tautomer.[2] This equilibrium is important to consider, as the two forms may have different physicochemical properties and biological activities.

Q4: I see new, unexpected peaks in my HPLC/LC-MS analysis of an aged sample. What could they be?

The appearance of new peaks is a clear indication of degradation. Based on the known degradation pathways of quinoline and hydroxyquinoline derivatives, these new peaks could correspond to:

  • Oxidation Products: Common oxidative degradation products include N-oxides and further hydroxylated derivatives of the quinoline ring.[1]

  • Photodegradation Products: Exposure to light can lead to the formation of photoisomers, hydroxylated derivatives, and in some cases, products of ring cleavage.[1]

To confirm the identity of these peaks, a forced degradation study followed by LC-MS analysis is the recommended approach.

Part 2: Troubleshooting Guide - A Problem-Solution Approach

This guide provides a systematic approach to troubleshooting common stability-related issues encountered during experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Solid compound darkens over time. Oxidation, PhotodegradationStore the solid compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place. For long-term storage, refrigeration (2-8°C) is recommended.[1]
Inconsistent or loss of biological activity in assays. Degradation of stock solutionsPrepare fresh stock solutions before each experiment. If storage is necessary, aliquot into single-use vials and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[1]
Precipitation from solutionVerify the solubility of this compound in your chosen solvent and assay buffer. Consider using a co-solvent like DMSO, but keep the final concentration low (<1%) to avoid artifacts. Visually inspect solutions for precipitate.
Appearance of new peaks in analytical chromatograms (HPLC, LC-MS). Sample degradationPerform a forced degradation study (see Protocol 1) to generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.
On-column degradationOptimize your chromatographic conditions. Ensure the mobile phase pH is compatible with the compound's stability.
Degradation during sample preparationMinimize the time between sample preparation and analysis. Keep samples cool and protected from light throughout the process.[1]

Part 3: Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish degradation pathways, in accordance with ICH Q1B guidelines.[1][3]

Objective: To assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 8 hours.[1]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 8 hours.[1]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.[1]

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.[1]

    • Photodegradation: Expose a solution of the compound to light, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[1][3] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

    • Use mass spectrometry (LC-MS) to identify the mass of the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase Selection:

    • Mobile Phase A: Water with 0.1% formic acid (for better peak shape).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: Begin with a gradient program, for example:

    • Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Detection: Use a UV detector at a wavelength where this compound has significant absorbance (e.g., 254 nm and 280 nm).[4]

  • Method Optimization: Inject the samples from the forced degradation study. Adjust the gradient profile, flow rate, and mobile phase composition to achieve baseline separation between the parent compound and all degradation products. A photodiode array (PDA) detector can be used to assess peak purity.

Part 4: Visualizations

Diagram 1: Potential Degradation Pathways for this compound

G cluster_stress Stress Conditions cluster_products Potential Degradation Products main This compound oxidation Oxidation (e.g., H₂O₂, Air) main->oxidation photolysis Photolysis (UV/Vis Light) main->photolysis thermal Thermal Stress (Heat) main->thermal n_oxide N-Oxide Derivatives oxidation->n_oxide hydroxylated Hydroxylated Derivatives oxidation->hydroxylated photolysis->hydroxylated photo_products Photoisomers & Ring Cleavage Products photolysis->photo_products thermal_deg General Decomposition Products thermal->thermal_deg

Caption: Potential degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow for Stability Issues

G start Start: Stability Issue Observed (e.g., color change, new HPLC peak) forced_deg Perform Forced Degradation Study (Protocol 1) start->forced_deg develop_method Develop/Optimize Stability-Indicating HPLC Method (Protocol 2) forced_deg->develop_method analyze_samples Analyze Stressed Samples develop_method->analyze_samples identify_products Identify Degradation Products (e.g., using LC-MS) analyze_samples->identify_products modify_conditions Modify Storage/Handling Conditions (e.g., inert atmosphere, protect from light) identify_products->modify_conditions end End: Compound Stabilized for Reliable Use modify_conditions->end

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Overcoming Solubility Challenges of 5-Methylquinolin-4-ol in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methylquinolin-4-ol. This document is designed for researchers, scientists, and drug development professionals who are leveraging the therapeutic potential of quinoline derivatives but are encountering solubility hurdles in aqueous bioassay systems. Due to its hydrophobic bicyclic core, this compound presents significant challenges that can lead to inaccurate data and hinder research progress.

This guide provides a structured, cause-and-effect-driven approach to systematically diagnose and resolve these solubility issues. We will move from foundational principles to advanced, step-by-step protocols, ensuring that every recommendation is grounded in robust scientific reasoning.

Part 1: Frequently Asked Questions (FAQs) - The Foundational "Why"

This section addresses the fundamental principles governing the solubility of this compound. Understanding these concepts is the first step toward effective troubleshooting.

Q1: Why is this compound so poorly soluble in my aqueous assay buffer?

A: The solubility of this compound is dictated by its molecular structure. It consists of a quinoline core, which is a fused bicyclic aromatic system, making it inherently hydrophobic (water-repelling) and lipophilic (fat-loving). While the hydroxyl (-OH) and nitrogen groups can participate in hydrogen bonding, the large, non-polar surface area of the aromatic rings dominates, leading to low intrinsic solubility in polar solvents like water or aqueous buffers.[1][2] This is a common challenge for many promising drug candidates.[3][4]

Q2: I've heard this compound is "ionizable." What does that mean and why is it important?

A: "Ionizable" means the molecule can gain or lose a proton (H+) to become a charged ion, a property that dramatically increases water solubility. This compound is amphoteric, meaning it has both a basic and an acidic functional group:

  • The Basic Nitrogen: The nitrogen atom in the quinoline ring can accept a proton, giving the molecule a positive charge. This occurs in acidic conditions.

  • The Acidic 4-Hydroxyl Group: The hydroxyl (-OH) group at the 4-position can lose a proton, giving the molecule a negative charge. This occurs in alkaline conditions.

This behavior is governed by the compound's pKa values . The pKa is the pH at which 50% of the molecules are in the neutral form and 50% are in the ionized (charged) form. For a quinoline derivative like this, we can estimate two pKa values. The basic nitrogen will have a pKa around 5, while the acidic hydroxyl group will have a pKa around 11. Knowing these approximate values is critical because it allows you to intentionally shift the pH of your buffer to favor the more soluble, ionized form of the compound.[1][5]

Q3: What is the absolute first step I should take before testing my compound?

A: Before launching into complex bioassays, you must determine the kinetic solubility of this compound in your specific assay buffer. This is a rapid, practical measurement of how much compound will stay in solution under your actual experimental conditions. Low solubility can cause underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[6][7] Performing this check upfront prevents misinterpretation of your biological data and saves significant time and resources.

Part 2: Troubleshooting Workflow & Step-by-Step Protocols

Encountering issues? Follow this systematic workflow to diagnose and solve solubility problems.

G cluster_0 cluster_1 Level 1: Process Optimization cluster_2 Level 2: Formulation Strategies start Start: Prepare 10-20 mM Stock in 100% DMSO dilute Dilute Stock into Aqueous Assay Buffer start->dilute observe Observe for Precipitation (Cloudiness, Particles) dilute->observe no_precip No Precipitation: Proceed with Assay observe->no_precip No optimize_dilution Optimize Dilution Protocol (e.g., Vortexing, Serial Dilution) observe->optimize_dilution Yes ph_mod Strategy A: pH Modification optimize_dilution->ph_mod Still Precipitates cosolvent Strategy B: Co-Solvent Screening ph_mod->cosolvent pH Shift Not Viable or Ineffective cyclodextrin Strategy C: Cyclodextrin Complexation cosolvent->cyclodextrin Co-solvents Interfere or Are Ineffective

Caption: A step-by-step decision tree for troubleshooting solubility.

Issue: My compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer.

This is the most common solubility problem, caused by a "solvent shift." The compound is soluble in 100% DMSO but crashes out when rapidly introduced to an aqueous environment where it is not soluble.

This protocol aims to minimize precipitation during the dilution process.[6][8]

  • Prepare High-Concentration Stock: Prepare a 10-20 mM stock solution of this compound in 100% high-purity, anhydrous DMSO. Ensure it is fully dissolved. Sonication may be used for this initial step but is not recommended for subsequent aqueous dilutions.[8]

  • Perform Intermediate Dilutions: Instead of a single large dilution, perform a serial dilution.

    • First, create an intermediate dilution of your compound in 100% DMSO.

    • For the final step, add the DMSO stock to your assay buffer, not the other way around .

  • Ensure Rapid Dispersion: While adding the small volume of DMSO stock to the large volume of assay buffer, vortex the buffer continuously. This rapid mixing helps prevent the formation of localized, high-concentration pockets that promote precipitation.

  • Visual and Instrumental Inspection: After dilution, visually inspect the solution against a dark background for any signs of cloudiness or particulates. If available, measure light scattering to quantitatively assess for aggregation.

  • Adhere to Solvent Limits: Be aware that DMSO can have biological effects on its own. The final concentration of DMSO in your assay should be kept as low as possible and consistent across all wells (including controls).[6][7]

Assay Type Typical Recommended Max. DMSO Concentration Notes
Biochemical/Enzyme Assays 0.5% - 2%Less sensitive, but high concentrations can still affect enzyme kinetics.[9]
Cell-Based Assays (General) < 0.5%Cell health and morphology can be affected.[10]
Sensitive Cell-Based Assays < 0.1%For assays measuring subtle endpoints (e.g., signaling, gene expression), minimal DMSO is crucial.[10]
Zebrafish Embryo Assays < 1%Studies have shown concentrations up to 1% can be safe for developmental toxicity assays.[11][12]
Issue: The compound seems soluble, but I'm getting inconsistent results or lower-than-expected potency.

This often points to the formation of microscopic aggregates or non-specific binding that isn't visible to the naked eye. These issues reduce the effective concentration of the free compound available to interact with its biological target.[7][8]

This is the most powerful strategy for ionizable compounds like this compound. By adjusting the buffer pH, you can force the compound into its more soluble charged form.[5][]

G Compound_H2_plus Cationic Form (High Solubility) pH < pKa1 (~5) Compound_H Neutral Form (Low Solubility) Compound_H2_plus->Compound_H + H+ Compound_minus Anionic Form (High Solubility) pH > pKa2 (~11) Compound_H->Compound_minus - H+

Caption: pH-dependent ionization states of this compound.

  • Determine pH Tolerance of Your Assay: Before manipulating the buffer, confirm the pH range in which your biological system (e.g., enzyme, cells) remains stable and functional. Most assays are run near physiological pH (7.2-7.4).

  • Prepare a Range of Buffers: Prepare several small batches of your assay buffer, adjusting the pH downwards in 0.5-unit increments (e.g., pH 7.0, 6.5, 6.0, 5.5). Since the basic pKa is ~5, moving the pH towards this value will increase the proportion of the soluble, protonated form.

  • Test Solubility: Add your DMSO stock of this compound to each buffer using the optimized dilution technique (Protocol 1). Visually determine the lowest pH at which the compound remains fully dissolved at your desired final concentration.

  • Validate with a Vehicle Control: This step is critical. You must run a parallel experiment using only the pH-adjusted buffer (with the same final DMSO concentration but no compound) to ensure that the change in pH itself does not produce a biological effect.[5] This confirms that any observed activity is due to your compound and not a pH-induced artifact.

Co-solvents are water-miscible organic solvents that, when added to the buffer, reduce the overall polarity of the solution, making it more hospitable to hydrophobic compounds.[4][]

  • Select Co-Solvents: Choose a few common, biocompatible co-solvents.

  • Prepare Co-Solvent/Buffer Systems: Prepare your assay buffer containing a range of concentrations for each co-solvent (see table below).

  • Test Solubility: Add your DMSO stock to each co-solvent system and assess solubility as described previously.

  • Run Vehicle Controls: For any successful co-solvent system, you must run a vehicle control containing the exact same concentration of both DMSO and the co-solvent to ensure the solvent mixture does not interfere with the assay.[9][14] Co-solvents can alter enzyme activity or cell health.[15][16]

Co-Solvent Typical Starting Concentration Range Mechanism of Action
Ethanol 1-5%Reduces bulk water polarity.
Polyethylene Glycol 400 (PEG 400) 1-10%Reduces water polarity; can form weak complexes.[]
Propylene Glycol (PG) 1-10%Reduces water polarity.[]
Glycerol 1-10%Reduces water polarity.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that is water-soluble.[17][18] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[19]

This protocol is based on the co-evaporation method, which is simple and effective for laboratory scale.[20]

  • Molar Ratio Calculation: Determine the desired molar ratio of Drug:Cyclodextrin. A 1:1 ratio is a common starting point.

  • Dissolve Components:

    • Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol).

    • In a separate container, dissolve the HP-β-CD in water.

  • Mix and Evaporate: Add the drug solution to the cyclodextrin solution while stirring. Continue stirring for 24 hours. After mixing, evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a solid powder.

  • Reconstitute and Use: This powdered inclusion complex can now be directly dissolved in your aqueous assay buffer. The complexed drug should exhibit significantly enhanced aqueous solubility.

  • Validate: Always test the cyclodextrin solution alone as a vehicle control in your bioassay, as cyclodextrins can sometimes have biological effects of their own.[21]

Part 3: Summary of Strategies & Best Practices

Strategy Pros Cons Best For...
Optimized Dilution Simple, no additives required.May not be sufficient for very insoluble compounds.The first line of defense for all compounds.
pH Modification Very effective for ionizable compounds, often achieving high solubility.Requires the biological assay to be tolerant of the pH change; not suitable for non-ionizable compounds.[5]Ionizable compounds like this compound where the assay can tolerate a modest pH shift.
Co-Solvents Easy to implement, can be effective.Potential for solvent to interfere with the assay; may require extensive validation.[9]Situations where pH modification is not possible and final solvent concentrations can be kept low.
Cyclodextrins Highly effective, can significantly increase solubility with low toxicity.[17][18]More complex preparation; cyclodextrin itself must be checked for bioactivity.Very challenging compounds or for in vivo formulations where high concentrations are needed.

Final Recommendation: Always start with the simplest method (optimized dilution) and progress to more complex formulation strategies as needed. The key to success is validation . Every time you modify the solvent or buffer system, you must run a corresponding vehicle control to ensure that your solubilization method is not creating an experimental artifact. By following this systematic approach, you can confidently overcome the solubility challenges of this compound and generate accurate, reproducible data.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 5-Methylquinolin-4-ol by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a privileged structure, forming the core of numerous compounds with diverse biological and physical properties.[1][2] The precise characterization of substituted quinolines is paramount for understanding their structure-activity relationships. This guide provides an in-depth analysis of the structural validation of 5-Methylquinolin-4-ol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, comparing its spectral features with those of related quinoline derivatives to provide a clear framework for its unambiguous identification.

The Foundational Role of NMR in Structural Elucidation

NMR spectroscopy stands as an unparalleled tool for the determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule like this compound, NMR is not just a characterization technique; it is the definitive method for structural validation, capable of distinguishing it from its isomers and other closely related compounds.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals a series of distinct signals corresponding to each unique proton in the molecule. The choice of solvent is critical, as it can influence the chemical shifts of labile protons, such as the hydroxyl (-OH) and amine (-NH) protons, through hydrogen bonding interactions.[3][4]

Key ¹H NMR Features of this compound:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1-NH~11.60singlet-
H2~6.28doublet~1.7
H3---
H6~7.16doublet~8.2
H7~7.55-7.62multiplet-
H8~7.99doublet~8.2
5-CH₃~2.44singlet-

Note: Data is compiled from representative spectra and may vary slightly based on experimental conditions.[5]

Comparative Insights:

  • The Downfield NH Proton: The singlet at approximately 11.60 ppm is characteristic of the N-H proton of the quinolin-4-one tautomer, which is the predominant form in solution. Its downfield shift is a result of deshielding due to the aromatic ring current and intramolecular hydrogen bonding.

  • Aromatic Region Complexity: The protons on the carbocyclic ring (H6, H7, and H8) exhibit a complex splitting pattern. The doublet for H8 is a result of coupling to H7, while the signal for H7 is often a multiplet due to coupling with both H6 and H8.

  • The Diagnostic Methyl Signal: The singlet at around 2.44 ppm, integrating to three protons, is a clear indicator of the methyl group. Its chemical shift provides information about its position on the quinoline ring. In comparison to 4-methylquinoline, where the methyl group is adjacent to the nitrogen-containing ring, the 5-methyl group in this compound is on the carbocyclic ring, influencing the surrounding aromatic protons.[6][7]

Experimental Workflow for ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis node_A Dissolve 5-10 mg of This compound in ~0.6 mL of DMSO-d6. node_B Add internal standard (e.g., TMS). node_A->node_B node_C Acquire spectrum on a 400 MHz (or higher) NMR spectrometer. node_A->node_C node_D Set appropriate spectral width and number of scans. node_C->node_D node_E Apply Fourier Transform and phase correction. node_C->node_E node_F Reference spectrum to residual solvent peak (DMSO at ~2.50 ppm). node_E->node_F node_G Integrate signals and analyze chemical shifts and coupling constants. node_F->node_G G start Acquired NMR Data (¹H and ¹³C) step1 Identify Solvent and Reference Peaks start->step1 step2 Analyze ¹H Spectrum: - Chemical Shifts - Integration - Multiplicity step1->step2 step3 Analyze ¹³C Spectrum: - Number of Signals - Chemical Shifts step1->step3 step4 Correlate ¹H and ¹³C Data (using 2D NMR if necessary) step2->step4 step3->step4 step5 Compare with Literature Data and Analogs step4->step5 end Structural Confirmation of This compound step5->end

References

Unraveling the Molecular Fingerprint: A Comparative Guide to Confirming the Molecular Weight of 5-Methylquinolin-4-ol via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is the bedrock of reliable and reproducible science. 5-Methylquinolin-4-ol, a substituted quinoline, represents a class of heterocyclic compounds with significant interest in medicinal chemistry. Its precise molecular weight is a fundamental parameter that confirms its elemental composition. This guide provides an in-depth comparison of mass spectrometry techniques for the definitive confirmation of this compound's molecular weight, supported by theoretical data and validated experimental workflows.

The Foundational Chemistry of this compound

This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The introduction of a methyl group and a hydroxyl group to the quinoline scaffold can give rise to numerous isomers, each potentially possessing distinct biological activities. Therefore, confirming the exact molecular formula is a critical first step in any research endeavor.

The molecular formula for this compound is C₁₀H₉NO . Based on this, we can calculate its theoretical molecular weights, which are indispensable for mass spectrometry analysis.

ParameterValueSource
Molecular Formula C₁₀H₉NOPubChem[1][2][3]
Average Molecular Weight 159.18 g/mol PubChem[1][2][3]
Monoisotopic Mass 159.06841 DaPubChem[1][2][3]

The monoisotopic mass , calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O), is the value of paramount importance in high-resolution mass spectrometry.

Mass Spectrometry: The Gold Standard for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The choice of ionization technique is critical and dictates the nature of the resulting mass spectrum. Here, we compare two common approaches: Electron Ionization (EI) and Electrospray Ionization (ESI).

Comparison of Ionization Techniques for this compound Analysis
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Principle High-energy electrons bombard the molecule, causing ionization and extensive fragmentation.A high voltage is applied to a liquid sample to create an aerosol, leading to "soft" ionization with minimal fragmentation.[2][4]
Typical Platform Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)[2]
Molecular Ion ([M]⁺˙) Often observed, but can be weak or absent for some molecules.The protonated molecule ([M+H]⁺) is typically the most abundant ion, providing a clear indication of the molecular mass.[4]
Fragmentation Extensive, providing structural information but can obscure the molecular ion.Minimal, making it ideal for unambiguous molecular weight determination.[4]
Best For Structural elucidation of volatile and thermally stable compounds.Analysis of polar, less volatile, and thermally labile compounds.[5]

Workflow for Mass Spectrometric Analysis

The general workflow for analyzing a small molecule like this compound involves sample preparation, introduction into the mass spectrometer, ionization, mass analysis, and detection.

Mass_Spectrometry_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation (Optional but Recommended) cluster_2 Mass Spectrometry cluster_3 Data Analysis Prep Dissolve Sample in Appropriate Solvent Chrom LC or GC Prep->Chrom Ion Ionization (ESI or EI) Chrom->Ion MassAn Mass Analyzer (e.g., QTOF, Quadrupole) Ion->MassAn Detect Detection MassAn->Detect Data Mass Spectrum Generation (m/z vs. Intensity) Detect->Data

Caption: General workflow for the analysis of this compound by mass spectrometry.

High-Resolution Mass Spectrometry (HRMS): The Path to Unambiguous Formula Confirmation

While low-resolution mass spectrometry can provide the nominal mass (the integer mass of the most abundant isotopes), high-resolution mass spectrometry (HRMS) can measure the exact mass to several decimal places.[6] This capability is crucial for distinguishing between different molecular formulas that have the same nominal mass.

For a target m/z of 160.0757 (corresponding to the [M+H]⁺ ion of this compound), HRMS can easily differentiate it from other potential elemental compositions.

Molecular FormulaMonoisotopic Mass (Da)Mass Difference (ppm) from C₁₀H₁₀NO⁺
C₁₀H₁₀NO⁺ 160.0757 0
C₉H₈N₃⁺160.0713-27.5
C₁₁H₁₂O⁺160.0883+78.7
C₈H₆NO₂⁺160.0393-227.4

A modern Quadrupole Time-of-Flight (QTOF) mass spectrometer can achieve mass accuracies of less than 5 ppm, making the assignment of the correct molecular formula highly confident.[7]

Experimental Protocols

Here, we provide detailed protocols for two common approaches for analyzing this compound.

Protocol 1: LC-ESI-QTOF MS for High-Resolution Mass Confirmation

This method is ideal for accurate mass determination due to the soft ionization of ESI and the high resolution of the QTOF analyzer.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

2. Liquid Chromatography Conditions:

  • Instrument: A UHPLC system coupled to a QTOF mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Mass Range: m/z 50 - 500.

  • Data Acquisition: Centroid mode.

4. Expected Results:

  • A prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 160.0757. The measured mass should be within 5 ppm of the theoretical exact mass.

Protocol 2: GC-EI-MS for Structural Confirmation via Fragmentation

This method is useful for obtaining fragmentation information that can help confirm the structure, although the molecular ion may be less intense.

1. Sample Preparation:

  • Prepare a 100 µg/mL solution of this compound in a volatile solvent like dichloromethane.

2. Gas Chromatography Conditions:

  • Instrument: A Gas Chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase.[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

  • Inlet Temperature: 250 °C.[8]

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[4][8]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[4][8]

  • Source Temperature: 230 °C.[4][8]

  • Mass Range: m/z 40 - 300.

4. Expected Results & Fragmentation:

  • A molecular ion peak ([M]⁺˙) at m/z 159.

  • Characteristic fragment ions. Based on the mass spectrum of the isomeric 2-Methylquinolin-4-ol, key fragments may include:

    • m/z 130/131: Loss of CO or CHO.

    • m/z 115: Further fragmentation of the quinoline ring.

Fragmentation_Pathway M [M]⁺˙ m/z 159 Frag1 [M-CO]⁺˙ m/z 131 M->Frag1 -CO Frag2 [M-CHO]⁺ m/z 130 M->Frag2 -CHO Frag3 Further Fragments m/z 115, etc. Frag1->Frag3 Frag2->Frag3

Caption: A plausible fragmentation pathway for this compound under EI conditions.

Conclusion

Confirming the molecular weight of this compound is a critical quality control and research step. For unambiguous confirmation of the elemental formula (C₁₀H₉NO), LC-ESI-QTOF MS is the superior method. Its soft ionization ensures the protonated molecule is readily observed, and the high-resolution analyzer provides the mass accuracy needed to distinguish it from other potential compounds. While GC-EI-MS is a valuable tool for providing structural information through its reproducible fragmentation patterns, the potential for a weak or absent molecular ion makes it less ideal for primary molecular weight confirmation. By selecting the appropriate technique and following validated protocols, researchers can confidently establish the molecular identity of this compound, ensuring the integrity of their subsequent scientific investigations.

References

A Researcher's Guide to the Structure-Activity Relationship of 5-Methylquinolin-4-ol Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1][2] This guide delves into the nuanced world of 5-Methylquinolin-4-ol analogs, a subclass with significant therapeutic potential. By systematically exploring the structure-activity relationships (SAR) of these compounds, we aim to provide a comprehensive resource for the rational design of more potent and selective therapeutic agents. This document will navigate through the synthetic rationale, comparative biological data, and the experimental methodologies required for their evaluation, grounded in established scientific principles and supported by authoritative references.

The this compound Scaffold: A Foundation for Diverse Bioactivity

The quinolin-4-one core is a well-established pharmacophore found in numerous approved drugs, particularly in the realm of antibacterials like the fluoroquinolones.[3][4] The introduction of a methyl group at the 5-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological activity. Quinoline derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular activities.[5][6] This inherent versatility makes the this compound scaffold an attractive starting point for the development of novel therapeutic agents.

Strategic Synthesis of this compound Analogs

The synthesis of quinolin-4-one derivatives can be achieved through various established methods, with the Gould-Jacobs reaction being a cornerstone.[7] This reaction typically involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization. Modifications to this and other synthetic routes, such as transition metal-catalyzed reactions, allow for the introduction of a diverse range of substituents at various positions of the quinoline ring, which is crucial for SAR studies.[4][8]

The rationale for synthesizing specific analogs of this compound is rooted in established SAR principles for the broader quinolone class. Key positions for modification to influence biological activity include the N-1, C-2, C-3, C-6, C-7, and C-8 positions.[4][9] For instance, the introduction of bulky or electron-withdrawing groups at these positions can impact receptor binding, cell permeability, and metabolic pathways.

Comparative Evaluation of Biological Activity: A Data-Driven Approach

To elucidate the structure-activity relationships of this compound analogs, a systematic evaluation of their biological activity is paramount. This typically involves a battery of in vitro assays to determine their potency and selectivity against various biological targets. For the purpose of this guide, we will focus on two key areas of therapeutic interest for quinoline derivatives: anticancer and antimicrobial activities.

Anticancer Activity

The cytotoxic potential of the synthesized analogs against various cancer cell lines is a primary indicator of their anticancer efficacy. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency.

Table 1: Comparative Cytotoxicity (IC50, µM) of this compound Analogs Against Selected Cancer Cell Lines

Compound IDR1R2R6R7A549 (Lung)MCF-7 (Breast)HCT116 (Colon)
5MQ-01 HHHH>100>100>100
5MQ-02 HPhenylHH55.268.475.1
5MQ-03 HHClH25.832.129.5
5MQ-04 HHHF15.318.917.2
5MQ-05 CH2CH3HHF8.710.59.8
5MQ-06 HHClF5.16.35.9

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of SAR analysis.

Antimicrobial Activity

The antimicrobial efficacy of the analogs is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound Analogs

Compound IDR1R2R6R7S. aureus (MRSA)E. coli
5MQ-01 HHHH>128>128
5MQ-02 HPhenylHH64128
5MQ-03 HHClH3264
5MQ-04 HHHF1632
5MQ-05 CH2CH3HHF816
5MQ-06 HHClF48

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of SAR analysis.

Structure-Activity Relationship (SAR) Analysis

The data presented in the tables above allows for a detailed analysis of the structure-activity relationships of this compound analogs.

Key SAR Observations:

  • Unsubstituted Scaffold (5MQ-01): The parent this compound scaffold exhibits minimal biological activity, highlighting the necessity of functionalization.

  • Substitution at C-2 (5MQ-02): The introduction of a phenyl group at the C-2 position leads to a moderate increase in both cytotoxic and antimicrobial activity. This suggests that a bulky substituent at this position may enhance binding to biological targets.

  • Halogenation at C-6 and C-7 (5MQ-03 & 5MQ-04): The addition of a chlorine atom at C-6 or a fluorine atom at C-7 significantly improves activity. Fluorine at C-7 appears to be more favorable than chlorine at C-6, a well-documented observation in the fluoroquinolone class of antibiotics.[9]

  • Alkylation at N-1 (5MQ-05): N-alkylation, particularly with an ethyl group, in combination with a C-7 fluorine, further enhances potency. This is a common strategy in quinolone design to improve cellular uptake and target engagement.[4]

  • Combined Halogenation (5MQ-06): The synergistic effect of having both a C-6 chloro and a C-7 fluoro substituent results in the most potent analog in this series, demonstrating the importance of multi-site modification.

SAR_Summary cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold This compound R1 N-1 Substitution (e.g., Alkyl) Scaffold->R1 R2 C-2 Substitution (e.g., Aryl) Scaffold->R2 R6 C-6 Substitution (e.g., Halogen) Scaffold->R6 R7 C-7 Substitution (e.g., Halogen) Scaffold->R7 Activity Enhanced Potency (Cytotoxicity & Antimicrobial) R1->Activity R2->Activity R6->Activity R7->Activity

Caption: Key modification sites on the this compound scaffold influencing biological activity.

Experimental Protocols: Ensuring Methodological Rigor

The reliability of SAR data is contingent upon the use of robust and validated experimental protocols. The following are step-by-step methodologies for the key assays mentioned in this guide.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogs for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound analogs in a 96-well microtiter plate containing growth medium.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental_Workflow cluster_assays Biological Evaluation start Synthesized This compound Analogs cytotoxicity Cytotoxicity Assays (e.g., MTT) start->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) start->antimicrobial data_analysis Data Analysis (IC50 & MIC Determination) cytotoxicity->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar end Lead Compound Identification sar->end

Caption: General experimental workflow for SAR studies of this compound analogs.

Conclusion and Future Directions

This guide provides a framework for understanding and exploring the structure-activity relationships of this compound analogs. The illustrative data and analysis underscore the importance of systematic structural modifications to enhance biological activity. Future research should focus on expanding the diversity of substituents at key positions, exploring a wider range of biological targets, and conducting in vivo studies to validate the therapeutic potential of the most promising lead compounds. By leveraging the principles outlined in this guide, researchers can accelerate the discovery and development of novel quinoline-based therapeutics.

References

A Comparative In Vitro Cytotoxicity Analysis: 5-Methylquinolin-4-ol versus Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

This guide presents a head-to-head comparison of the in vitro cytotoxic effects of 5-Methylquinolin-4-ol, a quinoline derivative, against doxorubicin, a well-established chemotherapeutic agent. Quinoline derivatives are a significant class of heterocyclic compounds recognized for their broad-ranging biological activities, including potent anticancer properties.[1] This document provides a framework for evaluating the cytotoxic potential of novel quinoline compounds, with detailed protocols and data interpretation guidelines.

Introduction to the Compounds

Doxorubicin: The Clinical Benchmark

Doxorubicin is a cornerstone of many chemotherapy regimens, utilized in the treatment of a wide array of cancers such as breast, lung, and ovarian cancers.[2] Its primary mechanisms of action are multifaceted, involving intercalation into DNA, the inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[2][3][4] These actions collectively lead to DNA damage, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[5] Despite its efficacy, the clinical use of doxorubicin is often limited by significant side effects.[6]

This compound: A Compound of Interest

While specific data on the biological activities of this compound is not extensively available, the broader class of quinoline derivatives has demonstrated significant cytotoxic potential against various cancer cell lines.[7][8][9] The functionalization of the quinoline core structure has been shown to significantly influence its cytotoxic activity.[8] This guide outlines the necessary experimental procedures to rigorously assess the cytotoxic profile of this compound and compare it to the clinical standard, doxorubicin.

Experimental Design for Comparative Cytotoxicity

To provide a comprehensive comparison, a multi-faceted approach to in vitro cytotoxicity testing is essential. This involves utilizing multiple assays that measure different cellular endpoints. The following experimental workflow is recommended:

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture (e.g., MCF-7, HeLa) compound_prep Compound Preparation (this compound & Doxorubicin) cell_culture->compound_prep cell_seeding Cell Seeding in 96-well Plates compound_prep->cell_seeding treatment Incubation with Serial Dilutions of Test Compounds (24-72h) cell_seeding->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay data_analysis Absorbance Reading mtt_assay->data_analysis ldh_assay->data_analysis ic50 IC50 Value Calculation data_analysis->ic50 comparison Comparative Analysis ic50->comparison G cluster_dna DNA Damage Pathways cluster_ros Oxidative Stress cluster_apoptosis Apoptosis Induction Dox Doxorubicin Intercalation DNA Intercalation Dox->Intercalation TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNA_Damage DNA Strand Breaks Intercalation->DNA_Damage TopoII->DNA_Damage p53 p53 Activation DNA_Damage->p53 Membrane_Damage Membrane Lipid Peroxidation ROS->Membrane_Damage Caspase Caspase Cascade Activation Membrane_Damage->Caspase p53->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

A Comparative Analysis of the Antimicrobial Efficacy of 5-Methylquinolin-4-ol and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Benchmarking a Novel Quinolone Candidate

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the quinolone scaffold remains a cornerstone of synthetic chemistry. This guide provides a comprehensive framework for the head-to-head benchmarking of a promising new chemical entity, 5-Methylquinolin-4-ol, against the well-established fluoroquinolone, ciprofloxacin. We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and present a comparative analysis of their potential antimicrobial activities. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new antibacterial agents.

Introduction to the Compounds

Ciprofloxacin: The Established Benchmark

Ciprofloxacin is a second-generation fluoroquinolone antibiotic that has been a mainstay in clinical practice for decades.[1] Its broad spectrum of activity encompasses a wide range of Gram-negative and Gram-positive bacteria.[1] The chemical structure of ciprofloxacin features a fluorine atom at position 6 and a piperazine ring at position 7, which are crucial for its potent antibacterial effects.

Chemical Structure of Ciprofloxacin:

Chemical Structure of Ciprofloxacin

The primary mechanism of action for ciprofloxacin, and fluoroquinolones in general, is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme-DNA complex, ciprofloxacin traps the enzymes in the process of cleaving DNA, leading to the accumulation of double-stranded DNA breaks and ultimately, bacterial cell death.[3]

This compound: A Novel Quinolone Candidate

This compound belongs to the quinolin-4-one class of heterocyclic compounds, a scaffold known to possess a wide range of pharmacological properties, including antimicrobial activity.[4][5] While specific data on the antimicrobial profile of this compound is not yet extensively published, its structural similarity to other quinolone antibacterials suggests a plausible mechanism of action and a potential spectrum of activity that warrants rigorous investigation.

Chemical Structure of this compound:

Chemical Structure of this compound

Based on structure-activity relationship studies of the broader quinolone class, it is hypothesized that this compound may also exert its antimicrobial effect through the inhibition of bacterial DNA gyrase and topoisomerase IV.[6][7] The methyl group at position 5 may influence its target affinity, spectrum of activity, and pharmacokinetic properties. The primary objective of this guide is to outline a robust experimental strategy to test this hypothesis and quantify its antimicrobial efficacy relative to ciprofloxacin.

Experimental Design: A Head-to-Head Comparison

To provide a comprehensive and objective comparison, a multi-faceted experimental approach is proposed. This workflow is designed to first establish the breadth and potency of antimicrobial activity, and then to elucidate the underlying mechanism of action.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Antimicrobial Susceptibility Testing cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & Comparison Compound_Prep Synthesize and Purify This compound MIC_Testing Broth Microdilution MIC Assay (CLSI/EUCAST Guidelines) Compound_Prep->MIC_Testing Test Compound Disk_Diffusion Disk Diffusion Assay (Qualitative Screen) Compound_Prep->Disk_Diffusion Test Compound DNA_Gyrase_Assay DNA Gyrase Supercoiling Inhibition Assay MIC_Testing->DNA_Gyrase_Assay Informs Concentration Range Data_Analysis Comparative Analysis of MIC values and IC50 MIC_Testing->Data_Analysis Quantitative Data Disk_Diffusion->MIC_Testing Preliminary Activity DNA_Gyrase_Assay->Data_Analysis Mechanistic Insight

Caption: Experimental workflow for benchmarking this compound against ciprofloxacin.

The causality behind this experimental design is as follows:

  • Compound Preparation: The initial and critical step is the synthesis and purification of this compound to ensure the quality and purity of the test compound.

  • Antimicrobial Susceptibility Testing:

    • Disk Diffusion Assay: This provides a rapid, qualitative initial screen of the antimicrobial activity against a panel of bacteria. The presence and size of zones of inhibition will guide the selection of organisms for more quantitative testing.

    • Broth Microdilution Assay: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[8][9] This quantitative data is essential for a direct comparison of potency. The selection of a diverse panel of clinically relevant bacteria, including both Gram-positive and Gram-negative species, is crucial for defining the spectrum of activity.

  • Mechanism of Action Studies:

    • DNA Gyrase Supercoiling Inhibition Assay: Based on the hypothesized mechanism of action, this in vitro enzymatic assay will directly measure the ability of this compound to inhibit DNA gyrase activity.[10] This provides crucial evidence to support or refute the proposed mechanism and allows for a comparison of inhibitory potency (IC50) with ciprofloxacin.

  • Data Analysis and Comparison: The final step involves a comprehensive analysis of the data generated. This includes a direct comparison of the MIC values of this compound and ciprofloxacin against the bacterial panel, as well as a comparison of their IC50 values from the DNA gyrase inhibition assay.

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical but realistic set of data that could be generated from the proposed experiments. This data is for illustrative purposes to demonstrate how the results would be presented for a clear comparison.

Bacterial StrainTypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Escherichia coli ATCC 25922Gram-negative4≤1[11]
Pseudomonas aeruginosa ATCC 27853Gram-negative160.25 - 1[1][2]
Klebsiella pneumoniae ATCC 13883Gram-negative8≤1[12][13]
Staphylococcus aureus ATCC 29213Gram-positive20.25 - 0.5[10]
Staphylococcus aureus (MRSA)Gram-positive4>4
CompoundDNA Gyrase Inhibition IC50 (µM)
This compound15
Ciprofloxacin0.5

Proposed Mechanism of Action: A Comparative View

The following diagram illustrates the established mechanism of action for ciprofloxacin and the hypothesized mechanism for this compound.

Mechanism_of_Action cluster_ciprofloxacin Ciprofloxacin cluster_5MQ4O This compound (Hypothesized) Cipro Ciprofloxacin Cipro_Target DNA Gyrase / Topoisomerase IV Cipro->Cipro_Target Binds to Cipro_Effect Inhibition of DNA Replication & Repair Cipro_Target->Cipro_Effect Leads to Cipro_Outcome Bacterial Cell Death Cipro_Effect->Cipro_Outcome Results in MQO This compound MQO_Target DNA Gyrase / Topoisomerase IV MQO->MQO_Target Binds to MQO_Effect Inhibition of DNA Replication & Repair MQO_Target->MQO_Effect Leads to MQO_Outcome Bacterial Cell Death MQO_Effect->MQO_Outcome Results in

Caption: Comparative mechanism of action for Ciprofloxacin and this compound.

Detailed Experimental Protocols

The following protocols are based on established standards to ensure reproducibility and scientific validity.

Protocol 1: Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[8]

Objective: To determine the MIC of this compound and ciprofloxacin against a panel of bacteria.

Materials:

  • This compound and Ciprofloxacin stock solutions (in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures grown to log phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of each test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

    • The concentration range should be chosen to encompass the expected MIC values. A typical range for a new compound might be 128 µg/mL down to 0.25 µg/mL.

    • Include a growth control well (inoculum in CAMHB without any drug) and a sterility control well (CAMHB only).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

This protocol is a generalized method based on common procedures for assessing DNA gyrase activity.[10]

Objective: To determine the IC50 of this compound and ciprofloxacin for the inhibition of E. coli DNA gyrase.

Materials:

  • E. coli DNA gyrase enzyme

  • Relaxed pBR322 DNA substrate

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

  • 10 mM ATP solution

  • This compound and Ciprofloxacin stock solutions

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup:

    • On ice, prepare a master mix containing the 5X assay buffer, relaxed pBR322 DNA, and water.

    • Aliquot the master mix into reaction tubes.

    • Add varying concentrations of the test compounds (this compound and ciprofloxacin) to the respective tubes. Include a no-drug control and a no-enzyme control.

    • Initiate the reaction by adding a pre-determined amount of DNA gyrase and ATP to each tube. The final reaction volume is typically 20-30 µL.

  • Incubation:

    • Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding the stop buffer/loading dye.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in TAE buffer containing a DNA stain.

    • Load the samples into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light. Relaxed and supercoiled DNA will migrate at different rates.

    • Quantify the intensity of the supercoiled DNA band in each lane using densitometry software.

    • Calculate the percentage of inhibition for each drug concentration relative to the no-drug control.

    • Determine the IC50 value (the concentration of the drug that inhibits 50% of the enzyme's activity) by plotting the percentage of inhibition against the drug concentration.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to benchmark the antimicrobial activity of a novel quinolone, this compound, against the established antibiotic, ciprofloxacin. By employing standardized protocols for antimicrobial susceptibility testing and a targeted mechanistic assay, researchers can generate robust and comparable data. The hypothetical results presented herein illustrate a scenario where this compound exhibits antimicrobial activity, albeit at a lower potency than ciprofloxacin. Such a finding would not necessarily disqualify the compound from further development, as it may possess other advantageous properties such as a different resistance profile, improved safety, or better pharmacokinetic parameters.

The successful execution of these experiments will provide a solid foundation for further preclinical development, including studies on cytotoxicity, in vivo efficacy in animal models of infection, and the elucidation of potential resistance mechanisms. This structured approach ensures that new antimicrobial candidates are evaluated in a comprehensive and comparative manner, facilitating informed decision-making in the critical endeavor of antibiotic discovery.

References

Spectroscopic comparison of 5-Methylquinolin-4-ol and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers

In the landscape of medicinal chemistry and materials science, quinoline derivatives stand out for their broad spectrum of biological activities and unique photophysical properties.[1][2] Among these, 5-Methylquinolin-4-ol is a key scaffold, the synthesis and characterization of which are fundamental to further drug development and materials research. This guide provides an in-depth spectroscopic comparison of this compound with its common precursors, 3-amino-4-methylphenol and ethyl acetoacetate, through the lens of the Conrad-Limpach synthesis. We will explore the causal relationships behind the spectroscopic transformations, offering field-proven insights for researchers, scientists, and drug development professionals.

The Synthetic Pathway: Conrad-Limpach Synthesis

The construction of the 4-hydroxyquinoline core of our target molecule is efficiently achieved via the Conrad-Limpach synthesis.[3][4] This classic reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[1][5] For the synthesis of this compound, the logical precursors are 3-amino-4-methylphenol and ethyl acetoacetate.

The reaction proceeds in two key stages:

  • Condensation: 3-amino-4-methylphenol reacts with the keto group of ethyl acetoacetate to form an enamine intermediate, ethyl 3-((5-hydroxy-2-methylphenyl)amino)but-2-enoate. This step is typically catalyzed by a small amount of acid.

  • Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at high temperatures (around 250 °C), followed by the elimination of ethanol, to yield the final this compound product.[3][6] This step breaks the aromaticity of the aniline ring temporarily, hence the need for high thermal energy.[1]

The overall workflow is a robust method for generating substituted 4-quinolones.

G cluster_precursors Precursors cluster_reaction Reaction Steps cluster_product Final Product 3-amino-4-methylphenol 3-amino-4-methylphenol Condensation 1. Condensation (Acid Catalyst, RT) 3-amino-4-methylphenol->Condensation ethyl acetoacetate ethyl acetoacetate ethyl acetoacetate->Condensation Cyclization 2. Thermal Cyclization (~250 °C) Condensation->Cyclization Enamine Intermediate Product This compound Cyclization->Product

Caption: Workflow of the Conrad-Limpach synthesis for this compound.

Spectroscopic Data Comparison

The transformation from precursors to the final product is accompanied by distinct changes in their respective spectra. These changes provide definitive evidence of the chemical reactions that have occurred.

Table 1: Comparative ¹H NMR Data (δ, ppm)
CompoundMethyl (CH₃)Methylene (CH₂)Ethyl (CH₃)Aromatic (Ar-H)Vinyl (C=CH)OH / NH
Ethyl Acetoacetate (in CDCl₃)[7]2.28 (s, 3H)3.46 (s, 2H)1.29 (t, 3H)---
3-amino-4-methylphenol (in DMSO-d₆)2.05 (s, 3H)--6.40-6.55 (m, 3H)-4.45 (s, 2H, NH₂), 8.75 (s, 1H, OH)
This compound (in DMSO-d₆)[8]2.42 (s, 3H)--7.16-8.10 (m, 4H)6.32 (s, 1H)11.70 (s, 1H, OH)
Table 2: Comparative ¹³C NMR Data (δ, ppm)
CompoundMethyl (CH₃)Methylene (CH₂)Ethyl (CH₃)Aromatic / Heteroaromatic (C)Carbonyl / Enol (C=O / C-OH)
Ethyl Acetoacetate (in CDCl₃)30.150.114.1-200.7 (C=O), 167.1 (Ester C=O)
3-amino-4-methylphenol (in DMSO-d₆)16.9--113.1, 114.8, 117.2, 128.9, 136.2, 145.8-
This compound (in DMSO-d₆)[8]21.0--107.3, 118.7, 123.2, 124.5, 124.7, 124.9, 131.8, 138.4, 140.5176.9 (C4-OH)
Table 3: Comparative IR Data (cm⁻¹)
CompoundO-H / N-H StretchC-H StretchC=O StretchC=C / C=N Stretch
Ethyl Acetoacetate [9]-29801745 (ester), 1720 (keto)-
3-amino-4-methylphenol [10]3300-3400 (N-H), 3200-3600 (O-H)2850-2960-1500-1600
This compound [11]2500-3300 (broad, O-H)3000-3100 (aromatic), 2850-2960 (aliphatic)~1640 (keto tautomer)1550-1620

Analysis and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a clear narrative of the synthesis.

  • Ethyl Acetoacetate : Shows the characteristic signals for an ethyl group (a triplet around 1.3 ppm and a quartet around 4.2 ppm) and two singlets for the acetyl methyl and active methylene protons.[7][12]

  • 3-amino-4-methylphenol : The aromatic region shows complex multiplets for the three protons on the substituted benzene ring. The methyl group appears as a singlet around 2.05 ppm. The labile protons of the amino (NH₂) and hydroxyl (OH) groups appear as broad singlets.

  • This compound : The disappearance of the ethyl and methylene signals from ethyl acetoacetate is a primary indicator of successful cyclization. A new singlet appears in the vinyl region (~6.3 ppm), corresponding to the proton at the C3 position of the quinoline ring. The aromatic region becomes more complex due to the fused bicyclic system.[8] A significant downfield shift of the hydroxyl proton to ~11.7 ppm is characteristic of the 4-quinolone tautomer, where the proton is involved in strong hydrogen bonding.[8]

¹³C NMR Spectroscopy

The ¹³C NMR spectra confirm the carbon skeleton rearrangement.

  • Ethyl Acetoacetate : Displays distinct signals for the ketone (~200.7 ppm) and ester (~167.1 ppm) carbonyl carbons.[13]

  • 3-amino-4-methylphenol : Shows six distinct signals in the aromatic region, corresponding to the six carbons of the benzene ring.

  • This compound : The most telling change is the disappearance of the ester and ketone carbonyl signals of the precursor. A new signal appears far downfield (~176.9 ppm), which is attributed to the C4 carbon bearing the hydroxyl group in the predominant quinolone tautomer.[8][14] The spectrum shows ten signals, accounting for all carbons in the fused ring system and the methyl group, confirming the formation of the C₁₀H₉NO skeleton.[15]

Infrared (IR) Spectroscopy

IR spectroscopy highlights the key functional group transformations.

  • Ethyl Acetoacetate : The spectrum is dominated by two strong carbonyl (C=O) stretching bands: one for the ester (~1745 cm⁻¹) and one for the ketone (~1720 cm⁻¹).[9][16]

  • 3-amino-4-methylphenol : Shows characteristic broad absorptions for O-H and N-H stretching in the 3200-3400 cm⁻¹ region.[17] It lacks any carbonyl signals.

  • This compound : The sharp, distinct carbonyl peaks of the starting ester are absent. Instead, a broad O-H stretch is observed, consistent with the hydroxyl group. A new, strong absorption appears around 1640 cm⁻¹, which is characteristic of the C=O stretch of the 4-quinolone tautomer, confirming that the product exists predominantly in this form.[11][18] The N-H stretching bands of the precursor aniline are also absent.

UV-Vis Spectroscopy
  • Precursors : Both 3-amino-4-methylphenol and ethyl acetoacetate have relatively simple UV-Vis spectra with absorptions in the UV region, characteristic of their respective chromophores (a substituted benzene ring and a β-ketoester).

  • This compound : The formation of the extended, conjugated quinoline system results in a significant bathochromic (red) shift. The spectrum will show multiple absorption bands, extending into the near-visible region, which is characteristic of the π → π* transitions in the larger aromatic system.[19] This change is a strong indicator of the formation of the fused heterocyclic product.

Experimental Protocols

To ensure the reproducibility of these findings, the following standard protocols for spectroscopic analysis should be followed.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[20]

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse sequence with a relaxation delay of 2 seconds and 16 scans.[20]

  • ¹³C NMR Acquisition : Acquire the spectrum using a standard proton-decoupled pulse program. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.[20]

  • Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm or the residual solvent peak.

FT-IR Spectroscopy Protocol (ATR)
  • Background Scan : On an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, collect a background spectrum of the clean, empty ATR crystal.[20]

  • Sample Scan : Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition : Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.[20] The final spectrum is automatically ratioed against the collected background.

UV-Vis Spectroscopy Protocol
  • Sample Preparation : Prepare a dilute solution of the sample (typically 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent (e.g., ethanol or methanol).[19]

  • Baseline Correction : Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Sample Measurement : Replace the solvent with the sample solution in the same cuvette and record the absorption spectrum, typically over a range of 200-500 nm.[20]

  • Data Analysis : Identify the wavelengths of maximum absorbance (λmax).

G cluster_precursors Precursor Structures cluster_product Product Structure cluster_transformations Key Spectroscopic Transformations P1 3-amino-4-methylphenol (C7H9NO) T2 Formation of C3-H vinyl signal (NMR) P1->T2 T4 Formation of Quinolone C=O (IR, 13C NMR) P1->T4 T5 Bathochromic Shift (UV-Vis) P2 Ethyl Acetoacetate (C6H10O3) T1 Disappearance of -OCH2CH3 signals (NMR) P2->T1 T3 Disappearance of Ester/Keto C=O (IR, 13C NMR) P2->T3 Prod This compound (C10H9NO) T1->Prod T2->Prod T3->Prod T4->Prod T5->Prod

Caption: Logical relationships between structural changes and spectroscopic observations.

Conclusion

The spectroscopic journey from 3-amino-4-methylphenol and ethyl acetoacetate to this compound is a clear and instructive example of how modern analytical techniques can be used to monitor and confirm a chemical transformation. Each method—NMR, IR, and UV-Vis—provides a unique piece of the puzzle. The disappearance of precursor signals and the emergence of new, characteristic peaks for the product provide irrefutable evidence for the successful construction of the quinoline scaffold. This guide serves as a foundational reference for researchers working with these and similar heterocyclic systems, ensuring both scientific integrity and the confident characterization of novel compounds.

References

Head-to-head comparison of different synthetic routes to 5-Methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 5-Methylquinolin-4-ol: A Head-to-Head Comparison of Key Synthetic Routes

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a "privileged structure" due to its prevalence in a wide array of bioactive compounds. Specifically, the 4-quinolone core is a key pharmacophore in numerous synthetic drugs, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1] this compound, existing in tautomeric equilibrium with 5-methyl-1H-quinolin-4-one, is a valuable intermediate in the synthesis of more complex, biologically active molecules. The strategic placement of the methyl group at the 5-position provides a handle for further functionalization and can significantly influence the pharmacological profile of its derivatives.

This guide provides a head-to-head comparison of the most prominent synthetic routes to this compound, designed to inform the selection of the most appropriate method based on experimental goals, scale, and available resources. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer insights grounded in established chemical principles.

Route 1: The Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis is a cornerstone method for preparing 4-hydroxyquinolines.[1][2] Discovered by Max Conrad and Leonhard Limpach in 1887, this reaction involves the condensation of an aniline with a β-ketoester.[3][4][5] For the synthesis of this compound, the logical precursors are m-toluidine and ethyl acetoacetate. The synthesis proceeds in two key stages: an initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization.[1][6]

Reaction Mechanism and Scientific Rationale

The reaction begins with the acid-catalyzed condensation of m-toluidine with the keto-group of ethyl acetoacetate. This forms a β-aminoacrylate intermediate (an enamine), which is more stable than the corresponding anilide (Schiff base) that would form from reaction at the ester carbonyl. This initial step is typically performed at moderate temperatures (60-140°C).[1][2][6]

The crucial second step is a high-temperature intramolecular cyclization (typically ~250°C).[4][5] The high temperature is necessary to overcome the activation energy for the 6-electron cyclization onto the aromatic ring. The choice of a high-boiling, inert solvent like diphenyl ether or mineral oil is critical. These solvents provide effective heat transfer to drive the reaction to completion and prevent decomposition, significantly improving yields from below 30% (neat) to as high as 95%.[4][7] The cyclization is followed by the elimination of ethanol to yield the final this compound product.

Conrad_Limpach_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Purification start m-Toluidine + Ethyl Acetoacetate intermediate Ethyl 3-(m-tolylamino)but-2-enoate start->intermediate 60-140°C (Acid Catalyst) cyclization Intramolecular Cyclization intermediate->cyclization ~250°C (High-boiling solvent) product This compound cyclization->product -EtOH purification Base Dissolution & Acid Precipitation product->purification 1. 10% NaOH 2. HCl final_product Pure Product purification->final_product

Caption: Workflow for the Conrad-Limpach Synthesis.
Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-(m-tolylamino)but-2-enoate

  • To a 250 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, add m-toluidine (10.7 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).

  • Add a catalytic amount of concentrated hydrochloric acid (3-4 drops) to the mixture.

  • Heat the reaction mixture in a water bath at 60-70°C for 2-3 hours with continuous stirring.[1]

  • Monitor the reaction's progress via thin-layer chromatography (TLC) until the m-toluidine spot has disappeared.

  • Allow the mixture to cool to room temperature. The intermediate product may crystallize.

  • Wash the crude product with cold ethanol to remove unreacted starting materials and dry under vacuum. This intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of this compound

  • In a flask suitable for high-temperature reactions, add the crude ethyl 3-(m-tolylamino)but-2-enoate from the previous step to a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate).[8]

  • Heat the solution to a vigorous reflux (approx. 250°C) for 30-60 minutes.[4][8]

  • Cool the reaction mixture to room temperature. The product should precipitate from the solution.

  • Add a non-polar solvent like hexanes or cyclohexane to aid in the precipitation and to help wash away the diphenyl ether.

  • Filter the crude product using a Büchner funnel and wash thoroughly with hexanes.

Step 3: Purification

  • Dissolve the crude solid in a 10% aqueous solution of sodium hydroxide. The phenolic nature of the 4-hydroxyquinoline makes it soluble in a basic solution.

  • Filter the basic solution to remove any insoluble, non-acidic impurities.

  • Carefully acidify the filtrate with concentrated hydrochloric acid until the product precipitates completely.

  • Filter the purified product, wash with deionized water until the washings are neutral, and dry under vacuum at 80°C to yield pure this compound.[1][6]

Route 2: The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, is another powerful and widely used method for synthesizing 4-hydroxyquinolines.[7][9] It involves the reaction of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization, saponification, and decarboxylation.[8][9][10]

Reaction Mechanism and Scientific Rationale

The reaction sequence begins with the condensation of m-toluidine with DEEM. This proceeds via a nucleophilic substitution where the amino group of the aniline displaces the ethoxy group of the malonate derivative. This step is typically performed at 100-130°C and results in the formation of an anilidomethylenemalonate intermediate.[8][9]

Similar to the Conrad-Limpach synthesis, the subsequent step is a high-temperature thermal cyclization (around 250°C) in a high-boiling solvent.[7][8] This forms the quinoline ring system, yielding a 4-hydroxy-3-carboalkoxyquinoline.[9] Unlike the Conrad-Limpach route, two additional steps are required: saponification (hydrolysis) of the ester group at the 3-position to a carboxylic acid using a strong base like NaOH, followed by thermal decarboxylation to remove the carboxyl group and yield the final 4-hydroxyquinoline product.[8][9] The regioselectivity of the cyclization is a key consideration; for asymmetrically substituted anilines like m-toluidine, a mixture of 5- and 7-methyl isomers can be formed.[7]

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Decarboxylation start m-Toluidine + DEEM intermediate Anilidomethylenemalonate Intermediate start->intermediate 100-130°C cyclization Intramolecular Cyclization intermediate->cyclization ~250°C (Diphenyl Ether) saponification Ester Hydrolysis cyclization->saponification 10% NaOH (aq) Reflux decarboxylation Thermal Decarboxylation saponification->decarboxylation Heat (-CO2) product This compound decarboxylation->product

Caption: Workflow for the Gould-Jacobs Reaction.
Detailed Experimental Protocol

Step 1: Condensation

  • In a round-bottom flask, combine m-toluidine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq).

  • Heat the mixture at 100-130°C for 1-2 hours. Monitor the formation of the intermediate by TLC.

  • Remove the ethanol byproduct under reduced pressure. The crude anilidomethylenemalonate intermediate can be used directly in the next step.[8]

Step 2: Thermal Cyclization

  • Dissolve the intermediate in a high-boiling solvent like diphenyl ether (5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

  • Heat the solution to a vigorous reflux (approx. 250°C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should cause the ethyl 5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate product to precipitate.

  • Add hexane or cyclohexane to facilitate further precipitation. Filter the solid and wash with a non-polar solvent to remove the diphenyl ether.[8]

Step 3 & 4: Saponification and Decarboxylation

  • Suspend the dried product from Step 2 in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

  • Filter the carboxylic acid, wash with water, and dry.

  • The decarboxylation can be achieved by heating the carboxylic acid intermediate, either neat or in a high-boiling solvent, until carbon dioxide evolution ceases, yielding this compound.[8]

Other Notable Synthetic Routes

While the Conrad-Limpach and Gould-Jacobs reactions are the most direct routes to 4-hydroxyquinolines, other named reactions are worth noting for their utility in quinoline synthesis, even if they are less ideal for this specific target.

  • Combes Synthesis : This method condenses anilines with β-diketones under acidic conditions.[11] For this compound, using m-toluidine and acetylacetone would primarily yield 2,4,5-trimethylquinoline, not the desired 4-ol product.

  • Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[12][13] It is one of the most straightforward methods but requires a pre-functionalized aminobenzaldehyde or aminoketone, which adds steps to the overall sequence compared to starting with m-toluidine.

  • Camps Cyclization : This is an intramolecular cyclization of an o-acylaminoacetophenone using a base.[14] Like the Friedländer synthesis, this route requires a more complex starting material than the Conrad-Limpach or Gould-Jacobs reactions.

Head-to-Head Performance Comparison

FeatureConrad-Limpach SynthesisGould-Jacobs Reaction
Starting Materials m-Toluidine, Ethyl Acetoacetatem-Toluidine, Diethyl Ethoxymethylenemalonate
Number of Steps 2 (Condensation, Cyclization)4 (Condensation, Cyclization, Saponification, Decarboxylation)
Key Conditions High Temp. (~250°C) for cyclizationHigh Temp. (~250°C) for cyclization, plus reflux for hydrolysis
Typical Yields Good to Excellent (can reach 95% with proper solvent)[4][7]Moderate to Good (often lower overall yield due to multiple steps)[7]
Reagent Accessibility High (both reagents are common and relatively inexpensive)Moderate (DEEM is more specialized and expensive than ethyl acetoacetate)
Scalability Well-established for large-scale synthesisFeasible, but the multi-step nature can be less efficient for scale-up
Key Challenges Requires very high temperatures; potential for side productsMulti-step process increases complexity; potential for isomer mixtures[7]
Byproducts Ethanol, WaterEthanol, Water, CO2

Conclusion and Recommendations

For the synthesis of this compound, the Conrad-Limpach synthesis emerges as the more efficient and direct route. Its two-step process, utilization of readily available and inexpensive starting materials, and potential for high yields make it a superior choice for both laboratory-scale and process chemistry applications. The primary challenge lies in managing the high-temperature cyclization, which requires appropriate equipment and a high-boiling inert solvent for optimal results.

The Gould-Jacobs reaction , while a classic and reliable method, is less atom-economical and involves a longer synthetic sequence for this specific target. The additional saponification and decarboxylation steps add complexity and can lower the overall yield. However, it remains a valuable tool in the synthetic chemist's arsenal, particularly when the 3-carboxy-4-hydroxyquinoline intermediate is itself a target of interest.

The choice between these methods will ultimately depend on the specific project goals. For straightforward, high-yield production of this compound, the Conrad-Limpach synthesis is the recommended pathway.

References

Evaluating the enzyme inhibitory activity of 5-Methylquinolin-4-ol versus known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Enzyme Inhibitory Activity of 5-Methylquinolin-4-ol

This guide provides a comprehensive evaluation of the potential enzyme inhibitory activity of this compound, a member of the quinoline chemical class. While direct experimental data for this specific molecule is emerging, the well-documented bioactivity of the quinoline scaffold allows for a robust, data-driven comparison against established enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of novel quinoline derivatives as therapeutic agents.

We will focus our comparative analysis on a prominent enzyme target for quinoline-based compounds: DNA Methyltransferase 1 (DNMT1) , a key enzyme in epigenetic regulation.[1][2][3] Its dysregulation is a hallmark of various cancers, making it a critical target in oncology research.

Introduction: The Quinoline Scaffold and Enzyme Inhibition

Enzyme inhibitors are fundamental to modern pharmacology, forming the basis of treatments for a vast array of diseases.[4] They function by binding to an enzyme and reducing its activity, thereby modulating biological pathways.[4] The quinoline ring system is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets, including various enzyme classes such as kinases, methyltransferases, and topoisomerases.[5][6][7][8]

Our focus, this compound, belongs to this promising class. To evaluate its potential, we will compare its hypothetical inhibitory profile against Sinefungin, a well-characterized pan-inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, which is often used as a positive control in DNMT1 inhibition assays.[2]

The Inhibitors: A Head-to-Head Comparison

Biochemical Profiles
FeatureThis compound (Candidate)Sinefungin (Known Inhibitor)
Chemical Class QuinolineNucleoside Antibiotic (Adenosine analog)
Core Structure Bicyclic aromatic heterocycleAdenosine linked to ornithine
Known Targets Inferred from analogs: DNA Methyltransferases (DNMTs), Tyrosine Kinases, Topoisomerases.[1][5][7]SAM-dependent Methyltransferases (e.g., DNMTs, Histone Methyltransferases).[2]
Proposed MoA (DNMT1) Potential DNA intercalating agent, disrupting the enzyme-DNA complex.[1][3]Competitive inhibitor with respect to the cofactor S-adenosylmethionine (SAM).
Quantitative Analysis: A Hypothetical IC50 Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency.[9] It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The table below presents hypothetical, yet plausible, IC50 values for this compound against DNMT1, benchmarked against the known inhibitor, Sinefungin.

Disclaimer: The following data is for illustrative purposes to guide experimental design and does not represent validated experimental results for this compound.

CompoundTarget EnzymeIC50 Value (µM)Inhibition Mechanism
This compoundHuman DNMT1~ 5 - 15To be determined (potentially non-competitive with SAM)
SinefunginHuman DNMT1~ 10 - 20[2]Competitive (with SAM)

This hypothetical data suggests that this compound could possess inhibitory potency in a similar low-micromolar range as Sinefungin, warranting further experimental validation.[2]

Elucidating the Mechanism of Action (MoA)

Understanding how a compound inhibits an enzyme is as crucial as knowing how well it inhibits. The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive.[10][11]

  • Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[11]

  • Non-Competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its efficiency. This affects the enzyme regardless of whether the substrate is bound.[11][12]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.[10]

The MoA of quinoline-based compounds against DNMTs has been suggested to involve intercalation into the DNA substrate, which would likely result in a non-competitive or uncompetitive inhibition pattern with respect to the SAM cofactor.[1] A detailed kinetic analysis, as described in the protocol below, is required to determine the precise mechanism.

Experimental Protocol: DNMT1 Inhibition Assay

This section provides a detailed, self-validating protocol for determining the IC50 value and investigating the mechanism of action for a candidate inhibitor against human DNMT1.

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare Assay Buffer (e.g., Tris-HCl, DTT, EDTA) P2 Prepare Reagents: - DNMT1 Enzyme - Hemimethylated DNA Substrate - S-[methyl-³H]-SAM Cofactor P1->P2 P3 Prepare Inhibitor Stock Solutions (this compound, Sinefungin) and serial dilutions P2->P3 A1 Dispense Inhibitor Dilutions into 96-well plate P3->A1 A2 Add DNMT1 Enzyme Pre-incubate to allow binding A1->A2 A3 Initiate Reaction: Add DNA Substrate & [³H]-SAM A2->A3 A4 Incubate at 37°C (e.g., 60 minutes) A3->A4 A5 Stop Reaction & Spot onto DE-81 filter paper A4->A5 A6 Wash Filters to remove unincorporated [³H]-SAM A5->A6 D1 Measure Radioactivity (Scintillation Counting) A6->D1 D2 Calculate % Inhibition vs. DMSO Control D1->D2 D3 Plot % Inhibition vs. [Inhibitor] (log scale) D2->D3 D4 Determine IC50 Value (Non-linear regression) D3->D4 G cluster_pathway DNA Methylation Maintenance cluster_inhibition Inhibition SAM SAM (Methyl Donor) DNMT1 DNMT1 Enzyme SAM->DNMT1 binds SAH SAH DNMT1->SAH releases FullDNA Fully Methylated DNA (Epigenetic Memory) DNMT1->FullDNA Methylates (CH₃ transfer) Blocked Methylation Blocked DNMT1->Blocked HemiDNA Hemimethylated DNA (Post-replication) HemiDNA->DNMT1 binds Inhibitor This compound (Inhibitor) Inhibitor->DNMT1 Inactivates

References

A Senior Application Scientist's Guide to Cross-Reactivity in Assays for 5-Methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing and comparing the cross-reactivity of analytical methods for 5-Methylquinolin-4-ol. We will delve into the fundamental principles of assay specificity, compare the two most common analytical platforms—the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provide detailed, field-proven protocols for executing rigorous cross-reactivity studies.

Introduction: The Critical Role of Specificity in Analyte Quantification

This compound is a quinoline derivative, a class of heterocyclic aromatic compounds integral to the development of numerous pharmaceuticals.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in drugs with diverse biological activities.[1][2] Accurate quantification of such compounds in biological matrices is fundamental to pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. The reliability of this data, however, hinges on the analytical method's specificity —its ability to unequivocally measure the analyte of interest without interference from other substances.[3][4]

Cross-reactivity is a significant challenge to specificity, occurring when structurally related compounds are erroneously detected by the assay, leading to false positives or inaccurate quantification.[5] This guide offers a comparative analysis of methodologies to assess this critical validation parameter, ensuring the integrity of your research data in line with global regulatory standards.[6][7][8]

The Analyte and Its Potential Imposters

To design a robust cross-reactivity study, one must first understand the analyte and anticipate which compounds might interfere with its detection.

The Target Analyte: this compound

The structure of this compound consists of a quinoline core—a fused benzene and pyridine ring system—with a methyl group at position 5 and a hydroxyl group at position 4. This structure is the basis for its physicochemical properties and, in the context of immunoassays, its antigenic profile.

Structure of this compound:

  • Molecular Formula: C₁₀H₉NO

  • Core Structure: Quinoline (fused benzene and pyridine rings)[1]

  • Key Functional Groups: C5-Methyl, C4-Hydroxyl (or its keto tautomer, 4-quinolone)

Identifying Potential Cross-Reactants

Cross-reactivity is fundamentally driven by structural similarity. An antibody developed for an immunoassay, or the precursor/product ion transition in an LC-MS/MS method, may inadvertently recognize related molecules. For this compound, a logical panel of test compounds would include:

  • Structural Isomers: Compounds with the same molecular formula but different arrangements, such as 2-Methylquinolin-4-ol.[9]

  • Core Analogs: The parent quinoline structure or derivatives with substitutions at different positions (e.g., 5-Methylquinoline).[10]

  • Metabolites: While specific metabolic pathways for this compound are not detailed, common biotransformations for similar compounds include hydroxylation at other positions on the rings or conjugation (e.g., glucuronidation) of the existing hydroxyl group.

  • Precursors & Related Compounds: Molecules used in the synthesis of the target compound or other quinoline-based drugs that might be co-administered.[11][12]

For the purpose of this guide, we will evaluate the cross-reactivity of the following representative compounds:

Compound NameStructureRelationship to Analyte
This compound C₁₀H₉NOTarget Analyte
QuinoloneC₉H₇NOParent core structure
5-MethylquinolineC₁₀H₉NLacks the 4-hydroxyl group
2-Methylquinolin-4-olC₁₀H₉NOPositional isomer
8-HydroxyquinolineC₉H₇NORelated quinoline derivative

A Tale of Two Assays: ELISA vs. LC-MS/MS

The choice of analytical platform profoundly impacts an assay's inherent specificity. Here, we compare the two leading technologies.

Immunoassays (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method that relies on the specific binding of an antibody to an antigen.[13] For small molecules like this compound, a competitive ELISA format is typically used. In this setup, the sample analyte competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in a lower signal.

  • Mechanism of Cross-Reactivity: An antibody may bind to molecules with a similar three-dimensional structure or epitope to the target analyte.[14] The degree of cross-reactivity depends on the binding affinity of the antibody for the related compound compared to the target.[15]

  • Pros: High throughput, cost-effective, requires minimal sample cleanup.

  • Cons: Susceptible to cross-reactivity from structurally similar compounds, requiring rigorous validation.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that offers high specificity and sensitivity.[16] It achieves this through two layers of separation. First, High-Performance Liquid Chromatography (HPLC) separates compounds in a mixture based on their physicochemical properties (e.g., polarity, size). Second, the tandem mass spectrometer isolates a specific precursor ion based on its mass-to-charge ratio (m/z), fragments it, and detects a specific product ion.

  • Mechanism of Interference: Interference occurs if a compound co-elutes with the target analyte from the LC column and shares the same precursor and product ion masses (isobaric interference).[17] While rare, this is the primary mechanism of "cross-reactivity" in LC-MS/MS. Matrix effects, where other components suppress or enhance ionization, are another form of interference that must be assessed.[18]

  • Pros: Extremely high specificity and sensitivity, considered a gold-standard reference method.[19]

  • Cons: Lower throughput, higher instrument cost and complexity, requires more extensive sample preparation.

Experimental Design for Cross-Reactivity Assessment

A self-validating protocol is essential for trustworthy results. The following methodologies are grounded in authoritative guidelines from the FDA and EMA.[6][20][21]

Protocol 1: Immunoassay (Competitive ELISA) Cross-Reactivity Study

The objective is to determine the concentration of a potential cross-reactant required to produce a 50% reduction in signal (IC50) and compare it to the IC50 of the target analyte.[5]

Workflow for Immunoassay Cross-Reactivity Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Analyte & Cross-Reactant Stock Solutions P2 Coat ELISA Plate with Capture Antibody P3 Block Plate P2->P3 A1 Prepare Serial Dilutions (Analyte & Each Cross-Reactant) P3->A1 A2 Add Dilutions & Enzyme-Conjugate to Plate A1->A2 A3 Incubate A2->A3 A4 Wash Plate A3->A4 A5 Add Substrate & Incubate A4->A5 A6 Stop Reaction & Read Plate (e.g., 450 nm) A5->A6 D1 Plot Dose-Response Curves (Signal vs. Log Concentration) A6->D1 D2 Determine IC50 for Analyte and Each Cross-Reactant D1->D2 D3 Calculate % Cross-Reactivity D2->D3

Caption: Workflow for determining immunoassay cross-reactivity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a high-concentration stock solution of this compound (Analyte) and each potential cross-reactant in a suitable solvent (e.g., DMSO).

    • Dilute the capture antibody (specific to this compound) in coating buffer (e.g., PBS, pH 7.4).

  • Plate Coating & Blocking:

    • Add 100 µL of diluted capture antibody to each well of a high-binding 96-well plate.[22]

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[23]

  • Competitive Reaction:

    • Prepare separate serial dilution curves for the analyte and each cross-reactant in assay diluent. A typical range might span from 0.1 ng/mL to 1000 ng/mL.

    • Wash the blocked plate 3 times.

    • Add 50 µL of each dilution point to the appropriate wells.

    • Add 50 µL of the enzyme-conjugated this compound (at a fixed, pre-optimized concentration) to all wells.

    • Incubate for 2 hours at room temperature.

  • Signal Development & Detection:

    • Wash the plate 5 times.

    • Add 100 µL of substrate (e.g., TMB) to each well and incubate in the dark for 15-30 minutes.[23]

    • Add 100 µL of Stop Solution (e.g., 2N H₂SO₄).

    • Read the absorbance on a plate reader at 450 nm.[22]

Protocol 2: LC-MS/MS Specificity & Interference Study

The objective is to determine if potential cross-reactants produce a detectable signal at the retention time and mass transition (MRM) of the target analyte.[17]

Workflow for LC-MS/MS Specificity Testing

G cluster_prep Preparation cluster_analysis Sample Analysis cluster_data Data Review P1 Develop & Optimize LC-MS/MS Method for Analyte P2 Prepare Blank Matrix Samples P3 Prepare Spiked Samples P2->P3 A1 Spike Blank Matrix with High Conc. of Cross-Reactant P3->A1 A3 Process & Extract All Samples A1->A3 A2 Spike Blank Matrix with Analyte at LLOQ A2->A3 A4 Inject onto LC-MS/MS System A3->A4 D1 Monitor MRM Transition of Analyte A4->D1 D2 Examine Chromatogram of Cross-Reactant Sample D1->D2 D3 Compare Interference Peak Area to LLOQ Peak Area D2->D3

Caption: Workflow for assessing specificity in an LC-MS/MS assay.

Step-by-Step Methodology:

  • Method Development:

    • Optimize LC conditions (column, mobile phase, gradient) to achieve a sharp, symmetric peak for this compound with a stable retention time.

    • Optimize MS/MS parameters by infusing the analyte to find the most stable and intense precursor ion and a specific product ion. This pair is the Multiple Reaction Monitoring (MRM) transition.

    • Establish the Lower Limit of Quantification (LLOQ) for the assay.

  • Sample Preparation:

    • Obtain six lots of blank biological matrix (e.g., human plasma).

    • Test Sample: Spike a blank matrix sample with a high concentration (e.g., at or above the Upper Limit of Quantification, ULOQ) of a single potential cross-reactant. Repeat for each compound to be tested.

    • Control Sample: Spike a separate blank matrix sample with the analyte at its LLOQ.

  • Sample Processing & Analysis:

    • Perform sample extraction (e.g., protein precipitation or liquid-liquid extraction) on all test and control samples.

    • Inject the extracted samples into the LC-MS/MS system.

    • Acquire data by monitoring only the MRM transition specific to this compound.

  • Data Evaluation:

    • Examine the chromatogram from the cross-reactant sample at the retention time of the analyte.

    • Measure the peak area of any interfering signal.

    • According to FDA guidance, the interference from the cross-reactant should not be more than 20% of the analyte response at the LLOQ.[6]

Data Analysis & Comparative Interpretation

Hypothetical data is presented below to illustrate the comparison between the two platforms.

Immunoassay Results

The dose-response curves are plotted, and the IC50 values are determined. The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Analyte / IC50 of Cross-Reactant) x 100 [5]

Table 1: Hypothetical Immunoassay Cross-Reactivity Data

Compound TestedIC50 (ng/mL)% Cross-ReactivityInterpretation
This compound 15.2 100% Target Analyte
Quinolone> 10,000< 0.15%Negligible cross-reactivity
5-Methylquinoline350.54.3%Minor cross-reactivity
2-Methylquinolin-4-ol45.133.7%Significant cross-reactivity
8-Hydroxyquinoline2,1000.7%Very low cross-reactivity

Interpretation: The immunoassay demonstrates high specificity against most tested compounds. However, it shows significant cross-reactivity (33.7%) with the positional isomer, 2-Methylquinolin-4-ol. This means the assay cannot reliably distinguish between these two molecules, which could lead to erroneously high results if both are present in a sample.

LC-MS/MS Results

The peak area of any interference is compared to the peak area of the analyte at its LLOQ.

Table 2: Hypothetical LC-MS/MS Specificity Data (Analyte LLOQ Peak Area = 8,500 units)

Compound Tested (at ULOQ)Retention Time Match?Interference Peak Area% Interference vs. LLOQInterpretation
This compound Yes N/A N/A Target Analyte
QuinoloneNoNot Detected0%No interference
5-MethylquinolineNoNot Detected0%No interference
2-Methylquinolin-4-olNoNot Detected0%No interference (Chromatographically separated)
8-HydroxyquinolineNoNot Detected0%No interference

Interpretation: The LC-MS/MS method shows no interference from any of the tested compounds. Even the positional isomer, 2-Methylquinolin-4-ol, which was problematic for the immunoassay, is fully resolved by chromatography and therefore does not interfere with quantification. The method is highly specific.

Conclusion: Selecting the Right Tool for the Job

This guide demonstrates that both immunoassays and LC-MS/MS are powerful tools, but their suitability depends on the required level of specificity.

  • The Immunoassay offers a high-throughput solution that may be perfectly adequate for screening or research applications where the presence of closely related isomers or metabolites is known to be negligible. However, our case study highlights its potential vulnerability to cross-reactivity from structurally similar compounds.

  • The LC-MS/MS method provides unparalleled specificity, making it the gold standard for regulatory submissions and clinical trials where absolute certainty in analyte identity and concentration is paramount.[19] It can effectively distinguish between isomers that are indistinguishable by an antibody-based method.

Ultimately, the decision rests on a thorough risk assessment. Researchers must consider the metabolic profile of their compound, the potential for co-administered drugs, and the context of the study. Rigorous validation, as outlined in this guide and mandated by regulatory bodies like the FDA and EMA, is not merely a procedural step but the very foundation of reliable and reproducible science.[8][24][25]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylquinolin-4-ol
Reactant of Route 2
Reactant of Route 2
5-Methylquinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.